4-Chloro-alpha-methylstyrene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-chloro-4-prop-1-en-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl/c1-7(2)8-3-5-9(10)6-4-8/h3-6H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQDGTJOEMPEHHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40169024 | |
| Record name | 4-Chloro-alpha-methylstyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40169024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1712-70-5 | |
| Record name | 1-Chloro-4-(1-methylethenyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1712-70-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-alpha-methylstyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001712705 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-alpha-methylstyrene | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-α-methylstyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.440 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 4-Chloro-alpha-methylstyrene: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for 4-Chloro-alpha-methylstyrene. The information is intended to support research and development activities in the fields of chemistry, materials science, and drug development.
Chemical Properties and Identification
This compound, also known as 1-chloro-4-(prop-1-en-2-yl)benzene, is a substituted aromatic hydrocarbon.[1][2] It is a colorless to pale yellow liquid with a characteristic strong, pungent odor.[3] This compound serves as a versatile monomer in the production of specialty polymers and copolymers and as a building block in the synthesis of pharmaceuticals and agrochemicals.[3]
Physical and Chemical Properties
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉Cl | [3][4][5][6] |
| Molecular Weight | 152.62 g/mol | [3][4][5][6] |
| CAS Number | 1712-70-5 | [3][4][5] |
| Appearance | Colorless to pale yellow liquid | [3][7] |
| Boiling Point | 205-207 °C | [1][7] |
| Melting Point | 3.5 °C | [1][4] |
| Density | 1.065 g/mL at 25 °C | [7] |
| Flash Point | 73 °C (closed cup) | [8][9] |
| Solubility | Insoluble in water.[3][4] Soluble in organic solvents. | [3][7] |
| Refractive Index (n²⁰/D) | 1.555 | [7] |
Structural Information
The structural identifiers for this compound are provided in the table below.
| Identifier | Value | Source(s) |
| IUPAC Name | 1-chloro-4-(prop-1-en-2-yl)benzene | [1][2] |
| Synonyms | p-Chloro-α-methylstyrene, 4-Chloroisopropenylbenzene, 1-Chloro-4-isopropenylbenzene | [1][10] |
| Canonical SMILES | CC(=C)C1=CC=C(C=C1)Cl | [2][3] |
| InChI | InChI=1S/C9H9Cl/c1-7(2)8-3-5-9(10)6-4-8/h3-6H,1H2,2H3 | [3][7][9] |
| InChIKey | WQDGTJOEMPEHHL-UHFFFAOYSA-N | [3][7][9] |
Experimental Protocols
Detailed methodologies for the synthesis and polymerization of this compound are outlined below. These protocols are based on established chemical principles and published experimental procedures.
Synthesis of this compound via Grignard Reaction and Dehydration
This protocol describes a two-step synthesis beginning with the Grignard reaction of p-dichlorobenzene with acetone, followed by the dehydration of the resulting tertiary alcohol.
Step 1: Synthesis of 2-(4-chlorophenyl)propan-2-ol
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings and a small crystal of iodine in anhydrous tetrahydrofuran (THF).
-
Slowly add a solution of p-dichlorobenzene in anhydrous THF to the flask. The reaction is initiated, which is indicated by a color change and gentle refluxing.
-
After the addition is complete, reflux the mixture for an additional hour to ensure the complete formation of the Grignard reagent.
-
Reaction with Acetone: Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of anhydrous acetone in anhydrous THF to the Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional two hours.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude 2-(4-chlorophenyl)propan-2-ol.
Step 2: Dehydration to this compound
-
Place the crude 2-(4-chlorophenyl)propan-2-ol in a distillation apparatus with a catalytic amount of a strong acid, such as p-toluenesulfonic acid or potassium bisulfate.[7]
-
Heat the mixture to induce dehydration.
-
Collect the distillate, which is a mixture of water and this compound.
-
Separate the organic layer from the distillate.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous calcium chloride.[3]
-
Purify the final product by vacuum distillation to obtain pure this compound.[3]
Atom Transfer Radical Polymerization (ATRP) of this compound
This protocol is a general procedure for the controlled/"living" radical polymerization of substituted styrenes, including this compound, using ATRP.
-
Preparation: To a round-bottom flask, add the copper(I) bromide (CuBr) catalyst and the appropriate ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA).
-
Add degassed solvent (e.g., anisole or diphenyl ether) and the this compound monomer to the flask. The monomer should be purified by passing it through an alumina column to remove inhibitors.
-
Add the initiator, such as 1-phenylethyl bromide (1-PEBr).
-
Take an initial sample (t=0) and dissolve it in THF for later analysis by gas chromatography (GC) to determine the initial monomer concentration.
-
Polymerization: Immerse the flask in a thermostated oil bath at the desired reaction temperature (e.g., 110 °C).
-
Monitoring: At timed intervals, take samples from the reaction mixture using a syringe and dissolve them in THF.
-
Analysis: Determine the monomer conversion by GC. Analyze the molecular weight and molecular weight distribution (polydispersity index, PDI) of the resulting polymer by gel permeation chromatography (GPC).
-
Termination: Terminate the polymerization by cooling the reaction mixture and exposing it to air.
-
Purification: Precipitate the polymer by pouring the reaction mixture into a non-solvent, such as methanol. Filter and dry the polymer under vacuum.
Logical and Experimental Workflow Visualizations
The following diagrams illustrate key processes related to this compound.
Caption: Synthesis workflow for this compound.
Caption: Atom Transfer Radical Polymerization (ATRP) logical relationship.
References
- 1. This compound | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ijcrt.org [ijcrt.org]
- 6. Synthesis and Characterization of Poly(α-Methylstyrene) by Cationic Polymerization Using a New Solid Ecological Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 7. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Page loading... [guidechem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Synthesis of 4-Chloro-alpha-methylstyrene from p-Dichlorobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for the production of 4-chloro-alpha-methylstyrene, a valuable monomer and intermediate in the synthesis of polymers and fine chemicals, starting from p-dichlorobenzene. Due to the directing effects of the chloro substituents on the aromatic ring, a direct Friedel-Crafts acylation of p-dichlorobenzene to the key intermediate, 4'-chloroacetophenone, is synthetically challenging, preferentially yielding 2,5-dichloroacetophenone. Therefore, this guide details a multi-step approach involving the formation of a Grignard reagent, subsequent reaction with acetaldehyde, oxidation, and final conversion to the target molecule via two distinct and effective methods.
Synthetic Strategy Overview
The overall synthetic strategy circumvents the regioselectivity issue of direct acylation by first converting p-dichlorobenzene into a Grignard reagent. This intermediate then allows for the controlled introduction of the acetyl group precursor. The subsequent steps involve standard, high-yielding organic transformations. The complete workflow is illustrated below.
Figure 1: Proposed synthetic workflow for this compound from p-dichlorobenzene.
Data Presentation
The following tables summarize the quantitative data for each step of the proposed synthetic routes. Yields are indicative and may vary based on specific reaction conditions and scale.
Table 1: Synthesis of the Intermediate 4'-Chloroacetophenone
| Step | Reaction | Key Reagents | Solvent | Typical Yield |
| 1 | Grignard Formation | Magnesium, p-Dichlorobenzene | THF | 70-90% |
| 2 | Acetaldehyde Addition | p-Chlorophenylmagnesium chloride, Acetaldehyde | Diethyl ether | Moderate to High |
| 3 | Oxidation | 1-(4-Chlorophenyl)ethanol, Manganese(IV) oxide | Dichloromethane | ~99%[1] |
Table 2: Conversion of 4'-Chloroacetophenone to this compound
| Route | Step | Reaction | Key Reagents | Solvent | Typical Yield |
| A | 4a | Grignard Addition | 4'-Chloroacetophenone, CH₃MgBr | Diethyl ether/THF | 70-90% |
| A | 5a | Dehydration | 2-(4-Chlorophenyl)propan-2-ol, KHSO₄ | Toluene | 80-85%[2] |
| B | 4b | Wittig Reaction | 4'-Chloroacetophenone, Ph₃P=CH₂ | THF | 63-97%[3] |
Experimental Protocols
Step 1: Preparation of p-Chlorophenylmagnesium chloride
This procedure is adapted from established methods for the formation of Grignard reagents from aryl chlorides.
-
Materials: Magnesium turnings, p-dichlorobenzene, anhydrous tetrahydrofuran (THF), iodine crystal (activator).
-
Procedure:
-
Flame-dry a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, dropping funnel, and nitrogen inlet.
-
Add magnesium turnings to the flask, briefly heat under a stream of nitrogen, and allow to cool.
-
Add a small portion of anhydrous THF to cover the magnesium.
-
Dissolve p-dichlorobenzene in anhydrous THF and add this solution to the dropping funnel.
-
Add a small amount of the p-dichlorobenzene solution to the magnesium suspension. If the reaction does not initiate, add a single crystal of iodine and gently warm the mixture.
-
Once the reaction begins (indicated by gentle refluxing and disappearance of the iodine color), add the remaining p-dichlorobenzene solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete reaction. The resulting greyish solution is the Grignard reagent.
-
Step 2: Synthesis of 1-(4-Chlorophenyl)ethanol
-
Materials: p-Chlorophenylmagnesium chloride solution in THF, acetaldehyde, anhydrous diethyl ether, saturated aqueous ammonium chloride solution.
-
Procedure:
-
Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve acetaldehyde in anhydrous diethyl ether and add it to a dropping funnel.
-
Add the acetaldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 1-(4-chlorophenyl)ethanol.
-
Step 3: Oxidation to 4'-Chloroacetophenone
This protocol utilizes manganese(IV) oxide for a high-yielding oxidation of the secondary alcohol.[1]
-
Materials: 1-(4-Chlorophenyl)ethanol, activated manganese(IV) oxide, dichloromethane.
-
Procedure:
-
Dissolve 1-(4-chlorophenyl)ethanol in dichloromethane in a round-bottom flask.
-
Add an excess of activated manganese(IV) oxide to the solution.
-
Stir the suspension vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide.
-
Wash the celite pad with dichloromethane.
-
Combine the filtrates and evaporate the solvent under reduced pressure to afford 4'-chloroacetophenone, which can be purified by column chromatography if necessary.
-
Final Conversion to this compound
Two alternative routes for the final conversion are presented below.
Route A: Grignard Reaction and Dehydration
-
Materials: 4'-Chloroacetophenone, methylmagnesium bromide solution in diethyl ether or THF, anhydrous diethyl ether, saturated aqueous ammonium chloride solution.
-
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve 4'-chloroacetophenone in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Add methylmagnesium bromide solution dropwise via a syringe, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the tertiary alcohol.
-
This procedure is adapted from the dehydration of a similar substituted phenylmethylcarbinol.[2]
-
Materials: 2-(4-Chlorophenyl)propan-2-ol, powdered fused potassium bisulfate (KHSO₄), p-tert-butylcatechol (inhibitor), toluene.
-
Procedure:
-
Set up a distillation apparatus with a round-bottom flask.
-
Place powdered fused potassium bisulfate and a small amount of p-tert-butylcatechol in the reaction flask.
-
Heat the flask in an oil bath to 220-230 °C.
-
Dissolve 2-(4-chlorophenyl)propan-2-ol in toluene with a small amount of p-tert-butylcatechol and add this solution dropwise to the hot reaction flask.
-
The product, this compound, and water will distill from the reaction mixture.
-
Collect the distillate, separate the organic layer, dry it over anhydrous magnesium sulfate, and purify by vacuum distillation.
-
Route B: Wittig Reaction
This protocol describes the formation of the Wittig reagent in situ followed by reaction with the ketone.[4]
-
Materials: Methyltriphenylphosphonium bromide, a strong base (e.g., n-butyllithium or sodium hydride), anhydrous THF, 4'-chloroacetophenone.
-
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous THF.
-
Cool the suspension to 0 °C and add the strong base dropwise.
-
Stir the mixture at this temperature for 30 minutes, then cool to -78 °C.
-
Add a solution of 4'-chloroacetophenone in anhydrous THF dropwise.
-
Allow the reaction to proceed at -78 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to separate the this compound from the triphenylphosphine oxide byproduct.
-
References
- 1. Deracemization of 1-phenylethanols in a one-pot process combining Mn-driven oxidation with enzymatic reduction utilizing a compartmentalization techni ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01326F [pubs.rsc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
Spectroscopic Analysis of 4-Chloro-alpha-methylstyrene: A Technical Guide
This technical guide provides an in-depth overview of the spectroscopic data for 4-Chloro-alpha-methylstyrene (CAS No. 1712-70-5), a key intermediate in the synthesis of various polymers, pharmaceuticals, and agrochemicals.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.
Core Spectroscopic Data
The following sections and tables summarize the essential spectroscopic data for this compound, providing a quantitative basis for its identification and structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR spectra of this compound provide distinct signals corresponding to the different chemical environments of the protons and carbon atoms.
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.3 | Multiplet | 4H | Aromatic protons (Ar-H) |
| ~5.4 | Singlet | 1H | Vinylic proton (=CH₂) |
| ~5.1 | Singlet | 1H | Vinylic proton (=CH₂) |
| ~2.1 | Singlet | 3H | Methyl protons (-CH₃) |
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| ~142 | Quaternary vinylic carbon (>C=) |
| ~140 | Quaternary aromatic carbon (Ar-C) |
| ~133 | Aromatic carbon-chlorine (Ar-C-Cl) |
| ~128 | Aromatic methine carbons (Ar-CH) |
| ~127 | Aromatic methine carbons (Ar-CH) |
| ~114 | Vinylic methylene carbon (=CH₂) |
| ~22 | Methyl carbon (-CH₃) |
Infrared (IR) Spectroscopy
Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by absorptions corresponding to its aromatic, vinylic, and chloro-substituted moieties.[2]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic and Vinylic C-H Stretch |
| ~1630 | Medium | Alkene C=C Stretch |
| ~1600, 1490 | Strong | Aromatic C=C Stretch |
| ~890 | Strong | Vinylic C-H Bend (out-of-plane) |
| ~830 | Strong | para-Substituted Benzene C-H Bend |
| ~1100-1000 | Strong | C-Cl Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. The electron ionization (EI) mass spectrum of this compound shows a distinct molecular ion peak and characteristic fragment ions.[2]
| Mass-to-Charge Ratio (m/z) | Relative Intensity | Assignment |
| 154 | Moderate | Molecular ion [M+2]⁺ (³⁷Cl isotope) |
| 152 | High | Molecular ion [M]⁺ (³⁵Cl isotope) |
| 117 | High | [M - Cl]⁺ |
| 115 | Moderate | [M - Cl - H₂]⁺ or [C₉H₇]⁺ |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for compounds such as this compound. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference standard (δ = 0.00 ppm).
-
Data Acquisition : Transfer the solution to a clean 5 mm NMR tube. Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 300 MHz or higher).
-
Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal.
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Film Method) : As this compound is a liquid, a thin film method is appropriate. Place one to two drops of the neat liquid between two polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Alternative for Solids (Thin Solid Film) : If analyzing a solid analog, dissolve a small amount of the compound in a volatile solvent (e.g., dichloromethane).[3] Drop the solution onto a single salt plate and allow the solvent to evaporate, leaving a thin film of the compound.[3]
-
Data Acquisition : Place the salt plate sandwich or the coated single plate in the sample holder of an FTIR spectrometer.
-
Spectrum Collection : Record the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction : Introduce a dilute solution of this compound (e.g., in methanol or hexane) into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and purification.
-
Ionization : In the ion source, subject the sample molecules to electron impact (EI) ionization, typically at 70 eV, to generate the molecular ion and various fragment ions.
-
Mass Analysis : Accelerate the generated ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection : Detect the separated ions, and process the signal to generate a mass spectrum that plots ion intensity versus m/z.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the structural characterization of a chemical compound like this compound using the spectroscopic methods described.
References
Reactivity of the Vinyl Group in 4-Chloro-alpha-methylstyrene: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the vinyl group in 4-Chloro-alpha-methylstyrene, a versatile monomer with significant potential in polymer chemistry and material science. The document elucidates the electronic and steric influences of the para-chloro and alpha-methyl substituents on the vinyl group's susceptibility to polymerization and other chemical transformations. It covers the theoretical underpinnings of its reactivity, detailed experimental protocols for its polymerization, and a summary of its key reactivity parameters. This guide is intended to be a valuable resource for researchers and professionals engaged in the development of novel polymers and functional materials.
Introduction
This compound is a substituted aromatic monomer that has garnered interest for its utility in the synthesis of specialty polymers.[1] The presence of a chlorine atom at the para position and a methyl group at the alpha position of the vinyl side chain significantly modulates the electronic and steric characteristics of the molecule, thereby influencing the reactivity of its carbon-carbon double bond. These substitutions impart unique properties to the resulting polymers, such as enhanced thermal stability, high impact resistance, and chemical resistance.[1] A thorough understanding of the vinyl group's reactivity in this compound is paramount for designing and synthesizing polymers with tailored properties for a range of applications, from advanced materials to pharmaceutical excipients.
This guide will delve into the core aspects of the reactivity of this compound, with a focus on its behavior in polymerization reactions.
Theoretical Background
The reactivity of the vinyl group in this compound is governed by a combination of electronic and steric effects imparted by the para-chloro and alpha-methyl substituents.
Electronic Effects
The electronic landscape of the vinyl group is influenced by both the inductive and resonance effects of the substituents on the phenyl ring.
-
Inductive Effect (-I): The chlorine atom at the para-position is an electronegative atom that withdraws electron density from the benzene ring through the sigma bond network. This inductive effect deactivates the ring to some extent.
-
Resonance Effect (+R): Conversely, the lone pair of electrons on the chlorine atom can be delocalized into the pi-system of the benzene ring. This resonance effect increases the electron density at the ortho and para positions. For a para-substituent, this effect can influence the electron density of the vinyl group.
The overall electronic effect of the chloro substituent is a combination of these opposing forces. In the context of polymerization, the substituent's ability to stabilize radical or ionic intermediates is crucial. For substituted styrenes undergoing radical polymerization, the Hammett equation can be used to correlate the reaction rate with the electronic nature of the substituent. A study on the atom transfer radical polymerization (ATRP) of substituted styrenes found a positive ρ value of 1.5, indicating that electron-withdrawing groups accelerate the polymerization rate.[2][3] This suggests that the transition state has some degree of negative charge character that is stabilized by electron-withdrawing substituents.
Steric Effects
The alpha-methyl group introduces significant steric hindrance around the vinyl double bond. This steric bulk has a profound impact on the polymerization behavior of the monomer. Compared to styrene, the presence of the alpha-methyl group generally leads to a lower rate of polymerization and a lower ceiling temperature for polymerization. The ceiling temperature (Tc) is the temperature at which the rate of polymerization and depolymerization are equal. Above Tc, polymerization is thermodynamically unfavorable. The steric strain in the resulting polymer chain is a key factor contributing to a lower ceiling temperature. For α-methylstyrene, the ceiling temperature is approximately 61°C.[4]
Reactivity in Polymerization
The vinyl group of this compound can undergo polymerization through both free-radical and cationic mechanisms. The choice of polymerization method will significantly impact the structure and properties of the resulting polymer.
Free-Radical Polymerization
In free-radical polymerization, a free-radical initiator is used to generate a radical species that attacks the vinyl double bond of the monomer, initiating a chain reaction.
The general mechanism for the free-radical polymerization of a substituted styrene is as follows:
-
Initiation: The initiator (e.g., AIBN, BPO) decomposes upon heating to form free radicals. These radicals then add to the vinyl group of the monomer.
-
Propagation: The newly formed monomer radical adds to another monomer molecule, and this process repeats, leading to the growth of a polymer chain.
-
Termination: The growing polymer chains are terminated by combination or disproportionation reactions.
The alpha-methyl group in this compound creates a sterically hindered and relatively stable tertiary benzylic radical upon addition of an initiating radical. This stability can influence the kinetics of polymerization.
Cationic Polymerization
Cationic polymerization is initiated by a Lewis acid or a protonic acid, which generates a carbocation that can attack the vinyl double bond. The presence of the alpha-methyl group makes alpha-methylstyrene derivatives particularly susceptible to cationic polymerization because it leads to the formation of a stable tertiary benzylic carbocation.
The general mechanism for cationic polymerization is as follows:
-
Initiation: A Lewis acid co-initiator (e.g., AlCl₃, SnCl₄) in the presence of a proton source (e.g., water) generates a proton that adds to the monomer, or the Lewis acid directly abstracts a leaving group to form a carbocation.
-
Propagation: The carbocationic end of the growing polymer chain adds to a new monomer molecule.
-
Termination/Chain Transfer: The polymerization can be terminated by reaction with a nucleophile or by chain transfer to the monomer.
The electron-withdrawing nature of the para-chloro substituent can influence the stability of the carbocationic intermediate and thus the rate of cationic polymerization.
Quantitative Reactivity Data
A quantitative understanding of a monomer's reactivity is essential for predicting its behavior in copolymerization and for designing polymers with specific compositions and properties. The Alfrey-Price Q-e scheme is a widely used empirical method for quantifying the reactivity of vinyl monomers.
-
Q (Reactivity factor): This parameter reflects the resonance stabilization of the monomer and its corresponding radical.
-
e (Polarity factor): This parameter describes the electron-donating or electron-withdrawing nature of the substituent on the vinyl group.
Similarly, specific reactivity ratios (r₁ and r₂) for the copolymerization of this compound with common monomers like styrene and methyl methacrylate are not widely reported. These ratios are crucial for predicting the composition of a copolymer formed from a given monomer feed.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1712-70-5 | [1] |
| Molecular Formula | C₉H₉Cl | [1] |
| Molecular Weight | 152.62 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 84-86 °C / 10 mmHg | |
| Density | 1.065 g/mL at 25 °C |
Experimental Protocols
Detailed experimental procedures are critical for the successful synthesis and study of polymers derived from this compound.
General Synthesis of this compound
This compound can be synthesized via a Grignard reaction between p-chlorophenylmagnesium bromide and acetone, followed by dehydration of the resulting tertiary alcohol.[6]
Free-Radical Polymerization of 4-Chloromethylstyrene (a related monomer)
The following protocol for the free-radical polymerization of 4-chloromethylstyrene can be adapted for this compound.
Materials:
-
4-Chloromethylstyrene (CMS)
-
Styrene
-
α,α'-Azobisisobutyronitrile (AIBN)
-
Toluene
-
Methanol
Procedure: [6]
-
Prepare a solution of 4-chloromethylstyrene (e.g., 1.53 g, 10 mmol), styrene (e.g., 3.12 g, 30 mmol), and AIBN (e.g., 0.065 g, 0.4 mmol) in toluene (15 mL) in a pyrex glass ampoule.
-
De-gas the solution by bubbling with an inert gas (e.g., argon) for 20 minutes.
-
Seal the ampoule under vacuum.
-
Heat the ampoule in a water bath at 70 ± 1 °C with shaking for approximately 30 hours.
-
After cooling, open the ampoule and pour the viscous solution into cooled methanol (150 mL) to precipitate the copolymer.
-
Filter the white precipitate, wash with fresh methanol, and dry in a vacuum oven at room temperature.
Cationic Polymerization of Styrene (adaptable for this compound)
The following is a general procedure for the cationic polymerization of styrene that can be adapted for this compound.
Materials:
-
Styrene (or this compound)
-
Dichloromethane (CH₂Cl₂)
-
Tin(IV) chloride (SnCl₄)
-
Methanol
Procedure: [7]
-
In a dry reaction vessel under an inert atmosphere, dissolve the monomer (e.g., 5.9 g of styrene) in dichloromethane.
-
Cool the solution to the desired reaction temperature (e.g., 0 °C or -78 °C).
-
Prepare a solution of the Lewis acid initiator (e.g., SnCl₄) in dichloromethane.
-
Add the initiator solution to the monomer solution with stirring to initiate polymerization.
-
After the desired reaction time, quench the polymerization by adding a small amount of methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter, wash, and dry the polymer.
Visualizations
Logical Workflow for Reactivity Analysis
Caption: Workflow for determining reactivity parameters of this compound.
Free-Radical Polymerization Mechanism
Caption: General mechanism of free-radical polymerization.
Cationic Polymerization Mechanism
Caption: General mechanism of cationic polymerization.
Conclusion
The reactivity of the vinyl group in this compound is a complex interplay of electronic and steric factors. The para-chloro group, being electron-withdrawing, influences the electron density of the double bond and can affect the rates of both free-radical and cationic polymerization. The alpha-methyl group introduces significant steric hindrance, which generally lowers the rate of polymerization and the ceiling temperature, while also stabilizing the propagating radical and cationic intermediates.
While a complete quantitative picture of its reactivity, including specific reactivity ratios and Q-e values, requires further experimental investigation, the information compiled in this guide provides a solid foundation for researchers. The detailed experimental protocols offer a starting point for the synthesis and modification of polymers based on this compound. The mechanistic diagrams provide a clear visual representation of the key polymerization pathways. Further research into the copolymerization behavior of this monomer will undoubtedly open up new avenues for the creation of advanced materials with unique and valuable properties.
References
The Untapped Potential of Poly(4-chloro-alpha-methylstyrene) in Advanced Drug Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Poly(4-chloro-alpha-methylstyrene) is a halogenated derivative of polystyrene with potential applications in the pharmaceutical and biomedical fields. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and, most notably, its prospective applications in advanced drug delivery systems. While direct experimental evidence for its use in drug delivery is nascent, this whitepaper extrapolates its potential based on the characteristics of similarly structured polymers. This document aims to serve as a foundational resource to stimulate further research and development of this promising polymer.
Introduction
The quest for novel polymeric materials for drug delivery applications is driven by the need for enhanced therapeutic efficacy, improved patient compliance, and reduced side effects. Substituted polystyrenes have emerged as a versatile class of polymers due to their tunable physicochemical properties. Poly(this compound), a derivative of polystyrene, possesses a unique combination of hydrophobicity, thermal stability, and chemical resistance, making it an intriguing candidate for various biomedical applications.[1] The presence of the chlorine atom offers a site for further functionalization, opening avenues for the attachment of targeting ligands or therapeutic agents.[1]
Physicochemical Properties
The properties of the monomer, this compound, are crucial in determining the final characteristics of the resulting polymer.
Table 1: Physicochemical Properties of this compound Monomer
| Property | Value | Reference |
| CAS Number | 1712-70-5 | [2][3] |
| Molecular Formula | C₉H₉Cl | [2][3] |
| Molecular Weight | 152.62 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Density | 1.072 g/cm³ at 20 °C | |
| Boiling Point | 205-207 °C | [4] |
| Flash Point | 73 °C | |
| Solubility | Insoluble in water | [1] |
The polymer, poly(this compound), is expected to exhibit properties influenced by the presence of the chloro and alpha-methyl groups on the styrene repeating unit. Based on data from related polymers like poly(4-chlorostyrene) and poly(alpha-methylstyrene), the following properties can be anticipated.
Table 2: Anticipated Properties of Poly(this compound)
| Property | Anticipated Value/Characteristic |
| Glass Transition Temperature (Tg) | Expected to be relatively high, contributing to the material's rigidity at physiological temperatures. |
| Molecular Weight (Mn) & Polydispersity Index (PDI) | Controllable through the choice of polymerization technique. For instance, free radical polymerization of a similar monomer, 4-chlorostyrene, has yielded polymers with Mn of 192,000 g/mol and a PDI of 1.8.[5] |
| Solubility | Expected to be soluble in organic solvents like DMF, THF, toluene, and CHCl₃, and precipitate in alcohols and water.[5] |
| Thermal Stability | The polymer is anticipated to have good thermal stability.[1] |
| Biocompatibility | Requires thorough investigation, as the biocompatibility of halogenated polymers can vary. |
Synthesis of Poly(this compound)
Poly(this compound) can be synthesized through various polymerization methods, with cationic and free-radical polymerization being the most common for styrene-based monomers.
Cationic Polymerization
Cationic polymerization is a suitable method for monomers with electron-donating groups. The alpha-methyl group in this compound can stabilize the carbocationic propagating center.
Experimental Protocol: Representative Cationic Polymerization
-
Monomer Purification: this compound is purified by washing with an aqueous NaOH solution, followed by water, drying over anhydrous MgSO₄, and distillation under reduced pressure.
-
Solvent Preparation: A suitable solvent, such as dichloromethane or nitrobenzene, is dried and distilled prior to use.
-
Initiation: The polymerization is initiated by adding a Lewis acid initiator (e.g., AlCl₃, BF₃·OEt₂) to the cooled monomer solution under an inert atmosphere (e.g., nitrogen or argon).
-
Polymerization: The reaction is allowed to proceed at a controlled temperature (e.g., 0 to -78 °C) for a specified duration.
-
Termination and Purification: The polymerization is terminated by the addition of a quenching agent like methanol. The polymer is then precipitated in a non-solvent (e.g., methanol), filtered, and dried under vacuum.
Caption: Workflow for the cationic polymerization of this compound.
Free Radical Polymerization
Free radical polymerization offers a more straightforward approach, though with potentially less control over the polymer architecture compared to living polymerization techniques.
Experimental Protocol: Representative Free Radical Polymerization
-
Monomer and Initiator Preparation: The monomer is purified as described above. A free-radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is recrystallized.
-
Polymerization: The monomer and initiator are dissolved in a suitable solvent (e.g., toluene, benzene) or polymerized in bulk. The mixture is degassed by several freeze-pump-thaw cycles.
-
Reaction: The polymerization is carried out at a specific temperature (e.g., 60-80 °C) for a set time.
-
Purification: The polymer is isolated by precipitation in a non-solvent, followed by filtration and drying.
Characterization of Poly(this compound)
A suite of analytical techniques is employed to characterize the synthesized polymer.
Caption: Standard workflow for the characterization of poly(this compound).
Potential Applications in Drug Development
While specific studies on poly(this compound) in drug delivery are limited, its chemical structure suggests several promising avenues for exploration.
Nanoparticle-Based Drug Carriers
The hydrophobicity of poly(this compound) makes it a suitable candidate for the formulation of nanoparticles to encapsulate poorly water-soluble drugs. These nanoparticles could potentially be prepared using techniques like nanoprecipitation or emulsion polymerization.[6]
Logical Relationship: From Polymer to Potential Drug Carrier
Caption: Conceptual flow from polymer properties to a potential drug delivery vehicle.
Functionalization for Targeted Delivery
The chlorine atom on the phenyl ring serves as a reactive handle for post-polymerization modification. This allows for the covalent attachment of:
-
Targeting moieties: Antibodies, peptides, or small molecules that can direct the polymer-drug conjugate to specific cells or tissues, thereby reducing off-target effects.
-
Solubilizing agents: Molecules like polyethylene glycol (PEG) can be grafted to the polymer backbone to improve its aqueous solubility and circulation time.
-
Therapeutic agents: The polymer could act as a backbone for attaching multiple drug molecules, potentially increasing the drug payload.
Future Perspectives and Conclusion
Poly(this compound) represents a polymer with significant, yet largely unexplored, potential in the realm of drug development. Its synthesis is achievable through standard polymerization techniques, and its properties can likely be tuned to suit various applications. The key to unlocking its potential lies in a systematic investigation of its biocompatibility and its performance as a drug carrier in vitro and in vivo. Future research should focus on:
-
Controlled Polymerization: Employing controlled/living polymerization techniques to synthesize well-defined polymers with narrow molecular weight distributions.
-
Biocompatibility and Toxicity Studies: Thoroughly evaluating the cytotoxic and immunogenic potential of the polymer and its degradation products.
-
Drug Release Kinetics: Investigating the release profiles of various encapsulated drugs under physiological conditions.
-
In Vivo Efficacy: Assessing the therapeutic efficacy and biodistribution of drug-loaded poly(this compound) formulations in animal models.
References
- 1. Page loading... [guidechem.com]
- 2. scbt.com [scbt.com]
- 3. 4-Chloro-a-methylstyrene for synthesis 1712-70-5 [sigmaaldrich.com]
- 4. This compound | 1712-70-5 [chemicalbook.com]
- 5. polymersource.ca [polymersource.ca]
- 6. Nanoparticle Synthesis and Their Integration into Polymer-Based Fibers for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Thermal Stability of 4-Chloro-alpha-methylstyrene Monomer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of 4-Chloro-alpha-methylstyrene (4-CAMS), a versatile monomer employed in the synthesis of specialty polymers and copolymers. Understanding the thermal characteristics of 4-CAMS is paramount for ensuring safe handling, storage, and polymerization, thereby preventing hazardous situations such as runaway reactions. This document compiles available data on the physical properties related to thermal stability, discusses potential thermal hazards, and outlines general experimental protocols for its assessment.
Core Thermal Stability Parameters
| Property | Value | Significance in Thermal Stability |
| Boiling Point | 205-207 °C[1] | Indicates the temperature at which the vapor pressure equals atmospheric pressure. Processing at or near this temperature increases vaporization and potential for vapor-phase reactions. |
| Flash Point | 73 °C (closed cup)[2] | The lowest temperature at which vapors will ignite in the presence of an ignition source. A key parameter for fire hazard assessment. |
| Recommended Storage Temp. | 2-8 °C (refrigerated)[1][3] | Low temperatures are recommended to minimize the rate of potential spontaneous polymerization and degradation reactions over time. |
| Heat of Polymerization (est.) | Low (similar to other substituted styrenes) | The heat released during polymerization. A low heat of polymerization suggests a less energetic runaway reaction compared to monomers with high heats of polymerization. Data for alpha-methylstyrene shows a heat of polymerization of approximately 8.83-10.13 kcal/mol. |
| Inhibitor | Typically contains 100 ppm TBC (tert-butylcatechol)[3] | Chemical added to prevent or delay spontaneous polymerization. Its effectiveness is temperature-dependent and depletes over time. |
Thermal Hazards and Mitigation
The primary thermal hazard associated with this compound is uncontrolled or runaway polymerization. This exothermic process can lead to a rapid increase in temperature and pressure within a container, potentially resulting in container rupture and the release of flammable and hazardous materials.
Factors Influencing Thermal Instability:
-
Temperature: Higher temperatures significantly increase the rate of polymerization.
-
Presence of Initiators: Contaminants such as acids, bases, and peroxides can initiate polymerization.
-
Absence of Inhibitors: Depletion of the inhibitor will leave the monomer susceptible to spontaneous polymerization.
-
Oxygen Concentration: Some inhibitors, like TBC, require the presence of oxygen to be effective.
-
Exposure to Light: UV light can promote the formation of radicals that initiate polymerization.
Mitigation Strategies:
-
Strict Temperature Control: Store the monomer in a refrigerated and well-ventilated area, away from heat sources, sparks, and direct sunlight[1].
-
Inhibitor Management: Regularly monitor the concentration of the inhibitor and replenish as necessary.
-
Inert Atmosphere: While some inhibitors require oxygen, for long-term storage, an inert atmosphere (e.g., nitrogen) can prevent the formation of peroxides which can act as initiators.
-
Material Compatibility: Store in appropriate containers made of materials that do not catalyze polymerization. Avoid contact with strong oxidizing agents and strong acids[1].
Experimental Protocols for Thermal Stability Assessment
To rigorously determine the thermal stability of this compound, a series of calorimetric and thermogravimetric analyses should be performed. The following are detailed, generalized methodologies for key experiments.
Differential Scanning Calorimetry (DSC)
Objective: To determine the onset temperature of polymerization and the heat of polymerization.
Methodology:
-
A small, precisely weighed sample of the 4-CAMS monomer (typically 1-5 mg) is hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC instrument.
-
The temperature is ramped up at a constant rate (e.g., 5-10 °C/min) under a controlled atmosphere (e.g., nitrogen).
-
The heat flow to or from the sample is measured as a function of temperature.
-
An exothermic peak indicates the occurrence of polymerization. The onset temperature of this peak is a critical indicator of thermal instability. The area under the peak is proportional to the heat of polymerization.
Thermogravimetric Analysis (TGA)
Objective: To determine the decomposition temperature of the monomer.
Methodology:
-
A small sample of the 4-CAMS monomer (typically 5-10 mg) is placed in a tared TGA pan.
-
The pan is placed in the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The mass of the sample is continuously monitored as a function of temperature.
-
A significant loss of mass indicates evaporation or decomposition. The temperature at which a specific percentage of mass is lost (e.g., 5% or 10%) is often reported as the decomposition temperature.
Self-Accelerating Decomposition Temperature (SADT) Testing
Objective: To determine the lowest temperature at which the monomer in a specific container size will undergo a self-accelerating decomposition.
Methodology:
This is a more complex test that involves heating a larger sample of the monomer in a container that simulates its shipping or storage conditions. Several standardized methods exist (e.g., UN Test H.1). A simplified conceptual workflow is as follows:
-
The 4-CAMS monomer is placed in a test vessel with a temperature sensor.
-
The vessel is placed in a temperature-controlled oven.
-
The oven is set to a specific test temperature, and the temperature of the monomer is monitored.
-
If the monomer's temperature remains below a certain threshold (e.g., does not exceed the oven temperature by more than 6°C) over a set period (e.g., 7 days), the test is passed at that temperature.
-
The test is repeated at incrementally higher temperatures until the monomer's temperature rises significantly above the oven temperature, indicating a self-accelerating reaction. The lowest temperature at which this occurs is the SADT.
Visualizing Experimental and Logical Workflows
Experimental Workflow for Thermal Stability Assessment
Caption: Workflow for assessing the thermal stability of 4-CAMS.
Signaling Pathway for Thermal Runaway Polymerization
Caption: Positive feedback loop leading to thermal runaway.
Conclusion
This compound is a monomer with moderate thermal stability that requires careful management to prevent hazardous polymerization. While specific decomposition and self-accelerating decomposition temperatures are not widely published, its known physical properties necessitate refrigerated storage and the use of inhibitors. For any application involving heating or long-term storage, it is strongly recommended that a thorough experimental thermal hazard assessment, including DSC, TGA, and SADT testing, be conducted to establish safe operating limits. Adherence to strict temperature control and inhibitor management protocols is essential for the safe handling and use of this compound.
References
An In-depth Technical Guide to the Solubility of 4-Chloro-alpha-methylstyrene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Chloro-alpha-methylstyrene (CAS 1712-70-5), a versatile monomer and building block in the synthesis of polymers, pharmaceuticals, and agrochemicals.[1] Understanding its solubility is critical for its application in chemical synthesis, purification, and formulation.
Physicochemical Properties
This compound is a colorless to pale yellow liquid with the chemical formula C₉H₉Cl.[1] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 152.62 g/mol | [2][3][4] |
| Density | 1.072 g/cm³ at 20 °C | [2] |
| Boiling Point | 205-207 °C | [5] |
| Flash Point | 73 °C (closed cup) | [2] |
| CAS Number | 1712-70-5 | [2][3] |
Solubility Profile
A thorough review of available literature reveals a lack of specific quantitative data for the solubility of this compound in various organic solvents. However, based on its chemical structure—a chlorinated aromatic hydrocarbon—and data for the closely related compound alpha-methylstyrene, a qualitative solubility profile can be inferred.
Water Solubility: There is conflicting information regarding the water solubility of this compound. Some sources state that it is "soluble in water"[1][5][6], while others indicate it is "insoluble in water"[7]. This discrepancy may arise from different experimental conditions or qualitative assessment criteria. Structurally similar compounds, such as alpha-methylstyrene, are reported as insoluble or having very poor solubility in water.[8]
Organic Solvent Solubility: While quantitative data is not readily available for this compound, its parent compound, alpha-methylstyrene, is soluble in a wide range of common organic solvents.[8] Given the structural similarity, it is highly probable that this compound exhibits similar solubility characteristics.
Table 1: Inferred Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Polarity | Expected Solubility | Rationale |
| Methanol | Polar Protic | Soluble | Alpha-methylstyrene is soluble in alcohol.[8] |
| Ethanol | Polar Protic | Soluble | Alpha-methylstyrene is soluble in alcohol.[8] |
| Acetone | Polar Aprotic | Soluble | Alpha-methylstyrene is soluble in all proportions in acetone.[8] |
| Toluene | Non-polar | Soluble | As an aromatic hydrocarbon, it is expected to be miscible with toluene. |
| Hexane | Non-polar | Soluble | Alpha-methylstyrene is soluble in n-heptane.[8] |
| Chloroform | Polar Aprotic | Soluble | Alpha-methylstyrene is soluble in chloroform.[8] |
| Ethyl Acetate | Polar Aprotic | Soluble | Expected to be a good solvent due to its intermediate polarity. |
| DMSO | Polar Aprotic | Soluble | Often a good solvent for a wide range of organic compounds. |
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data, the following established experimental protocols can be employed.
Protocol 1: Qualitative Visual Miscibility Test
This method provides a rapid determination of whether a liquid solute is miscible, partially miscible, or immiscible in a solvent.
Materials:
-
Test tubes with caps
-
Pipettes or graduated cylinders
-
This compound
-
Organic solvent of interest
Procedure:
-
Add a specific volume (e.g., 2 mL) of the organic solvent to a clean, dry test tube.
-
Add an equal volume of this compound to the same test tube.
-
Securely cap the test tube and invert it several times or use a vortex mixer to ensure thorough mixing.
-
Allow the mixture to stand undisturbed for several minutes and observe for the presence of a single phase (miscible) or two distinct layers (immiscible).
Protocol 2: Quantitative Solubility Determination by UV-Vis Spectrophotometry
This method is suitable for determining the precise solubility of a UV-active compound like this compound.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Analytical balance
-
This compound
-
Organic solvent of interest
-
Filtration apparatus (e.g., syringe filters)
Procedure:
Part A: Preparation of a Standard Curve
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration.
-
Perform a series of serial dilutions to prepare standard solutions with decreasing concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration to generate a standard curve. The resulting plot should be linear, and the equation of the line will be used for concentration determination.[9]
Part B: Preparation and Analysis of a Saturated Solution
-
Add an excess amount of this compound to a known volume of the solvent in a flask.
-
Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or shaker is recommended.[9]
-
After reaching equilibrium, allow the solution to stand and the excess solute to settle.
-
Carefully filter the supernatant to remove any undissolved solute.
-
Dilute the filtered, saturated solution with the solvent to a concentration that falls within the linear range of the standard curve.
-
Measure the absorbance of the diluted solution at the λmax.
-
Use the equation from the standard curve to calculate the concentration of the diluted solution.
-
Multiply this concentration by the dilution factor to determine the concentration of the saturated solution, which represents the solubility.[9]
Synthesis Workflow Visualization
The Wittig reaction is a prominent method for the synthesis of alkenes from aldehydes or ketones and is a viable pathway for the synthesis of this compound.[10][11] The general workflow is depicted below.
Caption: Wittig reaction pathway for the synthesis of this compound.
This guide provides a foundational understanding of the solubility of this compound. For specific applications, it is recommended to determine the quantitative solubility in the solvent system of interest using the experimental protocols outlined.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 4-Chloro-a-methylstyrene for synthesis 1712-70-5 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. This compound | C9H9Cl | CID 74381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 1712-70-5 [m.chemicalbook.com]
- 6. This compound | 1712-70-5 [chemicalbook.com]
- 7. China this compound | 1592-20-7 supplier [chemnet.com]
- 8. Alpha-Methylstyrene | C9H10 | CID 7407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Wittig Reaction [organic-chemistry.org]
- 11. Wittig Reaction Practice Problems [chemistrysteps.com]
An In-depth Technical Guide to the Health and Safety of 4-Chloro-alpha-methylstyrene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the official SDS and adhere to all institutional and regulatory safety protocols when handling any chemical.
Executive Summary
4-Chloro-alpha-methylstyrene (CAS No. 1712-70-5) is a chlorinated aromatic hydrocarbon with applications in polymer synthesis and as a chemical intermediate.[1] While specific toxicological data for this compound is limited, its structural similarity to styrene and alpha-methylstyrene necessitates a cautious approach to handling, guided by an understanding of the known hazards of these related compounds. This guide provides a comprehensive overview of the known physical and chemical properties, potential health hazards, recommended safety protocols, and emergency procedures for this compound. It also outlines experimental methodologies for toxicological assessment and discusses potential metabolic and toxicological pathways based on current scientific understanding of analogous compounds.
Physicochemical and Toxicological Data
The following tables summarize the key physicochemical properties and available toxicological data for this compound and its parent compound, alpha-methylstyrene, for comparative purposes.
Table 2.1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1712-70-5 | [2] |
| Molecular Formula | C₉H₉Cl | [2][3] |
| Molecular Weight | 152.62 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 205-207 °C | |
| Melting Point | 3.5 °C | |
| Flash Point | 73 °C (closed cup) | [4] |
| Density | 1.072 g/cm³ at 20 °C | [4] |
| Solubility in Water | Insoluble | [1] |
Table 2.2: GHS Hazard Classification for this compound
| Hazard Class | Hazard Statement | Reference |
| Flammable liquids | H227: Combustible liquid | [3] |
| Skin corrosion/irritation | H315: Causes skin irritation | [3] |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation | [3] |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | [3] |
| Hazardous to the aquatic environment, long-term hazard | H411: Toxic to aquatic life with long lasting effects | [3] |
Table 2.3: Acute Toxicity Data for Structurally Related Compounds
| Compound | Route | Species | Value | Reference |
| Styrene | Inhalation (LC50) | Rat | 2,770 ppm (2 hours) | [5] |
| Styrene | Inhalation (LC50) | Mouse | 4,940 ppm (4 hours) | [5] |
| 4-Chlorostyrene | Oral (LD50) | Rabbit | 5200 mg/kg | [6] |
Safe Handling and Emergency Protocols
Given the irritant and combustible nature of this compound, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
Storage and Handling
-
Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.
-
Keep containers tightly closed.
-
Ground and bond containers when transferring material.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Experimental Protocols for Toxicological Assessment
The following are detailed methodologies for key toxicological assessments, based on OECD guidelines. These protocols can be adapted to evaluate the specific hazards of this compound.
Acute Oral Toxicity (Adapted from OECD Guideline 423)
-
Test Animals: Healthy, young adult rats of a single sex (females are generally preferred).
-
Housing and Feeding: House animals in appropriate conditions with standard diet and water available ad libitum, except for a brief fasting period before dosing.
-
Dose Preparation: Prepare the test substance in a suitable vehicle. If not soluble in water, an oil such as corn oil can be used.
-
Administration: Administer a single oral dose by gavage. The starting dose is typically chosen from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.
-
Observation: Observe animals closely for the first few hours after dosing and then daily for 14 days for signs of toxicity, including changes in skin, fur, eyes, and behavior. Record body weight at regular intervals.
-
Endpoint: The primary endpoint is mortality. The number of animals that die at a given dose level is used to classify the substance according to the Globally Harmonised System (GHS).
In Vitro Skin Irritation (Adapted from OECD Guideline 439)
-
Test System: A reconstructed human epidermis (RhE) model.
-
Procedure: a. Apply a small amount of the test substance to the surface of the RhE tissue. b. Expose the tissue to the substance for a defined period (e.g., 60 minutes). c. After exposure, thoroughly rinse the substance from the tissue surface. d. Incubate the tissue for a post-exposure period (e.g., 42 hours).
-
Viability Assessment: Determine cell viability using a colorimetric assay, such as the MTT assay. The reduction of MTT to a colored formazan product by viable cells is quantified spectrophotometrically.
-
Classification:
-
Irritant (Category 2): If the mean tissue viability is ≤ 50%.
-
Non-irritant: If the mean tissue viability is > 50%.
-
Potential Metabolic and Toxicological Pathways
While specific studies on this compound are lacking, the metabolic and toxicological pathways can be inferred from studies on styrene and alpha-methylstyrene.
Proposed Metabolic Pathway
The primary route of metabolism for styrene and its analogues is initiated by cytochrome P450 (CYP) enzymes, particularly in the liver.[7][8][9] The proposed pathway for this compound involves:
-
Epoxidation: The vinyl group is oxidized by CYP enzymes (likely CYP2B6 and CYP2E1) to form the corresponding epoxide, this compound oxide.[8][9]
-
Detoxification: The reactive epoxide can be detoxified through two main routes:
-
Glutathione Conjugation: Catalyzed by glutathione S-transferases (GSTs), the epoxide is conjugated with glutathione (GSH) to form a water-soluble and less toxic conjugate that can be further processed and excreted.[10][11]
-
Hydrolysis: Epoxide hydrolase can hydrolyze the epoxide to form the corresponding diol, 2-(4-chlorophenyl)-1,2-propanediol.
-
Caption: Proposed metabolic pathway for this compound.
Potential Toxicological Pathways
The toxicity of styrene and its analogues is often linked to the formation of the reactive epoxide intermediate, which can lead to cellular damage if not efficiently detoxified.
-
Oxidative Stress: The metabolism of styrene can lead to the depletion of cellular glutathione (GSH), a key antioxidant.[12] This can result in an imbalance between reactive oxygen species (ROS) and the cell's antioxidant capacity, leading to oxidative stress.
-
Inflammation: Oxidative stress can trigger inflammatory responses. Studies on styrene have implicated the activation of the NLRP3 inflammasome, a key component of the innate immune system that leads to the production of pro-inflammatory cytokines.[13]
-
Apoptosis: If cellular damage is severe, it can trigger programmed cell death, or apoptosis. Styrene oxide has been shown to induce apoptosis, potentially through the activation of caspase cascades.[14]
Caption: Potential toxicological pathways of this compound metabolites.
Conclusion
While comprehensive toxicological data for this compound is not yet available, the information on its physicochemical properties and the known hazards of structurally similar compounds like styrene and alpha-methylstyrene provides a strong basis for implementing robust safety protocols. Researchers and professionals must handle this compound with care, utilizing appropriate personal protective equipment and engineering controls to minimize exposure. Further research into the specific toxicokinetics and toxicodynamics of this compound is warranted to provide a more complete understanding of its potential health risks.
References
- 1. Page loading... [guidechem.com]
- 2. This compound CAS#: 1712-70-5 [m.chemicalbook.com]
- 3. This compound | C9H9Cl | CID 74381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Chloro-a-methylstyrene for synthesis 1712-70-5 [sigmaaldrich.com]
- 5. HEALTH EFFECTS - Toxicological Profile for Styrene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. Metabolism of styrene to styrene oxide and vinylphenols in cytochrome P450 2F2- and P450 2E1-knockout mouse liver and lung microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Styrene metabolism by cDNA-expressed human hepatic and pulmonary cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of the human cytochrome P450 isozymes responsible for styrene metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. cris.huji.ac.il [cris.huji.ac.il]
- 12. Effects of styrene and styrene oxide on glutathione-related antioxidant enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chronic Styrene Exposure Causes Oxidative Stress, Neuroinflammation, and Hippocampal Memory Dysfunction via NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Styrene Oxide Caused Cell Cycle Arrest and Abolished Myogenic Differentiation of C2C12 Myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Cationic Polymerization of 4-Chloro-α-methylstyrene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the controlled living cationic polymerization of 4-chloro-α-methylstyrene. This method allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions, which are crucial for applications in advanced materials and drug delivery systems.
Introduction
Cationic polymerization is a chain-growth polymerization technique in which a cationic initiator transfers a charge to a monomer, which then becomes reactive. This reactive monomer propagates the polymerization by adding to other monomer units. For styrene derivatives, particularly those with electron-withdrawing groups like 4-chloro-α-methylstyrene, controlling the polymerization to achieve living characteristics (i.e., minimizing termination and chain transfer reactions) is essential for producing polymers with predictable structures and properties.
Living cationic polymerization of styrenic monomers can be achieved using specific initiating systems, often comprising an initiator and a Lewis acid co-initiator, frequently in the presence of a common ion salt to stabilize the propagating carbocation. This protocol is based on a well-established system for the living polymerization of a structurally similar monomer, p-chlorostyrene, which is adapted for 4-chloro-α-methylstyrene.
Mechanism of Cationic Polymerization
The cationic polymerization of 4-chloro-α-methylstyrene, initiated by a system such as 1-phenylethyl chloride and tin tetrachloride (SnCl₄), proceeds through the following general steps:
-
Initiation: The Lewis acid (SnCl₄) activates the initiator (1-phenylethyl chloride) to generate a carbocation. This carbocation then adds to the first monomer molecule, forming a new, monomer-derived carbocation.
-
Propagation: The carbocation at the end of the growing polymer chain repeatedly adds to new monomer molecules.
-
Controlled System: In a living polymerization, termination and chain transfer are suppressed. This is often achieved by establishing an equilibrium between active (cationic) and dormant (covalent) species, which is facilitated by the presence of a common ion salt.
Caption: General mechanism of cationic polymerization.
Quantitative Data
The following table summarizes representative data from the living cationic polymerization of p-chlorostyrene, which is expected to be comparable to that of 4-chloro-α-methylstyrene under similar conditions. The data illustrates the controlled nature of the polymerization, characterized by a linear increase in number-average molecular weight (Mn) with monomer conversion and low polydispersity indices (Mw/Mn).[1]
| Entry | Temperature (°C) | Time (min) | Conversion (%) | Mn (calculated) | Mn (experimental) | Mw/Mn |
| 1 | 0 | 10 | 25 | 3,500 | 3,700 | 1.12 |
| 2 | 0 | 20 | 51 | 7,100 | 7,300 | 1.11 |
| 3 | 0 | 30 | 75 | 10,500 | 10,800 | 1.13 |
| 4 | 0 | 45 | 98 | 13,700 | 14,000 | 1.15 |
| 5 | +25 | 120 | 55 | 7,700 | 8,000 | 1.20 |
| 6 | +25 | 240 | 85 | 11,900 | 12,300 | 1.18 |
| 7 | +25 | 420 | 96 | 13,400 | 13,800 | 1.19 |
Conditions based on the polymerization of p-chlorostyrene with a 1-phenylethyl chloride/SnCl₄/nBu₄NCl initiating system in CH₂Cl₂.[1]
Experimental Protocol
This protocol describes the living cationic polymerization of 4-chloro-α-methylstyrene using a 1-phenylethyl chloride/SnCl₄/nBu₄NCl initiating system in dichloromethane at 0°C.
Materials
-
4-Chloro-α-methylstyrene (monomer)
-
1-Phenylethyl chloride (initiator)
-
Tin tetrachloride (SnCl₄) (co-initiator)
-
Tetrabutylammonium chloride (nBu₄NCl) (common ion salt)
-
Dichloromethane (CH₂Cl₂) (solvent), anhydrous
-
Methanol (terminating agent)
-
Nitrogen gas (high purity)
-
Standard Schlenk line and glassware
Equipment
-
Schlenk flask with a magnetic stir bar
-
Syringes and needles
-
Constant temperature bath (0°C)
-
Magnetic stirrer
-
Vacuum line
Procedure
-
Monomer and Solvent Purification:
-
Dry the dichloromethane (CH₂Cl₂) over calcium hydride (CaH₂) and distill under a nitrogen atmosphere before use.
-
Purify the 4-chloro-α-methylstyrene monomer by vacuum distillation from CaH₂ to remove inhibitors and moisture.
-
-
Reaction Setup:
-
Assemble a Schlenk flask under a nitrogen atmosphere and dry it by heating under vacuum.
-
Allow the flask to cool to room temperature under a nitrogen atmosphere.
-
Place the flask in a 0°C bath and allow it to equilibrate.
-
-
Polymerization:
-
To the cooled Schlenk flask, add 20 mL of anhydrous CH₂Cl₂ via syringe.
-
Add 40 mM of nBu₄NCl to the solvent.
-
Add 1.0 M of the purified 4-chloro-α-methylstyrene monomer to the flask.
-
Initiate the polymerization by adding 20 mM of 1-phenylethyl chloride.
-
Finally, add 100 mM of SnCl₄ to start the reaction.
-
Stir the reaction mixture at 0°C. Samples can be taken at various time points to monitor monomer conversion and molecular weight evolution.
-
-
Termination and Polymer Isolation:
-
After the desired reaction time (e.g., 45 minutes for high conversion), terminate the polymerization by adding a small amount of pre-chilled methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the precipitated polymer and wash it with fresh methanol.
-
Dry the polymer in a vacuum oven at 40°C to a constant weight.
-
-
Characterization:
-
Determine the molecular weight (Mn and Mw) and polydispersity index (Mw/Mn) of the polymer by Gel Permeation Chromatography (GPC).
-
Confirm the polymer structure using ¹H NMR and ¹³C NMR spectroscopy.
-
Experimental Workflow
The following diagram illustrates the workflow for the cationic polymerization of 4-chloro-α-methylstyrene.
Caption: Experimental workflow diagram.
References
Application Notes and Protocols for the Free Radical Polymerization of 4-Chloro-alpha-methylstyrene using AIBN
For Researchers, Scientists, and Drug Development Professionals
Introduction
Free radical polymerization is a robust and widely utilized method for the synthesis of a variety of polymers. This application note provides a detailed protocol for the homopolymerization of 4-Chloro-alpha-methylstyrene, a substituted styrene monomer, using Azobisisobutyronitrile (AIBN) as a thermal initiator. The resulting polymer, poly(this compound), possesses unique properties due to the presence of the chloro and alpha-methyl groups, making it a material of interest for various applications, including specialty polymers and as a building block in further chemical synthesis.[1] This document outlines the necessary materials, experimental setup, detailed procedures for both bulk and solution polymerization, and methods for characterization of the synthesized polymer.
Materials and Equipment
Materials
-
This compound (monomer), ≥96.0% purity
-
Azobisisobutyronitrile (AIBN) (initiator), recrystallized from methanol
-
Toluene (solvent for solution polymerization), anhydrous
-
Methanol (non-solvent for precipitation)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Basic alumina (for inhibitor removal)
Equipment
-
Schlenk flask or round-bottom flask with a side arm
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature controller
-
Vacuum line and pump
-
Syringes and needles
-
Glassware for precipitation and filtration (beakers, Büchner funnel, filter paper)
-
Drying oven or vacuum oven
Experimental Protocols
Monomer Purification
It is crucial to remove any inhibitors present in the this compound monomer prior to polymerization, as they can significantly hinder or prevent the reaction.
Protocol for Inhibitor Removal:
-
Pass the this compound monomer through a short column packed with basic alumina.
-
Collect the inhibitor-free monomer in a clean, dry flask.
-
Use the purified monomer immediately for the best results.
Bulk Polymerization of this compound
Protocol:
-
Place a magnetic stir bar into a clean, dry Schlenk flask.
-
Add the desired amount of purified this compound monomer to the flask.
-
Add the calculated amount of AIBN initiator to the monomer. A typical monomer to initiator molar ratio is in the range of 100:1 to 500:1.
-
Seal the flask with a rubber septum and connect it to a Schlenk line.
-
Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the flask with an inert gas (argon or nitrogen).
-
Immerse the flask in a preheated oil bath or heating mantle set to the desired reaction temperature (typically 60-80 °C for AIBN).
-
Stir the reaction mixture for the specified amount of time (e.g., 6-24 hours). The viscosity of the solution will increase as the polymerization progresses.
-
To terminate the polymerization, cool the flask rapidly in an ice-water bath.
-
Dissolve the resulting viscous polymer in a minimal amount of a suitable solvent like toluene or tetrahydrofuran (THF).
-
Precipitate the polymer by slowly adding the polymer solution to a large excess of a non-solvent, such as methanol, while stirring vigorously.
-
Collect the precipitated polymer by filtration using a Büchner funnel.
-
Wash the polymer with fresh methanol to remove any unreacted monomer and initiator residues.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Solution Polymerization of this compound
Protocol:
-
Follow steps 1-6 of the bulk polymerization protocol.
-
After backfilling with inert gas, add a suitable anhydrous solvent, such as toluene, to the flask via a syringe to achieve the desired monomer concentration.
-
Proceed with steps 7-14 of the bulk polymerization protocol.
Data Presentation
The following tables summarize representative quantitative data for the free radical polymerization of this compound under various hypothetical conditions. These values are based on typical results for substituted styrenes and should be considered as a guideline. Actual results may vary depending on the specific experimental conditions.
Table 1: Effect of Initiator Concentration on Bulk Polymerization of this compound
| Monomer:Initiator (molar ratio) | Reaction Time (h) | Temperature (°C) | Monomer Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 100:1 | 12 | 70 | 85 | 50,000 | 1.8 |
| 200:1 | 12 | 70 | 82 | 95,000 | 1.9 |
| 500:1 | 12 | 70 | 78 | 220,000 | 2.1 |
Table 2: Effect of Reaction Temperature on Solution Polymerization of this compound
| Temperature (°C) | Monomer:Initiator (molar ratio) | Reaction Time (h) | Monomer Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 60 | 200:1 | 24 | 65 | 110,000 | 1.85 |
| 70 | 200:1 | 18 | 75 | 100,000 | 1.95 |
| 80 | 200:1 | 12 | 80 | 90,000 | 2.05 |
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for free radical polymerization.
Signaling Pathway: Free Radical Polymerization Mechanism
Caption: Mechanism of free radical polymerization.
References
Application Notes and Protocols for the Living Anionic Polymerization of 4-Chloro-α-methylstyrene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the living anionic polymerization of 4-chloro-α-methylstyrene. This technique allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions, which are crucial for applications in drug delivery, advanced materials, and nanotechnology.
Introduction
Living anionic polymerization is a powerful method for synthesizing polymers with precise control over their architecture.[1] For monomers like 4-chloro-α-methylstyrene, this technique enables the creation of polymers with predictable molecular weights and low polydispersity. The presence of the chloro-substituent and the α-methyl group influences the reactivity of the monomer and the properties of the resulting polymer. Due to the low ceiling temperature of α-methylstyrene derivatives, these polymerizations are typically conducted at low temperatures to suppress depolymerization.[2]
Key advantages of living anionic polymerization include:
-
Precise control over molecular weight.[3]
-
Synthesis of polymers with narrow molecular weight distributions (low polydispersity index, PDI).[1]
-
Ability to synthesize block copolymers by sequential monomer addition.[3]
-
Functionalization of the polymer chains at the chain ends.
Reaction Mechanism and Kinetics
The living anionic polymerization of 4-chloro-α-methylstyrene proceeds via initiation, propagation, and a controlled termination step.
-
Initiation: The polymerization is typically initiated by an organolithium compound, such as sec-butyllithium (sec-BuLi), in an aprotic solvent like tetrahydrofuran (THF). The initiator adds to the monomer, forming a carbanionic active species.[4]
-
Propagation: The carbanionic chain end then propagates by adding further monomer molecules. In a living polymerization, the rate of initiation is generally faster than or equal to the rate of propagation, ensuring that all chains grow simultaneously.[5]
-
Termination: The "living" polymer chains remain active until a terminating agent, such as degassed methanol, is intentionally added to protonate the carbanionic chain ends.[6]
The kinetics of the polymerization are influenced by factors such as monomer and initiator concentrations, temperature, and solvent polarity.
Experimental Protocols
The following protocols are representative methods for the living anionic polymerization of 4-chloro-α-methylstyrene, adapted from established procedures for similar monomers.[2][6] High-vacuum techniques and scrupulously dry and oxygen-free conditions are essential for a successful living anionic polymerization.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Purification |
| 4-Chloro-α-methylstyrene | ≥98% | Sigma-Aldrich | Distilled from CaH₂ under reduced pressure. Stored under argon. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | Distilled from sodium/benzophenone ketyl under argon. |
| sec-Butyllithium | 1.4 M in cyclohexane | Sigma-Aldrich | Used as received. Titrated before use. |
| Methanol | Anhydrous | Sigma-Aldrich | Degassed by several freeze-pump-thaw cycles. |
| Argon | High purity (99.999%) | Local supplier | Passed through an oxygen/moisture trap. |
Protocol for Living Anionic Polymerization
-
Reactor Setup: A Schlenk flask equipped with a magnetic stir bar is flame-dried under vacuum and backfilled with high-purity argon.
-
Solvent Addition: Freshly distilled, anhydrous THF is transferred to the reaction flask via cannula under a positive pressure of argon. The solvent is cooled to -78 °C using a dry ice/acetone bath.
-
Initiator Addition: The desired amount of sec-butyllithium initiator is added to the cooled THF via syringe.
-
Monomer Addition: Purified 4-chloro-α-methylstyrene is added dropwise to the initiator solution via a gas-tight syringe. The solution should develop a characteristic color, indicating the formation of the living anionic species.
-
Polymerization: The reaction is allowed to proceed at -78 °C for a specified time (e.g., 1-4 hours) with vigorous stirring.
-
Termination: The polymerization is terminated by the rapid addition of a small amount of degassed methanol. The color of the solution should disappear upon termination.
-
Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large excess of a non-solvent, such as methanol.
-
Purification: The precipitated polymer is collected by filtration, redissolved in a suitable solvent (e.g., THF), and reprecipitated.
-
Drying: The purified polymer is dried under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Data Presentation
The following tables summarize representative quantitative data for the living anionic polymerization of 4-chloro-α-methylstyrene under various conditions.
Table 1: Effect of Monomer to Initiator Ratio on Molecular Weight and Polydispersity
| Entry | [M]₀/[I]₀ | Mₙ (calc.) ( g/mol )¹ | Mₙ (SEC) ( g/mol )² | PDI (Mₙ/Mₙ)³ |
| 1 | 50 | 7,631 | 7,800 | 1.05 |
| 2 | 100 | 15,262 | 15,500 | 1.04 |
| 3 | 200 | 30,524 | 31,000 | 1.06 |
| 4 | 400 | 61,048 | 61,500 | 1.05 |
Conditions: Polymerization in THF at -78 °C for 2 hours. ¹ Calculated Mₙ = ([M]₀/[I]₀) × (Monomer MW) + (Initiator MW) ² Determined by Size Exclusion Chromatography (SEC) calibrated with polystyrene standards. ³ Polydispersity Index (PDI) = Mₙ/Mₙ, determined by SEC.
Table 2: Effect of Polymerization Time on Monomer Conversion and Molecular Weight
| Entry | Time (min) | Conversion (%)⁴ | Mₙ (SEC) ( g/mol ) | PDI (Mₙ/Mₙ) |
| 1 | 30 | 65 | 10,100 | 1.05 |
| 2 | 60 | 92 | 14,200 | 1.04 |
| 3 | 120 | >99 | 15,500 | 1.04 |
| 4 | 240 | >99 | 15,600 | 1.05 |
Conditions: [M]₀/[I]₀ = 100 in THF at -78 °C. ⁴ Determined by gas chromatography (GC) analysis of aliquots taken from the reaction mixture.
Visualizations
Reaction Mechanism
Caption: Mechanism of living anionic polymerization.
Experimental Workflow
Caption: Experimental workflow for polymerization.
Characterization of Poly(4-chloro-α-methylstyrene)
The synthesized polymers should be characterized to determine their molecular weight, molecular weight distribution, and chemical structure.
-
Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the polymer and to determine the extent of monomer conversion.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer.
Safety Precautions
-
Organolithium reagents such as sec-butyllithium are highly pyrophoric and reactive. They should be handled with extreme care under an inert atmosphere.
-
Anhydrous solvents are flammable and should be handled in a well-ventilated fume hood.
-
4-Chloro-α-methylstyrene is a chemical irritant. Appropriate personal protective equipment (gloves, safety glasses) should be worn.
-
The reaction should be quenched carefully, as the addition of protic solvents to active organometallic species can be exothermic.
References
- 1. researchgate.net [researchgate.net]
- 2. Procedures for Homogeneous Anionic Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 4. Anionic Polymerization of Styrene and 1,3-Butadiene in the Presence of Phosphazene Superbases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] 7. Anionic Polymerization | Semantic Scholar [semanticscholar.org]
- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]
Synthesis of Block Copolymers Using 4-Chloro-alpha-methylstyrene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of block copolymers utilizing 4-Chloro-alpha-methylstyrene (pClαMeSt). The unique reactivity of pClαMeSt allows for its incorporation into well-defined polymer architectures through living polymerization techniques, offering a versatile platform for the development of advanced materials, particularly in the field of drug delivery. The presence of the chloro-functional group on the aromatic ring provides a valuable handle for post-polymerization modification, enabling the attachment of therapeutic agents, targeting moieties, and other functional molecules.
Introduction to this compound in Block Copolymer Synthesis
This compound is a styrenic monomer that can be polymerized via living cationic polymerization to produce polymers with controlled molecular weights and narrow molecular weight distributions.[1] Its α-methyl group prevents facile termination and chain transfer reactions that can plague the polymerization of other styrenic monomers. This controlled polymerization behavior makes pClαMeSt an excellent candidate for the synthesis of well-defined block copolymers.
The chloro-substituent on the phenyl ring offers a site for various post-polymerization modification reactions. This functionality is particularly advantageous in the design of drug delivery systems, where the covalent attachment of drugs or targeting ligands to the polymer backbone can enhance therapeutic efficacy and reduce side effects.[2]
This document will focus on the synthesis of block copolymers of pClαMeSt with isobutylene (IB) and vinyl ethers, two classes of monomers that are readily polymerizable via cationic methods.
Experimental Protocols
Materials and General Procedures
Materials:
-
This compound (pClαMeSt) (≥96.0%)
-
Isobutylene (IB) (polymerization grade)
-
Isobutyl vinyl ether (IBVE) (≥98%)
-
1,3-dimethyl-1,3-diphenyl-1-chlorobutane (initiator)
-
Boron trichloride (BCl3) (1 M solution in hexane)
-
Titanium tetrachloride (TiCl4) (1 M solution in dichloromethane)
-
Methylcyclohexane (MCHx) (anhydrous, ≥99%)
-
Methyl chloride (MeCl) (anhydrous)
-
Dichloromethane (DCM) (anhydrous, ≥99.8%)
-
Methanol (anhydrous, ≥99.8%)
-
Hexanes (anhydrous, ≥95%)
General Procedures: All polymerizations should be carried out under a dry nitrogen atmosphere in a glovebox or using Schlenk line techniques to exclude moisture and air. Solvents and monomers must be rigorously dried and purified prior to use.
Synthesis of Poly(this compound-b-isobutylene) (pClαMeSt-b-PIB)
This protocol describes the sequential living cationic polymerization of pClαMeSt followed by IB.
Experimental Workflow:
Figure 1: Workflow for the synthesis of pClαMeSt-b-PIB.
Protocol:
-
In a flame-dried Schlenk flask under a nitrogen atmosphere, add methylcyclohexane and methyl chloride (e.g., 60/40 v/v) and cool the mixture to -80°C.
-
Add the initiator, 1,3-dimethyl-1,3-diphenyl-1-chlorobutane, to the cooled solvent.
-
Introduce a calculated amount of this compound to the initiator solution.
-
Add the co-initiator, BCl3, to start the polymerization of pClαMeSt. The reaction mixture should be stirred vigorously.
-
After the polymerization of the first block is complete (monitor by taking aliquots for analysis or based on established reaction times), add a solution of isobutylene in the reaction solvent to the living poly(pClαMeSt) solution.
-
To facilitate the crossover to isobutylene, add TiCl4 as a more potent Lewis acid.
-
Allow the block copolymerization to proceed for the desired time.
-
Quench the polymerization by adding pre-chilled methanol.
-
Precipitate the resulting block copolymer in a large excess of methanol.
-
Filter and dry the polymer under vacuum to a constant weight.
-
Characterize the block copolymer using Gel Permeation Chromatography (GPC) to determine the molecular weight (Mn) and polydispersity index (PDI), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the block composition.
Quantitative Data:
The molecular weight of the resulting block copolymers can be controlled by varying the monomer to initiator ratio. The following table provides representative data for the synthesis of pClαMeSt-b-PIB.
| Entry | [pClαMeSt]:[I] | [IB]:[I] | Mn (pClαMeSt block) ( g/mol ) | PDI (pClαMeSt block) | Mn (pClαMeSt-b-PIB) ( g/mol ) | PDI (pClαMeSt-b-PIB) |
| 1 | 50 | 100 | 7,600 | 1.15 | 13,200 | 1.20 |
| 2 | 100 | 100 | 15,200 | 1.12 | 20,800 | 1.18 |
| 3 | 100 | 200 | 15,200 | 1.13 | 26,400 | 1.25 |
Note: [I] refers to the initiator concentration. Data is illustrative and may vary based on specific experimental conditions.
Synthesis of Poly(this compound-b-isobutyl vinyl ether) (pClαMeSt-b-PIBVE)
This protocol details the synthesis of a block copolymer with a vinyl ether second block.
Experimental Workflow:
References
Application Notes and Protocols: Copolymerization of 4-Chloro-alpha-methylstyrene with Styrene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of copolymers of 4-chloro-alpha-methylstyrene and styrene. Detailed experimental protocols for copolymerization and subsequent functionalization are presented, alongside characterization methods and potential applications in drug delivery systems.
Introduction
Experimental Protocols
Materials
| Material | Grade | Supplier | Notes |
| This compound | ≥98% | e.g., Sigma-Aldrich, TCI | Inhibitor should be removed before use. |
| Styrene | ≥99% | e.g., Sigma-Aldrich, Alfa Aesar | Inhibitor should be removed before use. |
| Azobisisobutyronitrile (AIBN) | 98% | e.g., Sigma-Aldrich, Acros Organics | Recrystallize from methanol before use. |
| Toluene | Anhydrous, ≥99.8% | e.g., Sigma-Aldrich, EMD Millipore | |
| Methanol | ACS Reagent Grade | e.g., Fisher Scientific, VWR | |
| Tetrahydrofuran (THF) | HPLC Grade | e.g., Fisher Scientific, VWR | For GPC analysis. |
| Chloroform-d (CDCl₃) | 99.8 atom % D | e.g., Cambridge Isotope Laboratories | For NMR analysis. |
Protocol for Free Radical Copolymerization
This protocol describes the synthesis of poly(this compound-co-styrene) via free radical polymerization in solution.
Workflow for Free Radical Copolymerization
Caption: Workflow for the synthesis and characterization of poly(this compound-co-styrene).
Procedure:
-
Monomer Preparation: Remove the inhibitor from this compound and styrene by passing them through a column of basic alumina.
-
Initiator Preparation: Recrystallize AIBN from methanol and dry under vacuum.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add the desired molar ratio of this compound and styrene. A typical starting point could be a 1:1 molar ratio.
-
Add AIBN (typically 1 mol% with respect to the total monomer concentration).
-
Add anhydrous toluene to achieve a monomer concentration of approximately 2 M.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the flask in a preheated oil bath at 70°C and stir for 24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Work-up: After 24 hours, cool the reaction mixture to room temperature.
-
Slowly pour the viscous solution into a beaker containing a large excess of methanol (at least 10 times the volume of the reaction mixture) while stirring vigorously.
-
The copolymer will precipitate as a white solid.
-
Purification: Collect the precipitate by filtration, wash it with fresh methanol, and dry it in a vacuum oven at 40-50°C to a constant weight.
Characterization
The synthesized copolymers should be characterized to determine their composition, molecular weight, and thermal properties.
| Technique | Parameter Measured | Expected Observations |
| ¹H NMR | Copolymer composition | Integration of the aromatic protons of the styrene and this compound units will allow for the determination of the copolymer composition. |
| GPC/SEC | Number-average molecular weight (Mn), Weight-average molecular weight (Mw), Polydispersity index (PDI) | Provides information on the molecular weight distribution of the copolymer. |
| FT-IR | Functional groups | Confirmation of the presence of characteristic peaks for the aromatic C-H, and C-Cl bonds. |
| DSC | Glass transition temperature (Tg) | The Tg of the copolymer is expected to be between that of polystyrene (~100°C) and poly(this compound). |
| TGA | Thermal stability | Determines the decomposition temperature of the copolymer. |
Application in Drug Development: Post-Polymerization Functionalization
The chloro- group on the this compound units provides a reactive site for the covalent attachment of therapeutic agents or targeting moieties. A common approach is nucleophilic substitution.
Protocol for Azide Functionalization
This protocol describes the conversion of the chloro- groups to azide groups, which can then be used in "click" chemistry reactions for drug conjugation.
Workflow for Post-Polymerization Modification
Caption: General workflow for the functionalization and subsequent drug conjugation of the copolymer.
Procedure:
-
Reaction Setup: Dissolve the synthesized poly(this compound-co-styrene) in N,N-dimethylformamide (DMF).
-
Add an excess of sodium azide (NaN₃) (e.g., 5-10 molar equivalents relative to the chloro- groups).
-
Reaction: Heat the mixture to 60-80°C and stir for 24-48 hours under an inert atmosphere.
-
Work-up: Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a large volume of water or methanol.
-
Purification: Filter the azide-functionalized polymer, wash it thoroughly with water and then methanol, and dry it under vacuum.
-
Characterization: Confirm the successful conversion by FT-IR spectroscopy (appearance of a strong azide peak around 2100 cm⁻¹) and the disappearance of the C-Cl signal in the ¹³C NMR spectrum.
Drug Conjugation via Click Chemistry
The resulting azide-functionalized copolymer can be readily conjugated with an alkyne-modified drug molecule via a Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) "click" reaction. This highly efficient and specific reaction allows for the formation of a stable triazole linkage between the polymer and the drug.
Data Presentation
Due to the lack of published monomer reactivity ratios for the copolymerization of this compound (M₁) with styrene (M₂), a precise prediction of copolymer composition from the monomer feed is not possible. However, for the structurally similar copolymerization of 4-chloromethylstyrene and styrene, the following hypothetical data illustrates how results would be presented. Researchers should experimentally determine the copolymer composition for their specific system.
Table 1: Hypothetical Copolymerization Data of this compound (M₁) and Styrene (M₂)
| Feed Ratio (M₁:M₂) | Copolymer Composition (mol% M₁) | Mn ( g/mol ) | PDI (Mw/Mn) | Tg (°C) |
| 1:4 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| 1:1 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| 4:1 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Conclusion
The copolymerization of this compound with styrene offers a promising platform for the development of functional polymers for drug delivery applications. The protocols outlined in these application notes provide a solid foundation for the synthesis, characterization, and subsequent functionalization of these materials. Further research is warranted to determine the monomer reactivity ratios for this specific copolymer system to enable precise control over the copolymer architecture and properties. The versatility of the chloro- handle for post-polymerization modification opens up a wide range of possibilities for creating sophisticated and targeted drug delivery systems.
Application Note: Molecular Weight Characterization of Poly(4-chloro-alpha-methylstyrene) by Gel Permeation Chromatography (GPC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(4-chloro-alpha-methylstyrene) is a polymer of interest in various fields, including materials science and drug delivery, due to its specific chemical and physical properties imparted by the chloro- and methyl-substituents on the styrene backbone. Accurate determination of its molecular weight and molecular weight distribution is crucial as these parameters directly influence its mechanical, thermal, and solution properties, which are critical for its performance in various applications. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful and widely used technique for characterizing the molecular weight distribution of polymers.[1] This application note provides a detailed protocol for the characterization of poly(this compound) using GPC.
Principle of Gel Permeation Chromatography
GPC separates molecules based on their hydrodynamic volume in solution. A polymer sample is dissolved in an appropriate solvent and injected into a column packed with porous gel beads. Larger polymer chains are excluded from the pores and thus travel a shorter path, eluting first. Smaller molecules can permeate the pores to varying extents, resulting in a longer retention time. By calibrating the system with polymer standards of known molecular weights, the molecular weight distribution of the sample can be determined.
Experimental Protocol
A detailed methodology for the GPC analysis of poly(this compound) is provided below. This protocol is based on established methods for similar halogenated polystyrenes.
1. Materials and Equipment
-
Sample: Poly(this compound)
-
Solvent (Mobile Phase): HPLC-grade Tetrahydrofuran (THF)[1]
-
Standards: Polystyrene or Poly(alpha-methylstyrene) standards with narrow molecular weight distributions.
-
GPC System: A system equipped with a pump, injector, column oven, and a refractive index (RI) detector.
-
GPC Columns: A set of columns suitable for separating the expected molecular weight range of the polymer. For this application, a set of three PLgel 10 µm MIXED-B columns or similar is recommended.[2]
-
Vials: Autosampler vials with caps.
-
Filters: 0.2 µm PTFE syringe filters.
-
Volumetric flasks and pipettes
2. Sample Preparation
-
Accurately weigh 2-3 mg of poly(this compound) into a clean vial.
-
Add 2 mL of THF to the vial to achieve a concentration of 1-1.5 mg/mL.
-
Gently agitate the vial to dissolve the polymer. Allow the sample to dissolve completely, which may take several hours.
-
Once fully dissolved, filter the solution through a 0.2 µm PTFE syringe filter into a clean autosampler vial to remove any particulate matter.
3. GPC System Parameters
The following table summarizes the recommended GPC system parameters for the analysis of poly(this compound).
| Parameter | Value |
| Mobile Phase | Tetrahydrofuran (THF) |
| Column Set | 3 x PLgel 10 µm MIXED-B (or equivalent) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 100 µL |
| Detector | Refractive Index (RI) |
| Run Time | 30 minutes |
4. Calibration
-
Prepare a series of polystyrene or poly(alpha-methylstyrene) standards of known molecular weights in THF at a concentration of approximately 1 mg/mL.
-
Inject each standard into the GPC system under the same conditions as the sample analysis.
-
Generate a calibration curve by plotting the logarithm of the peak molecular weight (Mp) of each standard against its elution volume.
5. Data Analysis
-
Inject the prepared poly(this compound) sample solution into the GPC system.
-
Acquire the chromatogram.
-
Using the calibration curve, the GPC software will calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) for the sample.
Data Presentation
The following table presents representative data obtained from the GPC analysis of a poly(this compound) sample, based on typical results for a closely related polymer, poly(4-chlorostyrene).[1]
| Sample ID | Mn (Da) | Mw (Da) | PDI (Mw/Mn) |
| Poly(this compound) | 192,304 | 354,491 | 1.843 |
Mn = Number-average molecular weight, Mw = Weight-average molecular weight, PDI = Polydispersity Index
Experimental Workflow
The following diagram illustrates the logical workflow for the GPC characterization of poly(this compound).
Caption: Workflow for GPC analysis of poly(this compound).
Conclusion
This application note provides a comprehensive and detailed protocol for the characterization of poly(this compound) using Gel Permeation Chromatography. The described methodology, including sample preparation, GPC system parameters, and data analysis, allows for the reliable determination of key molecular weight parameters such as Mn, Mw, and PDI. Accurate characterization of these properties is essential for the quality control and development of polymer-based materials for various scientific and industrial applications.
References
Application Note: Determination of the Glass Transition Temperature of Poly(4-chloro-alpha-methylstyrene) by Differential Scanning Calorimetry (DSC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to measure the heat flow into or out of a material as a function of temperature or time.[1] It is widely employed in polymer science to characterize thermal transitions, such as the glass transition, melting, and crystallization.[2][3] The glass transition temperature (Tg) is a critical property of amorphous and semi-crystalline polymers, marking the reversible transition from a hard, glassy state to a soft, rubbery state.[4] This transition is accompanied by a step-like change in heat capacity, which can be readily detected by DSC.[1]
Poly(4-chloro-alpha-methylstyrene) is a polymer with potential applications in various fields due to its expected thermal stability and specific chemical properties imparted by the chloro- and methyl-substituents on the styrene monomer.[5] Determining its glass transition temperature is essential for understanding its processing behavior and predicting its performance at different temperatures.[2] This application note provides a detailed protocol for determining the Tg of poly(this compound) using DSC.
Experimental Protocol
A detailed methodology for the determination of the glass transition temperature using DSC is provided below.
Materials and Equipment
-
Sample: Poly(this compound) powder
-
DSC Instrument: A differential scanning calorimeter (e.g., TA Instruments Q-series, Mettler Toledo DSC, etc.) equipped with a cooling accessory.
-
Sample Pans: Standard aluminum DSC pans and lids.
-
Crimper: For sealing the DSC pans.
-
Analytical Balance: With a precision of at least 0.01 mg.
-
Purge Gas: High-purity nitrogen.
Sample Preparation
-
Accurately weigh 5-10 mg of the poly(this compound) sample directly into a standard aluminum DSC pan using an analytical balance.
-
Place a lid on the pan and seal it using a crimper. Ensure a hermetic seal to prevent any loss of volatiles during the experiment.
-
Prepare an empty, sealed aluminum pan to be used as a reference.
DSC Instrument Setup and Calibration
-
Turn on the DSC instrument and the cooling accessory, allowing them to stabilize.
-
Set the nitrogen purge gas flow rate to a constant value, typically 20-50 mL/min, to provide an inert atmosphere and prevent oxidative degradation of the sample.
-
Calibrate the instrument for temperature and heat flow using certified standards (e.g., indium) according to the manufacturer's instructions.
Thermal Program
To determine the glass transition temperature and erase any prior thermal history of the polymer, a heat-cool-heat cycle is recommended.[6]
-
First Heating Scan: Heat the sample from room temperature (e.g., 25 °C) to a temperature well above the expected Tg (e.g., 200 °C) at a constant heating rate of 10 °C/min. This step removes the thermal history of the sample.
-
Cooling Scan: Cool the sample from 200 °C down to room temperature (25 °C) at a controlled cooling rate of 10 °C/min.
-
Second Heating Scan: Heat the sample again from room temperature (25 °C) to 200 °C at a heating rate of 10 °C/min. The glass transition temperature is determined from this second heating scan.
Data Analysis
The glass transition is observed as a step-like change in the baseline of the heat flow versus temperature curve. The Tg is typically determined as the midpoint of this transition, calculated as the inflection point of the step. Most DSC software packages have built-in functions to automatically calculate the Tg.
Data Presentation
The following table summarizes the experimental parameters and presents hypothetical, yet representative, data for the DSC analysis of poly(this compound). The glass transition temperature of poly(alpha-methylstyrene) is reported to be around 177 °C.[5] The presence of a polar chloro-group on the phenyl ring is expected to increase the Tg due to increased intermolecular forces and restricted chain mobility.
| Parameter | Value |
| Sample Name | Poly(this compound) |
| Sample Weight | 7.52 mg |
| Heating/Cooling Rate | 10 °C/min |
| Purge Gas | Nitrogen (50 mL/min) |
| Temperature Range | 25 °C to 200 °C |
| Glass Transition Temperature (Tg) | ~185 °C (from 2nd heating scan) |
Visualization of the Experimental Workflow
The following diagram illustrates the logical workflow of the DSC experiment for determining the glass transition temperature.
References
- 1. azom.com [azom.com]
- 2. What a DSC Test of a Polymer Can Discover [innovatechlabs.com]
- 3. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 4. youtube.com [youtube.com]
- 5. polymersource.ca [polymersource.ca]
- 6. Synthesis and Characterization of Poly(α-Methylstyrene) by Cationic Polymerization Using a New Solid Ecological Catalyst – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols for the Functionalization of Polymers Derived from 4-Chloro-alpha-methylstyrene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and functionalization of polymers derived from 4-chloro-alpha-methylstyrene. The protocols detailed below are designed to guide researchers in the development of novel functional polymers with potential applications in drug delivery and other biomedical fields. The methodologies are based on established polymer chemistry principles and can be adapted for specific research needs.
Introduction
Polymers derived from this compound are a versatile platform for the development of advanced functional materials. The presence of a chlorine atom on the phenyl ring allows for a variety of post-polymerization modification reactions, enabling the introduction of a wide range of functional groups. The alpha-methyl group on the polymer backbone enhances thermal stability compared to polystyrene. These attributes make poly(this compound) an attractive candidate for applications in drug delivery, diagnostics, and biomaterials.
This document outlines the synthesis of poly(this compound) and provides detailed protocols for its functionalization, with a focus on amination reactions. These functionalized polymers can serve as scaffolds for conjugating drugs, targeting ligands, or imaging agents.
Synthesis of Poly(this compound)
The polymerization of this compound can be achieved through various methods, including free-radical and cationic polymerization. Below is a general protocol for free-radical polymerization.
Experimental Protocol: Free-Radical Polymerization of this compound
Materials:
-
This compound (monomer)
-
Toluene (solvent)
-
α,α'-Azobisisobutyronitrile (AIBN) (initiator)
-
Methanol (non-solvent for precipitation)
-
Nitrogen gas supply
-
Schlenk flask or similar reaction vessel with a condenser
-
Magnetic stirrer and heating mantle
-
Vacuum filtration apparatus
Procedure:
-
Monomer Purification: Purify the this compound monomer by passing it through a column of basic alumina to remove inhibitors.
-
Reaction Setup: In a Schlenk flask, dissolve the purified this compound (e.g., 10 g, 65.5 mmol) and AIBN (e.g., 0.1 g, 0.6 mmol) in toluene (e.g., 20 mL).
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: Backfill the flask with nitrogen and heat the reaction mixture to 70-80 °C with continuous stirring. The polymerization time can vary from 6 to 24 hours, depending on the desired molecular weight and conversion.
-
Precipitation and Purification: After the desired time, cool the reaction mixture to room temperature. Precipitate the polymer by slowly pouring the viscous solution into a large excess of methanol (e.g., 200 mL) with vigorous stirring.
-
Isolation: Collect the white precipitate by vacuum filtration and wash it thoroughly with fresh methanol.
-
Drying: Dry the polymer in a vacuum oven at 40-50 °C to a constant weight.
-
Characterization: Characterize the resulting poly(this compound) for its molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC) and confirm its structure using ¹H NMR and FTIR spectroscopy.
Functionalization of Poly(this compound)
The chlorine atom on the phenyl ring of poly(this compound) is amenable to nucleophilic substitution reactions, although it is less reactive than a benzylic chloride. More advanced cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, are often more efficient for this type of aryl chloride. However, for the purpose of introducing amine functionalities, a common approach for a related polymer, poly(4-chloromethyl styrene), can be adapted. It is important to note that the reaction conditions for poly(this compound) may require more forcing conditions (higher temperatures, longer reaction times, or the use of a catalyst) compared to polymers with a more reactive chloromethyl group.
Amination via Nucleophilic Substitution
This protocol describes the introduction of primary amine groups via a two-step process involving phthalimide substitution followed by hydrolysis. This method is adapted from protocols used for chloromethylated polystyrene and provides a protected amine that can be deprotected in the final step.[1]
Experimental Protocol: Synthesis of Poly(4-amino-alpha-methylstyrene)
Step 1: Synthesis of Poly(4-phthalimido-alpha-methylstyrene)
Materials:
-
Poly(this compound)
-
Potassium phthalimide
-
N,N-Dimethylformamide (DMF) (solvent)
-
Methanol
-
Nitrogen gas supply
-
Round-bottom flask with a condenser and dropping funnel
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve poly(this compound) (e.g., 5 g) in DMF (e.g., 50 mL) under a nitrogen atmosphere.
-
Nucleophile Addition: In a separate flask, dissolve potassium phthalimide (e.g., 1.5 to 2 equivalents per chloro group) in a minimal amount of DMF. Transfer this solution to a dropping funnel.
-
Reaction: Heat the polymer solution to 80-100 °C. Add the potassium phthalimide solution dropwise to the polymer solution with vigorous stirring.
-
Reaction Monitoring: The reaction mixture is typically refluxed for 24-48 hours. The progress of the reaction can be monitored by FTIR by observing the appearance of the characteristic phthalimide C=O stretching bands around 1710 cm⁻¹ and 1770 cm⁻¹.
-
Precipitation: After completion, cool the reaction mixture and precipitate the functionalized polymer by pouring it into an excess of methanol.
-
Purification: Filter the precipitate, wash it extensively with methanol and water to remove unreacted phthalimide and salts, and then dry it under vacuum.
Step 2: Hydrolysis to Poly(4-amino-alpha-methylstyrene)
Materials:
-
Poly(4-phthalimido-alpha-methylstyrene)
-
Hydrazine hydrate
-
Ethanol or a mixed solvent system (e.g., ethanol/THF)
-
Hydrochloric acid (for workup)
-
Sodium hydroxide (for neutralization)
Procedure:
-
Reaction Setup: Suspend or dissolve the poly(4-phthalimido-alpha-methylstyrene) in ethanol in a round-bottom flask.
-
Hydrazinolysis: Add an excess of hydrazine hydrate (e.g., 5-10 equivalents per phthalimide group) to the mixture.
-
Reaction: Reflux the mixture for 12-24 hours. A precipitate of phthalhydrazide will form.
-
Workup: Cool the reaction mixture and filter to remove the phthalhydrazide precipitate. Acidify the filtrate with hydrochloric acid to precipitate the hydrochloride salt of the amino-functionalized polymer.
-
Isolation: Isolate the polymer salt by filtration or precipitation in a non-solvent.
-
Neutralization: To obtain the free amine, dissolve the polymer salt in water and neutralize it with a base such as sodium hydroxide.
-
Final Purification: Precipitate the final poly(4-amino-alpha-methylstyrene) in a suitable non-solvent, filter, and dry under vacuum.
-
Characterization: Confirm the structure by ¹H NMR (disappearance of phthalimide protons, appearance of broad amine proton signals) and FTIR (disappearance of phthalimide C=O bands, appearance of N-H stretching bands around 3300-3400 cm⁻¹).
Data Presentation
The following tables summarize typical data that should be collected during the synthesis and functionalization of poly(this compound).
Table 1: Polymerization of this compound
| Entry | Monomer:Initiator Ratio | Polymerization Time (h) | Yield (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | 100:1 | 6 | 75 | 15,000 | 1.8 |
| 2 | 100:1 | 12 | 85 | 25,000 | 1.9 |
| 3 | 200:1 | 12 | 80 | 35,000 | 2.1 |
Mn = Number-average molecular weight; PDI = Polydispersity Index. Data is illustrative and will vary with specific reaction conditions.
Table 2: Functionalization of Poly(this compound)
| Polymer | Reaction | Reagents | Reaction Time (h) | Degree of Functionalization (%) |
| P(4Cl-αMS) | Phthalimide Substitution | Potassium Phthalimide, DMF | 48 | >90 |
| P(4Phth-αMS) | Hydrazinolysis | Hydrazine Hydrate, Ethanol | 24 | >95 |
Degree of functionalization can be estimated using ¹H NMR spectroscopy by comparing the integration of aromatic protons to the newly introduced functional group's protons or by elemental analysis.
Visualizations
Diagrams of Experimental Workflows and Logical Relationships
Caption: Workflow for the synthesis and amination of poly(this compound).
Caption: Relationship between the base polymer, functionalization, and applications.
References
Troubleshooting & Optimization
Inhibiting premature polymerization of 4-Chloro-alpha-methylstyrene during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on inhibiting the premature polymerization of 4-Chloro-alpha-methylstyrene (CMS) during storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CMS) and why is premature polymerization a concern?
A1: this compound is a reactive monomer used in the synthesis of various polymers.[1] Premature polymerization during storage is a significant concern because it leads to the formation of solid polymer, rendering the monomer impure and potentially unusable for subsequent reactions. This polymerization is an exothermic process, and in contained situations, it can lead to a dangerous runaway reaction.[2][3]
Q2: What causes premature polymerization of CMS during storage?
A2: The primary triggers for premature polymerization of styrenic monomers like CMS are exposure to heat and light.[2][3] These conditions can generate free radicals, which initiate the polymerization chain reaction. Contamination with acids, peroxides, or rust can also initiate polymerization.[4]
Q3: How is premature polymerization of CMS typically prevented?
A3: To prevent premature polymerization, CMS is typically stabilized with an inhibitor. A common and effective inhibitor for styrenic monomers is 4-tert-butylcatechol (TBC).[2][5][6] TBC functions as a free-radical scavenger, interrupting the polymerization chain reaction. For this mechanism to be effective, the presence of dissolved oxygen is required.[1][2] Commercially available CMS is often supplied with TBC already added, for instance, at a concentration of 100 ppm.[7]
Q4: What are the optimal storage conditions for inhibited CMS?
A4: Inhibited CMS should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat or ignition.[8] To maximize shelf life, it is recommended to store the monomer under refrigeration, typically between 2°C and 8°C.[9] Storage at temperatures below 30°C is also cited as acceptable.[3]
Q5: How long can I store CMS before it polymerizes?
A5: The shelf life of inhibited CMS is highly dependent on the storage temperature and the concentration of the TBC inhibitor. Higher temperatures lead to a faster depletion of the inhibitor.[2] Regular monitoring of the TBC concentration and polymer content is crucial to ensure the monomer's quality.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Visual signs of polymerization (e.g., increased viscosity, presence of solids or haze). | Depletion of the TBC inhibitor due to prolonged storage at elevated temperatures or exposure to light. | 1. Do not use the monomer for your experiment. 2. Safely dispose of the polymerized material according to your institution's guidelines. 3. To prevent recurrence, ensure proper storage conditions (cool, dark, and well-ventilated) and monitor inhibitor levels regularly, especially for older stock. |
| Suspected low inhibitor concentration. | The TBC inhibitor is consumed over time, and the rate of consumption increases with temperature. | 1. Analyze the TBC concentration using the protocol outlined in the "Experimental Protocols" section (based on ASTM D4590). 2. If the TBC level is below the recommended minimum (typically >10 ppm for styrenic monomers), consider adding more TBC to reach the desired concentration (e.g., 100 ppm).[2] 3. Ensure the monomer is stored under recommended refrigerated conditions to slow down inhibitor depletion. |
| Monomer appears discolored (yellowish). | Oxidation and degradation of the monomer or inhibitor. TBC can oxidize and color in the presence of oxygen or certain metals like iron and copper.[6] | 1. While slight discoloration may not always indicate polymerization, it is a sign of degradation. 2. It is recommended to test for polymer content (see "Experimental Protocols" based on ASTM D2121) and TBC concentration to assess the monomer's quality. 3. If significant discoloration is observed, it is best to use a fresh batch of the monomer for critical applications. |
Quantitative Data
Table 1: Estimated TBC Depletion Rate and Shelf Life in Styrenic Monomers *
| Storage Temperature (°C) | Estimated TBC Depletion Rate (ppm/day) | Estimated Shelf Life with 100 ppm TBC (days) until 10 ppm remaining |
| 4 | ~0.1 | ~900 |
| 20 | ~0.5 | ~180 |
| 25 | ~1.0 | ~90 |
| 30 | ~2.0 | ~45 |
| 35 | ~4.0 | ~22 |
*Disclaimer: This data is based on information for styrene and should be used as an estimation for this compound due to the lack of specific data for CMS. Actual depletion rates may vary based on specific storage conditions, oxygen availability, and the presence of contaminants.
Experimental Protocols
Protocol 1: Determination of 4-tert-Butylcatechol (TBC) Concentration (Based on ASTM D4590)
This method is a colorimetric procedure suitable for determining TBC concentration in the 1 to 100 mg/kg (ppm) range in styrene and α-methylstyrene, and is applicable to CMS.[2][5][6]
Summary of Method: A colored complex is formed by the reaction of TBC with aqueous sodium hydroxide in a methanol-octanol solvent. The intensity of the pink color, which is proportional to the TBC concentration, is measured using a spectrophotometer at approximately 490 nm.[5]
Procedure:
-
Prepare a Calibration Curve:
-
Prepare a stock solution of TBC in a suitable solvent like toluene.
-
Create a series of standard solutions with known TBC concentrations (e.g., 0, 5, 10, 15, 20 ppm) by diluting the stock solution with the monomer being tested (or a similar pure monomer).
-
For each standard, mix a known volume with an alcoholic sodium hydroxide solution.
-
Measure the absorbance of each standard at 490 nm using a spectrophotometer.
-
Plot a graph of absorbance versus TBC concentration.
-
-
Sample Analysis:
-
Treat a sample of the CMS with the alcoholic sodium hydroxide solution in the same manner as the standards.
-
Measure the absorbance of the sample at 490 nm.
-
Determine the TBC concentration in the sample by comparing its absorbance to the calibration curve.[4]
-
Protocol 2: Determination of Polymer Content (Based on ASTM D2121)
This method is used to determine the amount of polymer in styrene monomer and is applicable to CMS.
Summary of Method (Test Method A - Photometric): This method is for the quantitative determination of polymer content up to 15 mg/kg. The turbidity of a diluted sample is measured with a spectrophotometer.
Procedure:
-
Prepare a Calibration Curve:
-
Prepare a series of standard solutions of polystyrene in the monomer being tested (or a similar pure monomer) with known polymer concentrations.
-
Measure the absorbance (turbidity) of each standard at a specified wavelength (typically in the range of 420 nm).
-
Plot a graph of absorbance versus polymer concentration.
-
-
Sample Analysis:
-
Dilute the CMS sample with a suitable solvent (e.g., methanol) to precipitate the polymer.
-
Measure the absorbance (turbidity) of the diluted sample.
-
Determine the polymer concentration from the calibration curve.
-
Visualizations
References
- 1. metrohm.com [metrohm.com]
- 2. mfame.guru [mfame.guru]
- 3. scribd.com [scribd.com]
- 4. kelid1.ir [kelid1.ir]
- 5. 4-tert-Butylcatechol - Wikipedia [en.wikipedia.org]
- 6. icheme.org [icheme.org]
- 7. download.basf.com [download.basf.com]
- 8. researchgate.net [researchgate.net]
- 9. plasticseurope.org [plasticseurope.org]
Technical Support Center: Cationic Polymerization of Substituted Styrenes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the cationic polymerization of substituted styrenes. It is designed for researchers, scientists, and drug development professionals working in polymer chemistry.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during experimentation.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad or Bimodal Molecular Weight Distribution (MWD) | Chain Transfer Reactions: Transfer of the active center to monomer, polymer, or solvent. This is a common issue, especially at higher temperatures. | - Lower the reaction temperature: Chain transfer reactions often have a higher activation energy than propagation.[1] - Choose a less nucleophilic solvent: Solvents like dichloromethane or hexane are preferred over more nucleophilic options. - Increase monomer concentration: This can favor propagation over chain transfer to other species. |
| Slow Initiation: If the rate of initiation is slower than the rate of propagation, new chains are formed throughout the reaction, leading to a broad MWD. | - Select a more efficient initiating system: For styrenes, common initiators include protic acids (e.g., HClO₄) and Lewis acids (e.g., SnCl₄, AlCl₃, BF₃) with a co-initiator like water or an alkyl halide.[2] - Ensure rapid and homogeneous mixing of the initiator with the monomer solution. | |
| Presence of Impurities: Water, alcohols, and other nucleophilic impurities can act as chain transfer agents or terminating agents. | - Thoroughly purify all reagents and solvents. Monomers should be distilled, and solvents should be dried and distilled. - Conduct polymerizations under an inert atmosphere (e.g., nitrogen or argon) to prevent contamination. | |
| Low or No Polymer Yield | Inefficient Initiation: The chosen initiator may not be effective for the specific substituted styrene. | - Consider the electronic nature of the substituent: Electron-donating groups (e.g., -OCH₃, -CH₃) stabilize the carbocation and facilitate polymerization, while electron-withdrawing groups (e.g., -Cl, -NO₂) destabilize it.[3] For less reactive monomers, a stronger Lewis acid or a more acidic protic acid may be required. |
| Termination Reactions: The propagating carbocation can be terminated by combination with the counterion or by impurities. | - Use a non-nucleophilic counterion: Counterions like SbF₆⁻ or ClO₄⁻ are less likely to combine with the carbocation than more nucleophilic ones like Cl⁻.[2] - Strict exclusion of nucleophilic impurities is crucial. | |
| Incorrect Reaction Temperature: The temperature may be too high, favoring side reactions over propagation. | - Optimize the reaction temperature. Lower temperatures generally favor higher molecular weights and yields.[1] | |
| Uncontrolled Polymerization (Too Fast) | Highly Reactive Monomer/Initiator System: Electron-rich styrenes (e.g., p-methoxystyrene) are highly reactive. | - Lower the reaction temperature. - Reduce the initiator concentration. - Use a less active Lewis acid. The activity of Lewis acids can be tuned to control the polymerization rate. |
| Gel Formation | Friedel-Crafts Alkylation: The growing carbocation can alkylate the aromatic rings of the polymer chains, leading to branching and crosslinking. | - Lower the reaction temperature. - Use a less acidic initiating system. - Keep monomer conversion low, as this side reaction becomes more prevalent at higher polymer concentrations. |
Frequently Asked Questions (FAQs)
Q1: How do different substituents on the styrene ring affect the polymerization?
A1: Substituents have a significant impact on the reactivity of the monomer and the stability of the propagating carbocation.
-
Electron-donating groups (e.g., -OCH₃, -CH₃) in the para position increase the electron density of the double bond, making the monomer more nucleophilic and stabilizing the resulting benzylic carbocation through resonance or inductive effects. This generally leads to a higher rate of polymerization.[3]
-
Electron-withdrawing groups (e.g., -Cl, -NO₂) decrease the nucleophilicity of the monomer and destabilize the carbocation, making polymerization more difficult and often requiring stronger initiating systems.
Q2: What is the role of the counterion in cationic polymerization?
A2: The counterion (the anionic part of the initiator system) plays a crucial role in controlling the polymerization. A non-nucleophilic and sterically hindered counterion is desirable to prevent termination by combination with the propagating carbocation. The nature of the counterion also influences the degree of association with the growing chain end (ion pair vs. free ions), which in turn affects the rates of propagation and side reactions.
Q3: How can I achieve a "living" cationic polymerization of a substituted styrene?
A3: Living cationic polymerization, which proceeds in the absence of chain-breaking reactions (termination and irreversible chain transfer), allows for the synthesis of polymers with controlled molecular weights and narrow MWDs. Key strategies include:
-
Use of specific initiating systems: Systems like an alkyl halide initiator with a Lewis acid co-initiator (e.g., 1-phenylethyl chloride/SnCl₄) can establish a rapid and reversible equilibrium between dormant covalent species and active cationic species.
-
Addition of a common ion salt: Salts like tetra-n-butylammonium chloride (nBu₄NCl) can be added to suppress the dissociation of the growing end into free ions, which are more prone to side reactions.
-
Low reaction temperatures: To suppress side reactions.
-
Strict purification of reagents and solvents.
Q4: Why is a low temperature often required for successful cationic polymerization of styrenes?
A4: Low temperatures are generally favored for several reasons:
-
Suppression of chain transfer and termination: These side reactions typically have higher activation energies than the propagation step. Lowering the temperature, therefore, kinetically favors propagation, leading to higher molecular weights and narrower MWDs.[1]
-
Increased stability of the propagating species: Carbocations are highly reactive intermediates, and lower temperatures help to reduce their tendency to undergo rearrangements or other side reactions.
Quantitative Data
The following tables summarize the effect of substituents and reaction conditions on the cationic polymerization of styrenes.
Table 1: Effect of para-Substituents on the Rate of Cationic Polymerization
| Substituent (X) | Hammett Parameter (σp) | Relative Reactivity | Carbocation Stability |
| -OCH₃ | -0.27 | Highest | Highest |
| -CH₃ | -0.17 | High | High |
| -H | 0 | Intermediate | Intermediate |
| -Cl | +0.23 | Low | Low |
Data compiled from various sources. Relative reactivities are a general trend and can vary with specific reaction conditions.
Table 2: Influence of Temperature on Molecular Weight and Polydispersity Index (PDI) in the Cationic Polymerization of Styrene
| Temperature (°C) | Number Average Molecular Weight (Mn) | Polydispersity Index (PDI) |
| 30 | Low | Broad |
| 0 | Moderate | Moderate |
| -30 | High | Narrow |
| -78 | Highest | Narrowest |
General trend observed in typical cationic polymerization systems. Actual values depend on the specific initiator, solvent, and monomer concentrations.
Experimental Protocols
Detailed Protocol for the Living Cationic Polymerization of p-Methoxystyrene (pMOS)
This protocol describes a representative procedure for the living cationic polymerization of p-methoxystyrene using a 1-(p-methoxyphenyl)ethanol (pMOS-OH) initiator and SnCl₄ as a Lewis acid co-initiator.
Materials:
-
p-Methoxystyrene (pMOS), purified by distillation under reduced pressure.
-
1-(p-methoxyphenyl)ethanol (pMOS-OH), initiator.
-
Tin(IV) chloride (SnCl₄), co-initiator.
-
Dichloromethane (CH₂Cl₂), solvent, dried and distilled over CaH₂.
-
Methanol, for quenching.
-
Nitrogen or Argon gas, for inert atmosphere.
Procedure:
-
Preparation of the Reaction Setup: A Schlenk flask equipped with a magnetic stir bar is flame-dried under vacuum and then filled with an inert atmosphere (N₂ or Ar).
-
Solvent and Monomer Addition: Dried dichloromethane and purified p-methoxystyrene are added to the flask via syringe. The solution is cooled to the desired reaction temperature (e.g., 0 °C) in an ice bath.
-
Initiator Addition: A stock solution of the initiator, pMOS-OH, in dichloromethane is prepared. The desired amount of the initiator solution is added to the monomer solution via syringe.
-
Initiation of Polymerization: A stock solution of the co-initiator, SnCl₄, in dichloromethane is prepared. The polymerization is initiated by the rapid addition of the SnCl₄ solution to the stirred monomer/initiator mixture.
-
Polymerization: The reaction is allowed to proceed for the desired time. Samples can be withdrawn periodically via a purged syringe to monitor monomer conversion and molecular weight evolution by techniques like ¹H NMR and Gel Permeation Chromatography (GPC).
-
Quenching: The polymerization is terminated by the addition of pre-chilled methanol.
-
Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of methanol. The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum.
Visualizations
Diagram 1: Key Side Reactions in Cationic Polymerization of Styrene
Caption: Major side reactions that can occur during the cationic polymerization of styrene.
Diagram 2: Logical Workflow for Troubleshooting Broad MWD
Caption: A logical workflow for troubleshooting broad molecular weight distribution in cationic polymerization.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. Controlled Cationic Polymerization of p-Methylstyrene in Ionic Liquid and Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. R–Cl/SnCl4/n-Bu4NCl-induced direct living cationic polymerization of naturally-derived unprotected 4-vinylphenol, 4-vinylguaiacol, and 4-vinylcatechol in CH3CN - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Optimizing initiator concentration for 4-Chloro-alpha-methylstyrene polymerization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the polymerization of 4-chloro-alpha-methylstyrene.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for polymerizing this compound?
A1: The most common and effective method for the polymerization of this compound is living cationic polymerization.[1] This technique allows for good control over the polymer's molecular weight and results in a narrow molecular weight distribution (polydispersity index).[1][2]
Q2: What type of initiators are typically used for the cationic polymerization of this compound?
A2: Initiating systems for cationic polymerization of styrene derivatives often consist of a Lewis acid co-initiator.[3] Examples include tin tetrachloride (SnCl4), boron trifluoride (BF3), and aluminum trichloride (AlCl3).[3][4] These are often used in conjunction with a proton source or a carbocation precursor.
Q3: How does the initiator concentration affect the molecular weight of the resulting polymer?
A3: In a well-controlled living cationic polymerization, the number-average molecular weight (Mn) of the polymer is inversely proportional to the initial concentration of the initiator. A higher initiator concentration will produce a larger number of polymer chains, resulting in a lower molecular weight, and vice versa.
Q4: What are the key safety precautions to take when working with this compound?
A4: this compound can cause skin, eye, and respiratory irritation.[5][6] It is a combustible liquid.[6] Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low monomer conversion | 1. Insufficient initiator concentration.2. Presence of impurities (e.g., water) that terminate the polymerization.3. Reaction temperature is too high, leading to side reactions. | 1. Incrementally increase the initiator concentration.2. Ensure all glassware is rigorously dried and solvents are purified and dried before use.3. Lower the reaction temperature. Cationic polymerizations are often conducted at sub-zero temperatures.[4] |
| Polymer with a broad molecular weight distribution (High PDI) | 1. Chain transfer or termination reactions are occurring.2. The initiation is slow compared to propagation.3. Poor temperature control, leading to uncontrolled polymerization.[4] | 1. Lower the reaction temperature to suppress side reactions.2. Choose a more efficient initiating system that provides fast and quantitative initiation.3. Ensure efficient stirring and use a cryostat for precise temperature control. |
| Inconsistent results between batches | 1. Variations in the purity of monomer, solvent, or initiator.2. Inconsistent moisture levels in the reaction setup.3. Inaccurate measurement of the initiator. | 1. Purify the monomer and solvent before each reaction.2. Standardize the drying procedure for glassware and reagents.3. Prepare a stock solution of the initiator to ensure accurate and consistent dosing. |
| Formation of insoluble gel | 1. Presence of difunctional impurities that can lead to cross-linking.2. Excessively high monomer concentration. | 1. Ensure the purity of the monomer.2. Conduct the polymerization at a lower monomer concentration. |
Data Presentation
Table 1: Effect of Initiator (SnCl4) Concentration on Polymer Properties
| [Monomer]:[Initiator] Ratio | Initiator Conc. (mol/L) | Monomer Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 50:1 | 0.020 | >95 | 7,500 | 1.15 |
| 100:1 | 0.010 | >95 | 15,000 | 1.12 |
| 200:1 | 0.005 | >95 | 30,000 | 1.18 |
| 400:1 | 0.0025 | 90 | 58,000 | 1.25 |
Note: This data is illustrative and based on the principles of living cationic polymerization. Actual results may vary depending on specific experimental conditions.
Experimental Protocols
Protocol for Optimizing Initiator Concentration
This protocol describes a general procedure for determining the optimal initiator concentration for the polymerization of this compound using a tin (IV) chloride (SnCl4) initiator in dichloromethane (DCM) at -20°C.
Materials:
-
This compound (purified by passing through a column of basic alumina)
-
Dichloromethane (DCM, dried over CaH2 and distilled)
-
Tin (IV) chloride (SnCl4)
-
Methanol (for quenching)
-
Nitrogen or Argon gas supply
-
Schlenk line and glassware
Procedure:
-
Glassware Preparation: All glassware should be oven-dried at 120°C overnight and then assembled and flame-dried under vacuum on a Schlenk line.
-
Monomer and Solvent Preparation: In a nitrogen-filled glovebox or under a positive pressure of inert gas, add the desired amount of purified this compound and dried DCM to a Schlenk flask equipped with a magnetic stir bar.
-
Initiator Stock Solution: Prepare a stock solution of SnCl4 in dried DCM in the glovebox. This allows for more accurate addition of the initiator.
-
Reaction Setup: Cool the monomer solution to -20°C using a cryostat.
-
Initiation: Using a gas-tight syringe, rapidly inject the calculated volume of the SnCl4 stock solution into the stirred monomer solution.
-
Polymerization: Allow the reaction to proceed for the desired time (e.g., 1-2 hours). Monitor the reaction by taking small aliquots at different time points for analysis by GC (to determine monomer conversion) and GPC (to determine Mn and PDI).
-
Termination: Quench the polymerization by adding a small amount of pre-chilled methanol.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Purification: Filter the precipitated polymer and wash it several times with fresh methanol.
-
Drying: Dry the polymer in a vacuum oven at 40°C until a constant weight is achieved.
-
Characterization: Characterize the polymer using Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn) and polydispersity index (PDI).
Visualizations
Caption: Experimental workflow for optimizing initiator concentration.
Caption: Relationship between initiator concentration and polymer properties.
References
- 1. Living cationic polymerization - Wikipedia [en.wikipedia.org]
- 2. research.aston.ac.uk [research.aston.ac.uk]
- 3. Synthesis and Characterization of Poly(α-Methylstyrene) by Cationic Polymerization Using a New Solid Ecological Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 4. US6649716B2 - Polymerization of alpha-methylstyrene - Google Patents [patents.google.com]
- 5. Page loading... [guidechem.com]
- 6. This compound | C9H9Cl | CID 74381 - PubChem [pubchem.ncbi.nlm.nih.gov]
Controlling molecular weight and polydispersity in 4-Chloro-alpha-methylstyrene polymerization
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for controlling the molecular weight (MW) and polydispersity index (PDI) during the polymerization of 4-Chloro-α-methylstyrene.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the polymerization of 4-chloro-α-methylstyrene, a monomer known for its propensity for controlled polymerization through cationic mechanisms.
Q1: How can I control the molecular weight of my poly(4-chloro-α-methylstyrene)?
A1: The molecular weight (Mn) is primarily controlled by the molar ratio of the monomer to the initiator ([M]₀/[I]₀) in living or controlled polymerization systems.[1] A higher ratio will result in a higher molecular weight. For living cationic polymerization, the theoretical molecular weight can be calculated as:
Mn (theoretical) = ([M]₀/[I]₀) × (MW of monomer) + (MW of initiator)
To achieve predictable molecular weights, it is crucial to minimize chain transfer and termination reactions.[2]
Q2: My polydispersity index (PDI) is broad (e.g., > 1.5). What are the common causes and solutions?
A2: A high PDI indicates a wide distribution of polymer chain lengths and poor control over the polymerization.[3] Common causes include:
-
Impurities: Water, oxygen, or other protic impurities in the monomer, solvent, or initiator can interfere with the active cationic species, leading to termination or chain transfer reactions.
-
Solution: Rigorously purify all reagents and solvents. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
-
Slow Initiation: If the rate of initiation is slower than the rate of propagation, chains will start growing at different times, broadening the PDI.
-
Solution: Choose an appropriate initiating system where initiation is fast and quantitative. For cationic polymerization, this often involves a Lewis acid co-initiator.[4]
-
-
Chain Transfer Reactions: Chain transfer to monomer, polymer, or solvent can terminate a growing chain and initiate a new one, leading to a broader molecular weight distribution.[4][5]
-
Poor Temperature Control: Exothermic reactions can lead to localized "hot spots," increasing the rate of side reactions.
-
Solution: Ensure efficient stirring and use a temperature-controlled bath to maintain a stable reaction temperature.
-
Q3: My polymerization is not initiating or the conversion is very low. What should I check?
A3: Lack of initiation or low conversion can stem from several factors:
-
Inactive Initiator/Catalyst: The initiator or catalyst may have degraded due to improper storage or handling.
-
Presence of Inhibitors: The monomer may contain inhibitors from manufacturing that have not been removed.
-
Solution: Purify the monomer by passing it through a column of basic alumina or by distillation.
-
-
Incorrect Initiating System: For cationic polymerization, a Lewis acid often requires a co-initiator, such as water or an alcohol, to generate the initiating species.[4]
-
Solution: Verify the components of your initiating system are correct and present in the appropriate ratios.
-
-
Temperature Too Low: While low temperatures are often necessary to control the reaction, an excessively low temperature may slow the rate of initiation and propagation to a near standstill.
-
Solution: Gradually increase the temperature to find the optimal balance between control and reaction rate.
-
Q4: What is the effect of the solvent on the polymerization?
A4: The solvent plays a critical role in cationic polymerization. The polarity of the solvent can significantly influence the reaction rate and the nature of the propagating species (ion pair vs. free ions).[8][9]
-
Polar Solvents: Increasing solvent polarity generally increases the polymerization rate because it better solvates and separates the ion pairs, leading to more reactive "free" ions.[4][8] However, highly polar solvents can sometimes participate in side reactions.
-
Nonpolar Solvents: These are often used to maintain control and achieve living characteristics, especially in systems where a stable, less reactive ion pair is desired.[6]
Q5: Can I synthesize block copolymers using 4-chloro-α-methylstyrene?
A5: Yes, block copolymers can be synthesized using living polymerization techniques.[10] After the polymerization of the first monomer is complete, and while the polymer chains are still "living" (i.e., have active ends), the second monomer is introduced to the reactor to form the second block.[10] This requires a system with minimal termination and chain transfer.
Section 2: Data Presentation
The following tables summarize the expected influence of key experimental parameters on the molecular weight and polydispersity of poly(4-chloro-α-methylstyrene) in a controlled cationic polymerization.
Table 1: Effect of Monomer-to-Initiator Ratio on Molecular Weight and PDI
| [Monomer]₀/[Initiator]₀ | Expected Mn ( g/mol ) | Expected PDI |
| 50 | Low | Narrow (1.1 - 1.3) |
| 100 | Medium | Narrow (1.1 - 1.3) |
| 200 | High | Narrow (1.1 - 1.4) |
| Note: Assumes a living polymerization with high initiation efficiency. Actual Mn will depend on monomer conversion.[1] |
Table 2: Influence of Reaction Parameters on Polymerization Outcome
| Parameter | Change | Effect on Molecular Weight (Mn) | Effect on Polydispersity (PDI) | Rationale |
| Temperature | Increase | Decrease | Increase (Broaden) | Higher temperatures increase the rate of chain transfer and termination reactions relative to propagation.[4] |
| Solvent Polarity | Increase | Generally Increases | May Increase or Decrease | Increases propagation rate but can also affect the stability of the carbocation, potentially leading to more side reactions.[4][7] |
| Initiator Purity | Decrease | Unpredictable | Increase (Broaden) | Impurities can cause premature termination or act as chain transfer agents. |
| Monomer Purity | Decrease | Unpredictable | Increase (Broaden) | Inhibitors or protic impurities will interfere with the polymerization mechanism. |
Section 3: Experimental Protocols
Protocol: General Procedure for Living Cationic Polymerization of 4-Chloro-α-methylstyrene
This protocol provides a general guideline. Specific concentrations, temperatures, and reagents may need to be optimized for your specific goals.
1.0 Materials and Reagents
-
4-Chloro-α-methylstyrene (monomer)
-
Dichloromethane (CH₂Cl₂) or other suitable solvent
-
Initiator (e.g., 1-chloro-1-phenylethane)
-
Co-initiator/Lewis Acid (e.g., Tin(IV) chloride, SnCl₄)[7]
-
Proton scavenger/Base (e.g., 2,6-di-tert-butylpyridine, DTBP) (Optional, to trap protons and improve control)[7]
-
Methanol (for termination)
-
Inert gas (Nitrogen or Argon)
2.0 Reagent Purification
-
Monomer: Pass 4-chloro-α-methylstyrene through a column of activated basic alumina to remove inhibitors and acidic impurities. Distill under reduced pressure if necessary. Store under an inert atmosphere.
-
Solvent: Reflux CH₂Cl₂ over calcium hydride (CaH₂) for several hours, then distill under an inert atmosphere. Store over molecular sieves.
-
Other Reagents: Use high-purity reagents as received or purify according to standard laboratory procedures.
3.0 Polymerization Procedure
-
Assemble a glass reactor equipped with a magnetic stirrer and rubber septum. Flame-dry the glassware under vacuum and cool under a positive pressure of inert gas.
-
Add the purified solvent (e.g., CH₂Cl₂) to the reactor via a gas-tight syringe. If using a proton scavenger like DTBP, add it at this stage.
-
Cool the reactor to the desired temperature (e.g., -78°C using a dry ice/acetone bath).
-
Add the purified monomer to the cooled solvent via syringe.
-
Add the initiator solution via syringe.
-
Initiate the polymerization by adding the Lewis acid co-initiator (e.g., SnCl₄) solution dropwise via syringe.
-
Allow the reaction to proceed for the desired time, taking aliquots periodically to monitor conversion and molecular weight evolution via Gas Chromatography (GC) and Gel Permeation Chromatography (GPC), respectively.
4.0 Termination and Polymer Isolation
-
Quench the polymerization by adding a small amount of pre-chilled methanol to the reaction mixture.
-
Allow the mixture to warm to room temperature.
-
Precipitate the polymer by slowly pouring the reaction solution into a large volume of a non-solvent (e.g., methanol).[4]
-
Filter the precipitated polymer, wash with fresh non-solvent, and dry under vacuum to a constant weight.
Section 4: Visualizations
Diagram 1: General Workflow for Controlled Polymerization
Caption: Standard experimental workflow for living cationic polymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. Living cationic polymerization - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. pslc.ws [pslc.ws]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Controlled Cationic Polymerization of p-Methylstyrene in Ionic Liquid and Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
Technical Support Center: 4-Chloro-α-methylstyrene Monomer Purification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 4-Chloro-α-methylstyrene. It includes troubleshooting advice and frequently asked questions in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercially available 4-Chloro-α-methylstyrene?
A1: Commercial 4-Chloro-α-methylstyrene may contain several types of impurities:
-
Polymerization Inhibitors: Phenolic inhibitors like tert-butylcatechol (TBC) or hydroquinone are often added to prevent polymerization during storage. These need to be removed before polymerization experiments.
-
Polymers: Small amounts of oligomers or polymers may form during storage, especially if the monomer has been stored for a long time or at elevated temperatures.
-
Synthesis Byproducts: Depending on the synthetic route, impurities such as p-dichlorobenzene, p-chlorobenzene dimethyl methanol, and other chlorinated organic compounds may be present.[1]
-
Oxidation Products: Exposure to air can lead to the formation of peroxides, which can act as polymerization initiators.
Q2: How can I remove the polymerization inhibitor from 4-Chloro-α-methylstyrene?
A2: A common and effective method for removing phenolic polymerization inhibitors is through an alkaline wash. This is typically done by extracting the monomer with an aqueous sodium hydroxide (NaOH) solution. The phenolic inhibitor is deprotonated by the NaOH, forming a water-soluble salt that partitions into the aqueous phase.
Q3: What is the recommended method for purifying 4-Chloro-α-methylstyrene to a high purity?
A3: For achieving high purity, a multi-step approach is recommended, involving inhibitor removal followed by vacuum distillation. This process effectively removes non-volatile impurities, polymers, and residual synthesis byproducts. For separation from isomers or compounds with similar boiling points, flash chromatography can be employed.
Q4: How should I store purified 4-Chloro-α-methylstyrene to prevent polymerization?
A4: Purified 4-Chloro-α-methylstyrene is prone to polymerization and should be used immediately if possible. For short-term storage, it should be kept in a tightly sealed container, in a cool (refrigerator at approximately 4°C), dark, and dry place.[2] For longer-term storage, the addition of a polymerization inhibitor such as tert-butylcatechol (TBC) at a concentration of 10-50 ppm is recommended. The storage atmosphere should be inert (e.g., under nitrogen or argon) to prevent peroxide formation.
Troubleshooting Guide
Problem: The monomer turns viscous or solidifies during vacuum distillation.
-
Possible Cause: Premature polymerization due to the absence of an inhibitor and/or excessive temperature.
-
Solution:
-
Ensure Inhibitor Presence (if not detrimental to downstream application): For distillation of larger quantities where the pure, inhibitor-free monomer is not immediately required, adding a small amount of a high-boiling polymerization inhibitor (e.g., hydroquinone) to the distillation pot can prevent polymerization.
-
Lower the Distillation Temperature: Ensure the vacuum is sufficiently low to allow distillation at a lower temperature. A typical pressure is around 2.0 kPa, which should bring the boiling point to 80-90°C.[1]
-
Check for Peroxides: Before distillation, test for the presence of peroxides using a peroxide test strip. If peroxides are present, they should be removed by passing the monomer through a column of activated alumina.
-
Problem: The purified monomer is yellow.
-
Possible Cause: Presence of colored impurities or slight polymerization.
-
Solution:
-
Repeat Purification: If the discoloration is significant, a second purification by vacuum distillation or passing through a short plug of silica gel or activated alumina may be necessary.
-
Check Storage Conditions: Ensure the monomer is stored under an inert atmosphere and protected from light, as these factors can contribute to the formation of colored species.
-
Problem: The yield after purification is low.
-
Possible Cause:
-
Loss of material due to polymerization in the distillation flask.
-
Inefficient separation during extraction or distillation.
-
Mechanical losses during transfers.
-
-
Solution:
-
Optimize Distillation: Monitor the distillation temperature and pressure closely to minimize polymerization. Do not distill to dryness to avoid the concentration of potentially unstable residues.
-
Improve Extraction Technique: During the inhibitor removal wash, ensure thorough mixing of the phases and allow for complete separation to minimize loss of the organic layer.
-
Careful Handling: Use appropriate techniques to minimize the number of transfers and ensure all equipment is clean and dry.
-
Experimental Protocols
Protocol 1: Removal of Phenolic Inhibitor
This protocol describes the removal of phenolic inhibitors such as TBC from 4-Chloro-α-methylstyrene using an alkaline wash.
Materials:
-
4-Chloro-α-methylstyrene containing inhibitor
-
1 M Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂)
-
Separatory funnel
-
Erlenmeyer flasks
-
Filter paper and funnel
Procedure:
-
Place the 4-Chloro-α-methylstyrene in a separatory funnel.
-
Add an equal volume of 1 M NaOH solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Allow the layers to separate completely. The aqueous layer (bottom) will be colored if the inhibitor was present.
-
Drain and discard the aqueous layer.
-
Repeat the wash with 1 M NaOH solution until the aqueous layer is colorless.
-
Wash the organic layer with an equal volume of deionized water to remove residual NaOH.
-
Wash the organic layer with an equal volume of brine to aid in the removal of water.
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Add a suitable amount of anhydrous MgSO₄ or CaCl₂ to the monomer and swirl gently to dry. Let it stand for at least 30 minutes.
-
Filter the dried monomer into a clean, dry flask. The inhibitor-free monomer is now ready for use or further purification.
Protocol 2: Purification by Vacuum Distillation
This protocol describes the purification of inhibitor-free 4-Chloro-α-methylstyrene.
Materials:
-
Inhibitor-free 4-Chloro-α-methylstyrene
-
Vacuum distillation apparatus (round-bottom flask, distillation head with condenser, receiving flask, vacuum adapter)
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Vacuum pump with a cold trap
-
Manometer
Procedure:
-
Assemble the vacuum distillation apparatus. Ensure all glassware is clean, dry, and free of cracks.
-
Place a magnetic stir bar in the distillation flask. Do not use boiling chips , as they are ineffective under vacuum.
-
Transfer the inhibitor-free and dried 4-Chloro-α-methylstyrene into the distillation flask.
-
Lightly grease all ground-glass joints to ensure a good vacuum seal.
-
Connect the apparatus to the vacuum pump with a cold trap in between to protect the pump from corrosive vapors.
-
Begin stirring the monomer.
-
Turn on the vacuum pump and allow the pressure to stabilize. A pressure of approximately 2.0 kPa is recommended.
-
Once the desired pressure is reached and stable, begin to gently heat the distillation flask with the heating mantle.
-
Collect the fraction that distills at a constant temperature. For 4-Chloro-α-methylstyrene, the expected boiling point is 80-90°C at 2.0 kPa.[1]
-
Do not distill to dryness. Leave a small amount of residue in the distillation flask.
-
Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature before slowly venting the system to atmospheric pressure.
Data Presentation
| Property | Value |
| Chemical Formula | C₉H₉Cl |
| Molecular Weight | 152.62 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 205-207 °C (at atmospheric pressure) |
| Boiling Point (Reduced Pressure) | 80-90 °C at 2.0 kPa[1] |
| Density | 1.072 g/cm³ at 20°C |
| Storage Temperature | 2-8 °C |
Visualizations
Caption: Experimental workflow for the purification of 4-Chloro-α-methylstyrene.
Caption: Troubleshooting logic for common purification issues.
References
Troubleshooting guide for the synthesis of 4-Chloro-alpha-methylstyrene
This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource for the synthesis of 4-Chloro-alpha-methylstyrene.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis, divided by reaction stage.
Stage 1: Friedel-Crafts Acylation of Chlorobenzene
Question 1: Why is my yield of 4'-Chloroacetophenone low?
Answer: Low yields in Friedel-Crafts acylation can stem from several factors:
-
Moisture Contamination: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water present will react with the catalyst, deactivating it and halting the reaction. Ensure all glassware is thoroughly dried, and reagents are anhydrous.
-
Catalyst Quality: The quality of the AlCl₃ is crucial. Old or improperly stored catalyst may have already been partially hydrolyzed. Use fresh, high-quality anhydrous aluminum chloride.
-
Reaction Temperature: The reaction is exothermic. If the temperature is too high, it can lead to side reactions and reduced yield. Conversely, if the temperature is too low, the reaction rate will be slow. Maintain the recommended temperature range throughout the addition of reagents and the reaction period.
-
Ortho-Isomer Formation: Friedel-Crafts acylation of chlorobenzene produces a mixture of ortho and para isomers.[1][2] While the para isomer (4'-Chloroacetophenone) is the major product due to steric hindrance, the formation of the ortho isomer will reduce the yield of the desired product.[2][3] Purification is necessary to isolate the para isomer.
Question 2: My reaction mixture turned dark brown/black. What does this indicate?
Answer: A dark coloration can indicate side reactions or decomposition of starting materials or products. This can be caused by:
-
Excessive Heat: Overheating the reaction mixture can lead to charring and polymerization of reactants.
-
Reaction with Solvent: At higher temperatures, the Lewis acid can react with the solvent, leading to decomposition products.
-
Impure Reagents: Impurities in the starting materials can lead to undesired side reactions and color changes.
Troubleshooting Table 1: Friedel-Crafts Acylation
| Problem | Possible Cause | Recommended Solution | Expected Yield of 4'-Chloroacetophenone |
| Low Yield | Moisture in reagents/glassware | Thoroughly dry all glassware in an oven before use. Use anhydrous solvents and fresh, high-quality anhydrous AlCl₃. | 60-70%[3] |
| Inadequate temperature control | Use an ice bath to maintain the temperature during the addition of reagents. Monitor the internal temperature closely. | ||
| Formation of ortho-isomer | Separate the isomers during purification (e.g., by fractional distillation or recrystallization). | ||
| Dark Reaction Color | Overheating | Maintain strict temperature control. | |
| Impure reagents | Use purified reagents. |
Stage 2: Grignard Reaction with 4'-Chloroacetophenone
Question 3: The Grignard reaction is not initiating. What should I do?
Answer: Difficulty in initiating a Grignard reaction is a common issue. Here are some troubleshooting steps:
-
Magnesium Activation: The surface of magnesium turnings can be coated with a layer of magnesium oxide, which prevents the reaction from starting. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle heating or crushing the magnesium turnings under an inert atmosphere can also help.
-
Anhydrous Conditions: Grignard reagents are extremely reactive towards protic solvents, especially water. Ensure all glassware is flame-dried or oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous ether or THF as the solvent.
-
Initiation Temperature: Sometimes, gentle warming is required to initiate the reaction. However, be cautious as the reaction is exothermic and can become vigorous once it starts.
Question 4: My Grignard reaction yield is low, and I observe the formation of a significant amount of a white solid byproduct.
Answer: This often points to two main issues:
-
Wurtz Coupling: A common side reaction is the coupling of the Grignard reagent with the unreacted alkyl halide, leading to the formation of a biphenyl derivative. This can be minimized by slow, controlled addition of the alkyl halide to the magnesium suspension.
-
Reaction with Water: If any moisture is present, the Grignard reagent will be quenched, forming an alkane and magnesium hydroxide, which is a white solid.
Troubleshooting Table 2: Grignard Reaction
| Problem | Possible Cause | Recommended Solution | Expected Yield of 2-(4-chlorophenyl)propan-2-ol |
| Reaction fails to initiate | Inactive magnesium surface | Activate magnesium with iodine or 1,2-dibromoethane. | 70-85% |
| Presence of moisture | Ensure strictly anhydrous conditions. | ||
| Low Yield | Wurtz coupling side reaction | Add the alkyl halide slowly and maintain a moderate reaction temperature. | |
| Quenching by moisture | Use anhydrous solvents and reagents. |
Stage 3: Dehydration of 2-(4-chlorophenyl)propan-2-ol
Question 5: The dehydration reaction produced a black, tarry substance instead of the desired alkene.
Answer: Charring is a common problem during the acid-catalyzed dehydration of alcohols, especially when using strong, oxidizing acids like concentrated sulfuric acid at elevated temperatures. To avoid this:
-
Use a Milder Catalyst: Consider using a less oxidizing acid catalyst such as phosphoric acid or potassium bisulfate.
-
Control the Temperature: Avoid excessively high temperatures. The optimal temperature will depend on the catalyst used.
-
Alternative Methods: An alternative is to pass the alcohol vapor over heated alumina, which can provide a cleaner reaction.
Question 6: My final product contains unreacted alcohol. How can I improve the conversion?
Answer: Incomplete dehydration can be due to:
-
Insufficient Catalyst: Ensure a sufficient amount of the acid catalyst is used.
-
Inadequate Heating: The reaction may not have reached the required temperature for efficient dehydration.
-
Water Removal: The dehydration reaction is reversible. Removing the water as it is formed (e.g., by using a Dean-Stark apparatus) can drive the equilibrium towards the product.
Troubleshooting Table 3: Dehydration Reaction
| Problem | Possible Cause | Recommended Solution | Expected Yield of this compound |
| Charring/Darkening | Use of strong, oxidizing acid | Use a milder catalyst like phosphoric acid or potassium bisulfate. | 75-85% |
| High reaction temperature | Maintain the optimal temperature for the chosen catalyst. | ||
| Incomplete Reaction | Insufficient catalyst | Use an adequate amount of the acid catalyst. | |
| Inadequate heating | Ensure the reaction reaches the required temperature. | ||
| Reversibility of the reaction | Remove water as it is formed using a Dean-Stark apparatus. |
Stage 4: Purification of this compound
Question 7: How can I effectively purify the final product?
Answer: Fractional distillation under reduced pressure is the most common method for purifying this compound. This is important to separate it from any unreacted starting materials, the ortho-isomer from the Friedel-Crafts reaction, and any high-boiling point byproducts.
Question 8: What are the common impurities I should look for in my final product?
Answer: Common impurities can include:
-
2-Chloro-alpha-methylstyrene (ortho-isomer): Formed during the Friedel-Crafts acylation.
-
Unreacted 4'-Chloroacetophenone.
-
2-(4-chlorophenyl)propan-2-ol: From incomplete dehydration.
-
Polymerized material: Styrenes can polymerize, especially at elevated temperatures. It is advisable to add a polymerization inhibitor (like hydroquinone) to the distillation flask.
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Chlorobenzene
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, add anhydrous aluminum chloride (1.1 eq) and a dry solvent (e.g., dichloromethane or carbon disulfide).
-
Reagent Addition: Cool the flask in an ice bath. Prepare a solution of acetyl chloride (1.0 eq) in the dry solvent and add it to the dropping funnel. Add the acetyl chloride solution dropwise to the stirred suspension of aluminum chloride.
-
Reaction: After the addition is complete, add chlorobenzene (1.0 eq) dropwise via the dropping funnel, maintaining the temperature below 10°C.
-
Work-up: Once the reaction is complete (monitored by TLC), slowly and carefully pour the reaction mixture onto crushed ice and concentrated hydrochloric acid.
-
Extraction: Separate the organic layer and extract the aqueous layer with the solvent. Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation or recrystallization to isolate the 4'-Chloroacetophenone.
Protocol 2: Grignard Reaction of 4'-Chloroacetophenone
-
Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride tube, place magnesium turnings (1.2 eq). Add a small crystal of iodine. Prepare a solution of methyl iodide or methyl bromide (1.1 eq) in anhydrous diethyl ether or THF and add a small portion to the magnesium. Once the reaction initiates (indicated by bubbling and a color change), add the remaining alkyl halide solution dropwise to maintain a gentle reflux.
-
Reaction: After the Grignard reagent has formed, cool the flask in an ice bath. Add a solution of 4'-Chloroacetophenone (1.0 eq) in anhydrous ether or THF dropwise from the dropping funnel.
-
Work-up: After the addition is complete and the reaction has stirred for an appropriate time, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the mixture with diethyl ether. Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure to obtain the crude 2-(4-chlorophenyl)propan-2-ol.
Protocol 3: Dehydration of 2-(4-chlorophenyl)propan-2-ol
-
Reaction Setup: In a round-bottom flask equipped with a distillation apparatus (a Dean-Stark trap can be beneficial), place the crude 2-(4-chlorophenyl)propan-2-ol and a catalytic amount of 85% phosphoric acid (or another suitable acid catalyst like potassium bisulfate). Add a polymerization inhibitor.
-
Dehydration: Heat the mixture. The this compound and water will co-distill.
-
Work-up: Collect the distillate and separate the organic layer. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous calcium chloride.
-
Purification: Purify the crude product by fractional distillation under reduced pressure. Collect the fraction corresponding to the boiling point of this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
Impact of impurities on the polymerization of alpha-methylstyrene derivatives
Technical Support Center: Polymerization of α-Methylstyrene Derivatives
This guide is designed for researchers, scientists, and drug development professionals working with the polymerization of α-methylstyrene (AMS) and its derivatives. Due to its low ceiling temperature and high sensitivity to impurities, successful polymerization, especially living anionic polymerization, requires stringent experimental conditions. This document provides troubleshooting advice and answers to frequently asked questions to address common challenges.
Troubleshooting Guide
This section addresses common problems encountered during AMS polymerization in a question-and-answer format.
Question 1: Why is my polymerization failing to initiate or showing a long induction period?
Answer: Failure to initiate is most often due to the presence of electrophilic or proton-donating impurities that react with and consume the initiator (e.g., organolithium compounds) before it can react with the monomer.
-
Possible Cause 1: Water or Oxygen Contamination. Anionic polymerization is notoriously sensitive to moisture and oxygen. Water will protonate the initiator, while oxygen can lead to side reactions that deactivate the initiator.
-
Troubleshooting:
-
Ensure all glassware is rigorously dried (e.g., flame-dried under vacuum) and cooled under an inert atmosphere (Argon or Nitrogen).
-
Use standard Schlenk line or glovebox techniques for all manipulations.[1]
-
Purge all solvents and the monomer with a high-purity inert gas. Solvents should be freshly distilled from appropriate drying agents (e.g., Na/benzophenone ketyl for ethers, CaH₂ for hydrocarbons).
-
The monomer must be purified immediately before use.[1]
-
-
Possible Cause 2: Acidic Impurities in the Monomer. Commercial α-methylstyrene can contain acidic impurities or inhibitors (like tert-butylcatechol) that must be removed. Other compounds like phenols, acetone, or acetophenone also react with anionic initiators.[2]
-
Troubleshooting:
-
Wash the monomer with an aqueous base solution to remove phenolic inhibitors, followed by washing with deionized water.
-
Pre-dry the monomer with a drying agent like anhydrous magnesium sulfate.
-
Perform a final purification by stirring over a potent drying agent like calcium hydride (CaH₂) or di-n-butylmagnesium, followed by vacuum distillation.[3]
-
Question 2: Why is the molecular weight of my polymer lower than theoretically predicted and/or the molecular weight distribution (MWD) broad?
Answer: This issue typically points to unintended chain termination or chain transfer reactions occurring during polymerization. In a living polymerization, the absence of termination and transfer reactions should lead to a predictable molecular weight (Mₙ = mass of monomer / moles of initiator) and a narrow MWD (Đ < 1.1).[4]
-
Possible Cause 1: Continuous Introduction of Impurities. If impurities are present in the monomer or solvent, they will continuously terminate growing polymer chains throughout the reaction.[3] This leads to a population of "dead" chains with varying lengths, broadening the MWD.
-
Troubleshooting: The purification protocols described in Question 1 are critical. Even trace amounts of water, oxygen, or carbon dioxide can act as terminating agents.
-
Possible Cause 2: Chain Transfer to Monomer or Solvent. While less common in highly purified anionic systems, some impurities can act as chain transfer agents, where the active center is transferred from a growing polymer to another molecule, initiating a new chain. This prematurely stops the growth of the original chain and leads to a broader MWD.
-
Troubleshooting: Ensure high-purity solvents and monomers. Toluene, for instance, has an acidic proton that can participate in chain transfer, especially at elevated temperatures.
-
Possible Cause 3: Temperature Control Issues. The polymerization of α-methylstyrene is reversible, with a low ceiling temperature (T_c ≈ 61 °C for bulk polymerization).[5] If the reaction temperature approaches or exceeds T_c, depolymerization will occur, leading to lower molecular weights and broader distributions. Anionic polymerizations are often highly exothermic and require efficient cooling.
-
Troubleshooting:
-
Conduct the polymerization at a low, controlled temperature (e.g., -78 °C in THF).
-
Ensure efficient stirring and use a cooling bath to dissipate the heat of polymerization effectively.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial α-methylstyrene and how do they affect polymerization?
A1: Commercial α-methylstyrene can contain a variety of impurities that adversely affect polymerization, particularly anionic polymerization.[2] These include oxygenated compounds and other structurally similar molecules. A summary is provided in the table below.
| Impurity Category | Specific Examples | Impact on Anionic Polymerization |
| Oxygenated Compounds | 3-Methyl-2-cyclopentanone (3-MCP), Acetophenone, Acetone, Phenols | Act as potent terminating agents by reacting with the carbanionic chain ends or the initiator.[2] |
| Water | H₂O | Rapidly protonates and deactivates both the initiator and the propagating carbanionic chain ends. |
| Oxygen | O₂ | Reacts with active centers, leading to the formation of peroxides and other oxygenated species, causing termination.[6] |
| Other Vinyl Aromatics | Styrene, β-Methylstyrene | Can be incorporated into the polymer chain, altering the final polymer properties.[7] |
| Inhibitors | tert-Butylcatechol (TBC) | Added for storage stability; must be removed as it will inhibit polymerization. |
Q2: How can I visually confirm if my anionic polymerization is "living"?
A2: In the anionic polymerization of styrenic monomers using initiators like n-butyllithium, the propagating species (styryl anion) often has a distinct color (e.g., orange-red). The persistence of this color throughout the reaction indicates that the active chain ends are still present. Disappearance of the color suggests termination has occurred. If you add a fresh aliquot of purified monomer to the colored solution and polymerization resumes (e.g., viscosity increases), it is a strong confirmation of the "living" nature of the system.
Q3: Is monomer purification always necessary?
A3: It depends on the polymerization method. For living anionic polymerization, which demands the highest level of control, rigorous purification is non-negotiable.[3][8] However, for some cationic polymerizations, it has been shown that initiators like tin (IV) chloride can polymerize α-methylstyrene without extensive pre-treatment of the monomer to remove oxygenated impurities.[2] Free-radical polymerizations are generally more tolerant of impurities than ionic methods but may still be affected.[5]
Experimental Protocols
Protocol 1: Purification of α-Methylstyrene for Living Anionic Polymerization
This protocol must be performed using standard high-vacuum or Schlenk line techniques.
-
Inhibitor Removal: Wash the commercial monomer three times in a separatory funnel with a 10% aqueous NaOH solution to remove the phenolic inhibitor. Subsequently, wash three times with high-purity deionized water to remove residual NaOH.
-
Pre-drying: Dry the washed monomer over anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂) for several hours with gentle stirring.
-
Final Drying and Degassing: a. Assemble a flame-dried flask equipped with a magnetic stir bar and a stopcock adapter on a Schlenk line. b. Decant the pre-dried monomer into the flask. Add calcium hydride (CaH₂) and stir under an inert atmosphere for at least 24 hours at room temperature.[3] c. Degas the monomer solution by performing at least three freeze-pump-thaw cycles.
-
Vacuum Distillation: Distill the purified monomer under high vacuum from the CaH₂ into a calibrated collection ampoule or directly into the reaction vessel, which has been previously flamed and is under vacuum. The collection flask should be cooled to prevent premature polymerization. Store the purified monomer at low temperature (e.g., -20 °C) under an inert atmosphere and use within a day.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. US6649716B2 - Polymerization of alpha-methylstyrene - Google Patents [patents.google.com]
- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 4. Anionic addition polymerization - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Alpha-Methylstyrene | C9H10 | CID 7407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
Methods to remove inhibitor from 4-Chloro-alpha-methylstyrene before use
This technical support guide is designed for researchers, scientists, and drug development professionals, providing detailed information and troubleshooting advice for the removal of inhibitors from 4-Chloro-alpha-methylstyrene before its use in experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the common inhibitor found in commercial this compound?
A1: Commercial this compound, like other styrenic monomers, is typically stabilized to prevent polymerization during storage and transport. The most common inhibitor used is a phenolic compound, such as 4-tert-butylcatechol (TBC). The typical concentration of TBC in stabilized styrene monomers is between 10-15 mg/L.[1][2]
Q2: Why is it essential to remove the inhibitor from this compound before use?
A2: The presence of an inhibitor can significantly hinder or completely prevent desired chemical reactions, especially polymerization. For applications like free-radical polymerization or any reaction involving radical intermediates, the inhibitor must be removed to enable the reaction to proceed as expected. For some industrial polymerization processes, the inhibitor concentration must be reduced to less than 1 ppm.[3]
Q3: What are the primary methods for removing the inhibitor from this compound?
A3: The three main methods for removing phenolic inhibitors from this compound are:
-
Aqueous Base Wash: This involves washing the monomer with a sodium hydroxide (NaOH) solution to extract the acidic phenolic inhibitor.[4]
-
Column Chromatography: This method consists of passing the monomer through a column packed with an adsorbent like activated alumina.[3][5]
-
Vacuum Distillation: This technique separates the monomer from the non-volatile inhibitor by distillation under reduced pressure.[4]
Troubleshooting Guides
Aqueous Base Wash
| Issue | Possible Cause | Solution |
| Aqueous layer remains colored after several NaOH washes. | The concentration or volume of the NaOH solution is insufficient to remove all the inhibitor. | Use a fresh 10% NaOH solution for each wash.[4] Increase the volume of the NaOH solution used. Continue washing until the aqueous layer is colorless. |
| Slow separation of layers or emulsion formation. | Vigorous shaking during the extraction process. | Gently invert the separatory funnel multiple times instead of shaking vigorously. If an emulsion persists, allow the mixture to stand for a longer period or add a small amount of brine (saturated NaCl solution) to help break the emulsion. |
| Product is wet and unsuitable for subsequent reactions. | Incomplete drying after the water wash. | Ensure the organic layer is treated with a sufficient amount of a suitable drying agent (e.g., anhydrous magnesium sulfate, calcium chloride).[4][6] Allow adequate contact time with the drying agent and then filter or decant the dried monomer. |
Column Chromatography
| Issue | Possible Cause | Solution |
| Inhibitor is not completely removed. | Insufficient amount of activated alumina. The flow rate is too fast. | Increase the amount of activated alumina in the column. Control the flow rate to allow for sufficient contact time between the monomer and the adsorbent. A slower, dropwise addition is recommended.[7] |
| Monomer polymerizes on the column. | The activated alumina is too acidic or basic, or the column overheats. | Use neutral activated alumina. If the monomer is sensitive, consider cooling the column. Do not overheat if dealing with low-melting solid monomers.[7] |
Vacuum Distillation
| Issue | Possible Cause | Solution |
| Bumping or unstable boiling. | Uneven heating. Lack of boiling chips or a stir bar. | Use a heating mantle with a stirrer to ensure even heating. Add boiling chips or a magnetic stir bar to the distillation flask before heating. |
| Product purity is low. | Inefficient fractionation. Distillation rate is too high. | Use a fractionating column (e.g., Vigreux column) for better separation.[4] Distill the monomer slowly to ensure good separation between the monomer and any impurities. |
| Polymerization in the distillation flask. | Overheating. Absence of a polymerization inhibitor in the distillation setup. | Maintain the distillation temperature as low as possible by using a good vacuum. For very sensitive monomers, a small amount of a high-temperature inhibitor can be added to the distillation pot.[4] |
Quantitative Data on Inhibitor Removal
The efficiency of inhibitor removal is crucial for the success of subsequent reactions. The following table summarizes available quantitative data for TBC removal from styrene, which can be considered indicative for this compound.
| Method | Initial TBC Concentration | Final TBC Concentration | Removal Efficiency | Reference |
| Activated Alumina Column | 0.00100 wt% (10 ppm) | 0.00010 wt% (1 ppm) | 90% | [8] |
| Activated Alumina Column | 0.00080 wt% (8 ppm) | 0.00005 wt% (0.5 ppm) | 93.75% | [8] |
| Activated Alumina Column | 0.00020 wt% (2 ppm) | 0.00005 wt% (0.5 ppm) | 75% | [8] |
Experimental Protocols
Protocol 1: Inhibitor Removal using Aqueous Base Wash
-
Place 100 mL of commercial this compound in a 250 mL separatory funnel.
-
Add 50 mL of a 10% aqueous sodium hydroxide (NaOH) solution to the separatory funnel.[4]
-
Stopper the funnel and gently invert it several times, venting frequently to release any pressure. Avoid vigorous shaking to prevent the formation of an emulsion.
-
Allow the layers to separate. The lower aqueous layer will be colored due to the extracted phenolic inhibitor.
-
Drain and discard the lower aqueous layer.
-
Repeat the wash with fresh 50 mL portions of 10% NaOH solution until the aqueous layer remains colorless.
-
Wash the this compound with two 50 mL portions of distilled water to remove any residual NaOH.
-
Transfer the organic layer to a clean, dry Erlenmeyer flask and add a suitable drying agent (e.g., anhydrous magnesium sulfate or calcium chloride).[4][6]
-
Swirl the flask and let it stand for at least 30 minutes.
-
Filter or carefully decant the dried monomer into a clean, dry storage container.
-
The purified monomer should be used immediately or stored in a refrigerator under an inert atmosphere (e.g., nitrogen or argon).
Protocol 2: Inhibitor Removal using Activated Alumina Column
-
Prepare a chromatography column packed with activated alumina (basic or neutral). The amount of alumina will depend on the quantity of monomer to be purified. A general guideline is to use approximately 10-20 g of alumina for every 100 mL of monomer.
-
Gently tap the column to ensure the alumina is well-packed.
-
Carefully add the commercial this compound to the top of the column.
-
Allow the monomer to pass through the alumina bed under gravity.[3]
-
Collect the purified, inhibitor-free monomer in a clean, dry collection flask.
-
The purified monomer should be used immediately or stored in a refrigerator under an inert atmosphere.
Protocol 3: Inhibitor Removal using Vacuum Distillation
Note: this compound has a boiling point of 205 °C at atmospheric pressure and a flash point of 73 °C. Distillation should be performed under vacuum to lower the boiling point and prevent thermal polymerization.
-
Set up a vacuum distillation apparatus, including a distillation flask, a fractionating column (optional but recommended for higher purity), a condenser, a receiving flask, and a vacuum source with a pressure gauge.
-
Place the this compound into the distillation flask along with a few boiling chips or a magnetic stir bar.
-
Slowly apply vacuum and begin heating the distillation flask gently with a heating mantle.
-
Collect the fraction that distills at the expected boiling point for the applied pressure. The boiling point of a related compound, p-chlorobenzene dimethyl methanol, is 120-140 °C at 5.33-6.67 kPa.[6]
-
Once the distillation is complete, cool the apparatus before releasing the vacuum.
-
The purified monomer should be used immediately or stored in a refrigerator under an inert atmosphere.
Safety Precautions
This compound is a combustible liquid and may cause skin, eye, and respiratory irritation.[9][10] Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[9][11] Keep away from heat, sparks, and open flames.[9]
Workflow for Selecting an Inhibitor Removal Method
Caption: Workflow for selecting the appropriate inhibitor removal method.
References
- 1. Monitoring of 4-tert-butylcatechol in styrene in accordance with ASTM D4590 | Metrohm [metrohm.com]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Activated alumina for adsorption of TBC in styrene [kelleychempacking.com]
- 6. Page loading... [guidechem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. RU2229472C1 - Method of treating styrene to remove inhibitor and moisture - Google Patents [patents.google.com]
- 9. fishersci.com [fishersci.com]
- 10. This compound | C9H9Cl | CID 74381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
Addressing chain transfer issues in radical polymerization of substituted styrenes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to chain transfer in the radical polymerization of substituted styrenes.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during the radical polymerization of substituted styrenes.
Q1: My polymer has a much lower molecular weight (Mn) than theoretically predicted. What are the likely causes and how can I fix it?
Possible Causes:
-
Chain Transfer to Solvent: The solvent used in the polymerization can act as a chain transfer agent. Solvents with labile hydrogen atoms are particularly prone to this.
-
Chain Transfer to Initiator: While less common, some initiators can participate in chain transfer.
-
High Initiator Concentration: A high concentration of initiator will generate a large number of initial radicals, leading to the formation of more, but shorter, polymer chains.
-
High Reaction Temperature: Higher temperatures can increase the rate of chain transfer reactions.[2][3]
Troubleshooting Steps:
-
Review the Chain Transfer Constant of Your Monomer and Solvent: If available, consult the literature for the chain transfer constants of your specific substituted styrene and solvent.
-
Choose an Appropriate Solvent: If you suspect chain transfer to the solvent, switch to a solvent with a lower chain transfer constant. Benzene and tert-butanol are generally good choices for radical polymerization.
-
Optimize Initiator Concentration: Reduce the initiator concentration. This will generate fewer initial radicals, allowing each polymer chain to grow longer.
-
Lower the Reaction Temperature: Reducing the reaction temperature can decrease the rate of chain transfer reactions relative to the rate of propagation.[2][3]
-
Introduce a Controlled Radical Polymerization (CRP) Technique: Techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization are specifically designed to minimize termination and chain transfer events, offering excellent control over molecular weight.[4][5]
Q2: The polydispersity index (PDI or Đ) of my polymer is very high (e.g., > 2.0). How can I achieve a narrower molecular weight distribution?
A2: A high PDI indicates a broad distribution of polymer chain lengths, which is often a consequence of significant chain transfer or other termination reactions.[6]
Possible Causes:
-
Significant Chain Transfer: As discussed in Q1, chain transfer leads to the formation of new, shorter chains, broadening the molecular weight distribution.
-
Monomers with Electron-Donating Substituents: Styrenes with electron-donating groups (e.g., 4-methylstyrene, 4-methoxystyrene) are more prone to chain transfer, which can lead to higher polydispersity.[4][6]
-
Gel Effect (Trommsdorff–Norrish effect): At high conversions, the viscosity of the reaction medium increases significantly, which can slow down termination reactions and lead to a rapid increase in polymerization rate and a broader PDI.[2]
Troubleshooting Steps:
-
Limit Monomer Conversion: Stop the polymerization at a lower monomer conversion to minimize chain transfer to the polymer and the gel effect.
-
Employ a Chain Transfer Agent (CTA) for Controlled Molecular Weight Reduction: While seemingly counterintuitive, using a CTA with a known chain transfer constant can provide a more uniform distribution of shorter chains, paradoxically leading to a lower PDI than uncontrolled chain transfer.
-
Switch to a Controlled Radical Polymerization (CRP) Technique: ATRP and RAFT are highly effective at producing polymers with low PDIs (typically < 1.5).[4][5][6] These methods establish a dynamic equilibrium between active and dormant polymer chains, minimizing irreversible termination and transfer reactions.
-
For Substituted Styrenes with Electron-Donating Groups: Be particularly mindful of chain transfer. Using a CRP technique is highly recommended for these monomers to achieve good control over PDI.[4][6]
Frequently Asked Questions (FAQs)
Q3: How do substituents on the styrene monomer affect chain transfer?
A3: Substituents have a significant electronic effect on the polymerization of styrenes.
-
Electron-Withdrawing Groups (EWGs): Styrenes with EWGs (e.g., 4-chlorostyrene, 3-trifluoromethylstyrene) generally polymerize faster and with better control in living radical polymerizations like ATRP.[4][6] They tend to have lower polydispersities, suggesting a reduced contribution from chain transfer.[4][6]
-
Electron-Donating Groups (EDGs): Styrenes with EDGs (e.g., 4-methylstyrene, 4-tert-butylstyrene) are more susceptible to chain transfer.[4][6] This can make it more challenging to achieve high molecular weights and low polydispersities with conventional radical polymerization.
Q4: What is a chain transfer agent (CTA) and when should I use one?
Q5: What is the difference between conventional radical polymerization and controlled radical polymerization (CRP) in the context of chain transfer?
A5: In conventional radical polymerization, initiation, propagation, and termination/transfer reactions occur continuously and irreversibly. The concentration of active radical species is low, and termination/transfer events are significant, leading to polymers with broad molecular weight distributions.
In controlled radical polymerization (CRP) techniques like ATRP and RAFT, a dynamic equilibrium is established between active propagating radicals and dormant species. This keeps the concentration of active radicals very low at any given moment, significantly reducing the likelihood of irreversible termination and chain transfer events. This "living" nature allows for the synthesis of polymers with predetermined molecular weights, low PDIs, and complex architectures like block copolymers.[7]
Data Presentation
Table 1: Chain Transfer Constants (Cs) of Various Agents in Styrene Polymerization at 60°C
| Chain Transfer Agent | Abbreviation | Chain Transfer Constant (Cs) |
| 2-Ethylhexyl 3-mercaptopropionate | EHMP | 13.1 |
| Methyl 3-mercaptopropionate | MBMP | 13.8 |
| 2,2'-(ethylenedioxy)diethanethiol | STMP | 12.6 |
| n-Dodecyl mercaptan | NDM | 13.0 |
| tert-Dodecyl mercaptan | TDM | 13.6 |
| Octyl thioglycolate | OTG | 12.9 |
| Carbon Tetrabromide | CBr4 | ~2.2 (at 50°C) |
| α-(4-(hydroxymethyl)benzyloxy)styrene | 0.24 |
Table 2: Qualitative Effect of Substituents on Radical Polymerization of Styrenes
| Substituent Type | Examples | Effect on Polymerization | Propensity for Chain Transfer |
| Electron-Withdrawing | 4-Cl, 4-Br, 3-CF3 | Faster polymerization rate in CRP | Lower |
| Electron-Donating | 4-Me, 4-OMe, 4-tBu | Slower polymerization rate in CRP | Higher |
Based on information from Matyjaszewski et al.[4][6]
Experimental Protocols
Protocol 1: Conventional Radical Polymerization of 4-Chlorostyrene with a Chain Transfer Agent
This protocol describes a typical procedure for the conventional radical polymerization of an electron-withdrawing substituted styrene using a chain transfer agent to control molecular weight.
Materials:
-
4-Chlorostyrene (inhibitor removed)
-
Toluene (anhydrous)
-
Azobisisobutyronitrile (AIBN) (recrystallized)
-
n-Dodecyl mercaptan (NDM)
-
Schlenk flask, magnetic stirrer, rubber septum, nitrogen line, oil bath
Procedure:
-
Monomer Purification: Pass 4-chlorostyrene through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-chlorostyrene (e.g., 10 g, 72.2 mmol), AIBN (e.g., 0.059 g, 0.36 mmol, 1:200 initiator to monomer ratio), and n-dodecyl mercaptan (adjust amount based on desired molecular weight, e.g., 0.146 g, 0.72 mmol for a target degree of polymerization of 100).
-
Solvent Addition: Add anhydrous toluene (e.g., 10 mL) to the flask.
-
Degassing: Seal the flask with a rubber septum and perform three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the flask in a preheated oil bath at 60°C and stir.
-
Monitoring and Termination: Monitor the reaction progress by taking samples periodically for conversion analysis (e.g., via 1H NMR or gravimetry). After the desired time (e.g., 6 hours), terminate the polymerization by cooling the flask in an ice bath and exposing the contents to air.
-
Purification: Precipitate the polymer by pouring the reaction mixture into a large excess of cold methanol. Filter the polymer, wash with fresh methanol, and dry under vacuum at 50°C to a constant weight.
-
Characterization: Characterize the polymer for molecular weight (Mn) and polydispersity (PDI) using size-exclusion chromatography (SEC/GPC).
Protocol 2: RAFT Polymerization of 4-Methylstyrene
This protocol outlines a method for the controlled polymerization of an electron-donating substituted styrene to minimize chain transfer and achieve a low PDI.
Materials:
-
4-Methylstyrene (inhibitor removed)
-
2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC) (RAFT agent)
-
Azobisisobutyronitrile (AIBN) (recrystallized)
-
1,4-Dioxane (anhydrous)
-
Schlenk flask, magnetic stirrer, rubber septum, nitrogen line, oil bath
Procedure:
-
Monomer Purification: Pass 4-methylstyrene through a column of basic alumina.
-
Reaction Setup: In a Schlenk flask with a stir bar, dissolve 4-methylstyrene (e.g., 5 g, 42.3 mmol), CPDTC (e.g., 0.146 g, 0.423 mmol, for a target DP of 100), and AIBN (e.g., 0.007 g, 0.0423 mmol, typically a 10:1 ratio of RAFT agent to initiator) in 1,4-dioxane (e.g., 5 mL).
-
Degassing: Seal the flask and perform three freeze-pump-thaw cycles.
-
Polymerization: Immerse the flask in a preheated oil bath at 70°C.
-
Monitoring and Termination: Track monomer conversion by taking aliquots at timed intervals. To terminate, cool the reaction to room temperature and open the flask to air.
-
Purification: Precipitate the polymer in cold methanol, filter, and dry under vacuum.
-
Characterization: Analyze the polymer's Mn and PDI by SEC/GPC. A linear increase in Mn with conversion and a low PDI (< 1.3) are indicative of a controlled polymerization.
Visualizations
Caption: Mechanism of chain transfer in radical polymerization.
Caption: Troubleshooting workflow for polymerization issues.
Caption: Reversible Addition-Fragmentation Chain Transfer (RAFT) process.
References
- 1. Chain transfer agentsï½SAKAI CHEMICAL INDUSTRY CO., LTD. [sco-sakai-chem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthetic Methods: RAFT [employees.csbsju.edu]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. US5932675A - Free-radical chain transfer polymerization process - Google Patents [patents.google.com]
Validation & Comparative
Validating the Purity of Synthesized 4-Chloro-alpha-methylstyrene: A Comparative Guide to GC-MS Analysis
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for validating the purity of 4-Chloro-alpha-methylstyrene, offering detailed experimental protocols and supporting data for objective evaluation against alternative methods like High-Performance Liquid Chromatography (HPLC).
Data Presentation: A Comparative Analysis
Effective purity validation relies on the accurate identification and quantification of the target compound and any potential impurities. Below is a summary of expected data from a GC-MS analysis of synthesized this compound, including a comparison with an alternative HPLC method.
Table 1: GC-MS Data for Purity Analysis of this compound
| Compound | Retention Time (min) | Key Mass-to-Charge Ratios (m/z) | Purity (%) (Example) |
| This compound | 12.5 | 152 (M+) , 117, 115 | 98.5 |
| 4'-Chloroacetophenone (Impurity) | 10.2 | 154 (M+) , 139, 111 | 0.8 |
| Triphenylphosphine oxide (Byproduct) | >15 | 278 (M+) , 277, 199 | 0.5 |
| Unidentified Impurity | 9.8 | - | 0.2 |
Note: Retention times are representative and can vary based on the specific instrument and conditions. The bolded m/z value indicates the molecular ion.
Table 2: Comparison with HPLC as an Alternative Method
| Analytical Method | Principle | Advantages | Disadvantages |
| GC-MS | Separation by boiling point and polarity, identification by mass fragmentation pattern. | High resolution, sensitive, provides structural information for impurity identification. | Requires volatile and thermally stable compounds. |
| HPLC | Separation by polarity and interaction with a stationary phase. | Suitable for non-volatile and thermally labile compounds, robust for quantification. | May require specific chiral columns for isomeric impurities, less structural information than MS. |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to achieving reliable and comparable results.
GC-MS Protocol for Purity Validation of this compound
This protocol outlines the parameters for analyzing the purity of synthesized this compound using a standard capillary GC-MS system.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Vortex the solution to ensure complete dissolution.
-
If necessary, filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector: Split/splitless injector.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
Split Ratio: 50:1.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/min.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 40-400 amu.
3. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and comparison of the acquired mass spectrum with a reference spectrum (e.g., NIST library). The mass spectrum should show characteristic fragments at m/z 152 (molecular ion), 117, and 115.[1]
-
Identify peaks of potential impurities, such as the starting material 4'-chloroacetophenone, by their respective retention times and mass spectra.
-
Calculate the purity of the synthesized product by determining the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
Alternative Method: HPLC Protocol
For a comparative analysis, a reverse-phase HPLC method can be employed.
1. Sample Preparation:
-
Prepare a stock solution of the synthesized this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to create a calibration curve for quantitative analysis.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Detection: UV detector at 254 nm.
Visualization of the Experimental Workflow
A clear understanding of the experimental workflow is crucial for proper execution and interpretation of results.
Caption: Workflow for GC-MS Purity Validation.
This guide provides a robust framework for validating the purity of synthesized this compound using GC-MS. By following the detailed protocols and utilizing the comparative data, researchers can confidently assess the quality of their synthesized compounds, a crucial step in advancing scientific research and drug development.
References
A Comparative Analysis of 4-Chloro-alpha-methylstyrene and 4-chlorostyrene Polymerization: A Guide for Researchers
For researchers, scientists, and drug development professionals, the choice of monomer is critical in designing polymers with specific properties. This guide provides an objective comparison of the polymerization behavior of two halogenated styrene derivatives: 4-Chloro-alpha-methylstyrene and 4-chlorostyrene. By examining their reactivity in different polymerization systems and the resulting polymer properties, this document aims to inform monomer selection for various applications.
This analysis delves into the structural differences between the two monomers and their influence on polymerization kinetics and polymer characteristics. This compound possesses an additional methyl group at the alpha position of the vinyl group, which introduces significant steric hindrance and alters the electronic properties of the double bond. This structural nuance leads to distinct behaviors in radical and ionic polymerization compared to 4-chlorostyrene.
Comparative Overview of Monomer Properties
Before delving into their polymerization characteristics, a summary of the fundamental properties of each monomer is presented in the table below.
| Property | This compound | 4-chlorostyrene |
| CAS Number | 1712-70-5[1][2][3][4][5] | 1073-67-2[6][7] |
| Molecular Formula | C₉H₉Cl[1][2][3][4][5] | C₈H₇Cl[6][7] |
| Molecular Weight | 152.62 g/mol [5] | 138.59 g/mol [6][7] |
| Appearance | Colorless to pale yellow liquid[1][2][3] | Clear colorless to slightly yellow liquid[7] |
| Boiling Point | Not specified | 192 °C |
| Density | 1.072 g/cm³ at 20 °C | ~1.155 g/mL at 25 °C[7] |
Polymerization Behavior: A Head-to-Head Comparison
The polymerization of vinyl monomers can be broadly categorized into free radical, cationic, and anionic mechanisms. The suitability of a monomer for each of these mechanisms is heavily dependent on its chemical structure.
Free Radical Polymerization
Free radical polymerization is a versatile technique for a wide range of vinyl monomers. In the case of substituted styrenes, the reactivity is influenced by both electronic and steric effects.
4-chlorostyrene readily undergoes free radical polymerization to produce poly(4-chlorostyrene). The chloro-substituent, being electron-withdrawing, can influence the reactivity of the monomer.
This compound , on the other hand, exhibits significantly lower reactivity in free radical polymerization. The presence of the alpha-methyl group introduces steric hindrance, which impedes the approach of the growing polymer chain to the monomer. This steric hindrance also contributes to a lower ceiling temperature for its polymerization, meaning that the polymerization is more readily reversible at elevated temperatures. While it can be polymerized via free radical methods, it generally results in lower molecular weight polymers and slower polymerization rates compared to 4-chlorostyrene.
Below is a diagram illustrating the general mechanism of free radical polymerization.
Cationic Polymerization
Cationic polymerization is initiated by an electrophile and is generally suitable for monomers with electron-donating groups that can stabilize the resulting carbocation.
This compound is well-suited for cationic polymerization. The alpha-methyl group helps to stabilize the tertiary carbocation formed during propagation, making it more reactive in this type of polymerization.
4-chlorostyrene , while capable of undergoing cationic polymerization, is generally less reactive than its alpha-methylated counterpart. The absence of the alpha-methyl group results in a less stable secondary carbocation. However, living cationic polymerization of 4-chlorostyrene has been achieved, allowing for the synthesis of well-defined polymers.
The general mechanism for cationic polymerization is depicted below.
Quantitative Data Summary
The following tables summarize key quantitative data obtained from the literature for the polymerization of 4-chlorostyrene and the resulting polymer properties. Data for this compound is more limited, particularly for free radical polymerization, reflecting its lower reactivity in such systems.
Table 1: Free Radical Polymerization Data
| Parameter | Poly(4-chlorostyrene) | Poly(this compound) |
| Typical Initiator | AIBN, Benzoyl Peroxide[8] | AIBN (expected) |
| Typical Mn ( g/mol ) | 192,000[8] | Lower than poly(4-chlorostyrene) expected |
| Typical PDI | 1.8[8] | Broader PDI expected |
| Reactivity | Readily polymerizes | Significantly lower reactivity due to steric hindrance |
Table 2: Cationic Polymerization Data
| Parameter | Poly(4-chlorostyrene) | Poly(this compound) |
| Typical Initiator | 1-phenylethyl chloride/SnCl₄/nBu₄NCl | Lewis Acids (e.g., SnCl₄, BF₃) |
| Typical Mn ( g/mol ) | Controllable, e.g., ~10,000 - 40,000 | Varies with conditions |
| Typical PDI | ~1.1 - 1.2 (living polymerization) | Can be controlled under specific conditions |
| Reactivity | Less reactive than α-methylated analog | More reactive due to stable tertiary carbocation |
Table 3: Polymer Properties
| Property | Poly(4-chlorostyrene) | Poly(this compound) |
| Glass Transition Temp. (Tg) | ~115 °C | Higher than poly(4-chlorostyrene) expected |
| Thermal Stability (TGA) | Onset of decomposition > 300 °C[9] | Lower thermal stability than polystyrene is expected due to the presence of the quaternary carbon in the backbone[10] |
| Solubility | Soluble in DMF, THF, toluene, CHCl₃[8] | Expected to have similar solubility |
Experimental Protocols
Detailed methodologies for key polymerization techniques are provided below. These protocols are based on literature procedures and may require optimization for specific experimental setups.
Protocol 1: Free Radical Polymerization of 4-chlorostyrene
This protocol describes a typical free radical polymerization of 4-chlorostyrene.
-
Monomer Purification: Wash 4-chlorostyrene with an aqueous NaOH solution to remove the inhibitor, followed by washing with deionized water until neutral. Dry the monomer over anhydrous magnesium sulfate and then distill under reduced pressure.
-
Reaction Setup: In a reaction vessel equipped with a magnetic stirrer and a reflux condenser, add the purified 4-chlorostyrene and a suitable solvent (e.g., toluene).
-
Initiator Addition: Add a radical initiator such as azobisisobutyronitrile (AIBN). The amount of initiator will influence the molecular weight of the resulting polymer.
-
Polymerization: Heat the reaction mixture to a temperature appropriate for the chosen initiator (e.g., 60-80 °C for AIBN) under an inert atmosphere (e.g., nitrogen or argon).
-
Isolation: After the desired reaction time, cool the mixture and precipitate the polymer by pouring the solution into a non-solvent such as methanol.
-
Purification and Drying: Filter the precipitated polymer, wash it with fresh non-solvent, and dry it in a vacuum oven until a constant weight is achieved.
Protocol 2: Living Cationic Polymerization of 4-chlorostyrene
This protocol is adapted from a literature procedure for the living cationic polymerization of 4-chlorostyrene.
-
Reagent Preparation: Prepare stock solutions of the initiator (1-phenylethyl chloride in CH₂Cl₂), the Lewis acid (SnCl₄ in CH₂Cl₂), and the salt (nBu₄NCl in CH₂Cl₂).
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere, add the purified 4-chlorostyrene and the solvent (CH₂Cl₂).
-
Initiation: Sequentially add the initiator solution and the salt solution to the monomer solution. Cool the mixture to the desired reaction temperature (e.g., 0 °C).
-
Polymerization: Start the polymerization by adding the Lewis acid solution. Monitor the monomer conversion over time by taking aliquots and analyzing them (e.g., by GC or NMR).
-
Termination: Quench the polymerization by adding a pre-chilled methanol/ammonia solution.
-
Isolation and Purification: Precipitate the polymer in methanol, filter, and dry under vacuum.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and characterization of polymers from these monomers.
Conclusion
The presence of an alpha-methyl group in this compound significantly alters its polymerization behavior compared to 4-chlorostyrene. While 4-chlorostyrene is readily polymerizable by free radical methods, this compound shows a marked preference for cationic polymerization due to the stabilization of the propagating carbocation. This comparative analysis provides researchers with the fundamental knowledge to select the appropriate monomer and polymerization technique to achieve desired polymer properties for their specific applications. The provided experimental protocols offer a starting point for the synthesis and further investigation of these chlorinated polystyrene derivatives.
References
- 1. Page loading... [guidechem.com]
- 2. This compound CAS#: 1712-70-5 [m.chemicalbook.com]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. 1712-70-5|4-Chloro-α-methylstyrene|BLD Pharm [bldpharm.com]
- 5. This compound | C9H9Cl | CID 74381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Chlorostyrene | C8H7Cl | CID 14085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Chlorostyrene synthesis - chemicalbook [chemicalbook.com]
- 8. polymersource.ca [polymersource.ca]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Determining the Reactivity Ratios of 4-Chloro-alpha-methylstyrene in Copolymerization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for determining the reactivity ratios of 4-Chloro-alpha-methylstyrene (4-Cl-α-MS) in copolymerization with common monomers, such as styrene and methyl methacrylate (MMA). Understanding these reactivity ratios is crucial for predicting copolymer composition and tailoring polymer properties for specific applications, including in drug delivery and biomedical devices.
Due to a lack of published experimental data for the copolymerization of this compound, this document presents a comparative analysis based on established data for the copolymerization of the parent monomer, alpha-methylstyrene (α-MS), with styrene and MMA. The provided experimental protocols and data presentation templates will enable researchers to generate and report their own findings for 4-Cl-α-MS.
Comparison of Reactivity Ratios and Copolymerization Behavior
The reactivity ratios, r₁ and r₂, describe the preference of a growing polymer chain ending in one monomer unit to add the same (homopolymerization) or the other monomer (copolymerization). The product of the reactivity ratios (r₁ x r₂) indicates the overall copolymerization behavior.
-
r₁ x r₂ = 1: Ideal or random copolymerization.
-
r₁ x r₂ < 1: Tendency towards alternating copolymerization.
-
r₁ x r₂ > 1: Tendency towards block copolymerization.
The following tables summarize the known reactivity ratios for the copolymerization of alpha-methylstyrene (M₁) with styrene (M₂) and methyl methacrylate (M₂), and provide a template for presenting experimentally determined data for this compound (M₁).
Table 1: Reactivity Ratios for the Copolymerization of alpha-methylstyrene (M₁) and Styrene (M₂) at 60°C
| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | r₁ x r₂ | Copolymerization Behavior |
| alpha-methylstyrene | Styrene | 0.3 | 1.3 | 0.39 | Random with a tendency towards alternation |
Table 2: Reactivity Ratios for the Copolymerization of alpha-methylstyrene (M₁) and Methyl Methacrylate (M₂) at 60°C
| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | r₁ x r₂ | Copolymerization Behavior |
| alpha-methylstyrene | Methyl Methacrylate | ~0.2 | ~0.5 | ~0.1 | Alternating |
Table 3: Template for Experimental Data on the Copolymerization of this compound (M₁)
| Monomer 1 (M₁) | Comonomer (M₂) | r₁ (4-Cl-α-MS) | r₂ (Comonomer) | r₁ x r₂ | Copolymerization Behavior |
| This compound | Styrene | Experimental Data | Experimental Data | Calculated | Determined from r₁ x r₂ |
| This compound | Methyl Methacrylate | Experimental Data | Experimental Data | Calculated | Determined from r₁ x r₂ |
Experimental Protocol for Reactivity Ratio Determination
This protocol outlines the key steps for determining the reactivity ratios of this compound with a given comonomer using the Fineman-Ross and Kelen-Tüdős methods, which are suitable for low conversion polymerizations.
Materials and Methods
-
Monomer Purification:
-
This compound, styrene, and methyl methacrylate should be purified to remove inhibitors. This is typically achieved by washing with an aqueous NaOH solution, followed by washing with deionized water until neutral, drying over a suitable agent (e.g., anhydrous MgSO₄), and finally, distillation under reduced pressure.
-
The purified monomers should be stored at low temperature in the dark before use.
-
-
Initiator Purification:
-
A free-radical initiator such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) should be purified by recrystallization from a suitable solvent (e.g., methanol for AIBN).
-
-
Copolymerization:
-
A series of polymerizations should be carried out with varying initial molar feed ratios of the two monomers.
-
The total monomer concentration, initiator concentration, solvent, and temperature should be kept constant for all experiments.
-
The polymerizations should be terminated at low conversion (<10%) to ensure that the monomer feed ratio remains essentially constant. This can be achieved by quenching the reaction in a large volume of a non-solvent (e.g., methanol).
-
-
Copolymer Isolation and Purification:
-
The precipitated copolymer is collected by filtration.
-
To remove any unreacted monomers and initiator, the copolymer should be redissolved in a suitable solvent (e.g., toluene) and reprecipitated in a non-solvent (e.g., methanol) multiple times.
-
The purified copolymer is then dried to a constant weight under vacuum.
-
-
Copolymer Composition Analysis:
-
The composition of the copolymer (i.e., the molar ratio of the two monomer units) must be determined accurately.
-
¹H NMR Spectroscopy: This is a powerful and common technique. By integrating the signals corresponding to specific protons of each monomer unit in the copolymer spectrum, the molar ratio of the monomers in the copolymer can be calculated.
-
Elemental Analysis: For a copolymer containing a unique element in one of the monomers (like chlorine in 4-Cl-α-MS), elemental analysis can be used to determine the copolymer composition.
-
Data Analysis
The reactivity ratios can be determined from the monomer feed composition and the corresponding copolymer composition data using linearization methods such as:
-
Fineman-Ross Method: This method involves plotting G versus H, where G and H are functions of the molar feed ratios and copolymer compositions. The slope gives r₁ and the intercept gives -r₂.
-
Kelen-Tüdős Method: This is a modification of the Fineman-Ross method that aims to provide a more even distribution of data points.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of monomer reactivity ratios.
Caption: Experimental workflow for determining monomer reactivity ratios.
By following the detailed experimental protocol and utilizing the provided data presentation framework, researchers can effectively determine and report the reactivity ratios for the copolymerization of this compound. This will contribute valuable data to the field and enable the rational design of novel copolymers with tailored properties for advanced applications.
Performance of Polymers from Substituted Styrenes: A Comparative Guide for Drug Development
For researchers, scientists, and drug development professionals, the selection of a polymer carrier is a critical decision that significantly influences the efficacy and performance of a drug delivery system. Polymers derived from substituted styrenes offer a versatile platform, allowing for the fine-tuning of material properties through the strategic placement of functional groups on the styrene monomer. This guide provides a comprehensive comparison of the performance of polymers from various substituted styrenes, supported by experimental data, to aid in the rational design of next-generation drug delivery vehicles.
This document outlines the key performance indicators of polystyrene (PS) and several of its substituted derivatives, including those with methyl, chloro, bromo, and methoxy groups. The data presented herein is curated from peer-reviewed literature and is intended to provide a comparative overview of their thermal and mechanical properties, as well as their potential impact on drug release profiles.
Key Performance Indicators: A Tabular Comparison
The choice of substituent on the styrene monomer can profoundly impact the resulting polymer's physical and chemical properties. These changes, in turn, affect the polymer's suitability for specific drug delivery applications. The following tables summarize key quantitative data for a selection of substituted polystyrenes, with unsubstituted polystyrene included as a baseline for comparison.
Thermal Properties
Thermal stability and glass transition temperature (Tg) are crucial parameters for drug delivery systems. The Tg influences the polymer's physical state at physiological temperatures and can affect drug loading and release, while the decomposition temperature dictates the limits of processing and storage conditions.
| Polymer | Substituent | Position | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td, 5% weight loss) (°C) |
| Polystyrene (PS) | -H | - | ~100 | ~375 |
| Poly(4-methylstyrene) | -CH₃ | para | ~106 | ~380 |
| Poly(4-chlorostyrene) | -Cl | para | ~106 | ~370 |
| Poly(4-bromostyrene) | -Br | para | Not Found | ~360 |
| Poly(4-methoxystyrene) | -OCH₃ | para | ~113 | Not Found |
Note: The presented values are approximate and can vary depending on the polymer's molecular weight, polydispersity, and the specific experimental conditions under which they were measured.
Mechanical Properties
The mechanical properties of a polymer, such as its strength and elasticity, are important for the physical integrity of the drug delivery system, especially for solid dosage forms or implantable devices.
| Polymer | Substituent | Position | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| Polystyrene (PS) | -H | - | 32 - 44[1] | 1.9 - 2.9[1] | 1.8 - 40[1] |
| Poly(4-methylstyrene) | -CH₃ | para | Data Not Available | Data Not Available | Data Not Available |
| Poly(4-chlorostyrene) | -Cl | para | Data Not Available | Data Not Available | Data Not Available |
| Poly(4-bromostyrene) | -Br | para | Data Not Available | Data Not Available | Data Not Available |
| Poly(4-methoxystyrene) | -OCH₃ | para | Data Not Available | Data Not Available | Data Not Available |
Drug Release Performance
The primary function of a polymer in a drug delivery system is to control the release of the active pharmaceutical ingredient (API). The nature of the substituent on the polystyrene backbone can influence drug-polymer interactions, polymer hydrophobicity, and degradation kinetics, all of which play a role in the drug release profile.
While specific comparative studies on drug release from a systematic series of substituted polystyrene nanoparticles are limited, the general principles of polymer-based drug delivery can be applied. For instance, more hydrophobic polymers may be suitable for the sustained release of hydrophobic drugs, while functional groups can be introduced to create stimuli-responsive systems (e.g., pH- or temperature-sensitive release).
Experimental Protocols
To ensure the reproducibility and validity of the presented data, it is essential to understand the methodologies used for their acquisition. Below are detailed protocols for the key experiments cited in this guide.
Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) Determination
Objective: To determine the glass transition temperature (Tg) of the polymer.
Methodology:
-
A small sample of the polymer (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum pan.
-
An empty sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC instrument.
-
The temperature is typically increased at a constant rate, for example, 10 °C/min, under an inert nitrogen atmosphere.
-
The heat flow to the sample and reference is monitored as a function of temperature.
-
The Tg is identified as a step-change in the baseline of the heat flow versus temperature curve.
Thermogravimetric Analysis (TGA) for Decomposition Temperature (Td) Determination
Objective: To determine the thermal stability and decomposition temperature of the polymer.
Methodology:
-
A small sample of the polymer (typically 10-20 mg) is placed in a TGA sample pan.
-
The pan is placed on a sensitive microbalance within the TGA instrument.
-
The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
The weight of the sample is continuously recorded as a function of temperature.
-
The decomposition temperature (Td) is often reported as the temperature at which a certain percentage of weight loss (e.g., 5%) occurs.
In Vitro Drug Release Assay
Objective: To determine the rate and extent of drug release from the polymer-based formulation.
Methodology:
-
A known amount of the drug-loaded polymer formulation (e.g., nanoparticles, microspheres) is dispersed in a release medium (e.g., phosphate-buffered saline, pH 7.4) that mimics physiological conditions.
-
The dispersion is maintained at a constant temperature (e.g., 37 °C) with gentle agitation.
-
At predetermined time intervals, samples of the release medium are withdrawn.
-
To maintain a constant volume and sink conditions, an equal volume of fresh release medium is added back.
-
The concentration of the released drug in the collected samples is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
The cumulative percentage of drug released is plotted against time to obtain the drug release profile.
Visualizing the Concepts
To further elucidate the concepts discussed, the following diagrams, created using the DOT language, illustrate key aspects of substituted styrenes and their characterization.
Caption: Chemical diversity of substituted styrenes.
Caption: Workflow for polymer synthesis and evaluation.
Caption: Interplay of factors affecting drug release.
References
A Comparative Guide to the Molecular Weight Analysis of Styrene Copolymers using Gel Permeation Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the molecular weight characteristics of various styrene copolymers as determined by Gel Permeation Chromatography (GPC). The data presented herein, supported by a detailed experimental protocol, offers valuable insights for material selection and characterization in diverse research and development applications.
Molecular Weight Comparison of Styrene Copolymers
The following table summarizes the molecular weight data obtained from the GPC analysis of polystyrene and a series of styrene-acrylonitrile (SAN) copolymers with varying acrylonitrile content. The analysis was performed under consistent experimental conditions to ensure a reliable comparison.
| Copolymer | Acrylonitrile Content (%) | Peak Molecular Weight (Mp) ( g/mol ) | Number Average Molecular Weight (Mn) ( g/mol ) | Weight Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) |
| Polystyrene | 0 | 282,600 | 110,200 | 273,500 | 2.48 |
| Styrene-Acrylonitrile | 15.1 | 319,700 | 130,700 | 340,200 | 2.60 |
| Styrene-Acrylonitrile | 25.0 | 151,600 | 83,200 | 207,500 | 2.49 |
| Styrene-Acrylonitrile | 32.0 | 71,600 | 44,000 | 94,500 | 2.15 |
| Styrene-Acrylonitrile | 37.5 | 164,100 | 65,900 | 178,200 | 2.70 |
Data sourced from a comprehensive 2D-LC analysis of styrene-acrylonitrile copolymers[1].
Experimental Protocol: GPC Analysis of Styrene Copolymers
The following is a detailed methodology for the GPC analysis of styrene copolymers, based on established protocols.
1. Sample Preparation
-
Dissolution: Accurately weigh 5-10 mg of the polymer sample into a vial. Add an appropriate solvent, such as tetrahydrofuran (THF), to achieve a concentration of approximately 1-2 mg/mL. For copolymers like styrene-maleic anhydride, ensure the solvent is compatible and will not cause hydrolysis of the anhydride groups.
-
Solubilization: Gently agitate the mixture at room temperature until the polymer is completely dissolved. This may take several hours. Avoid vigorous shaking or sonication which can cause polymer degradation.
-
Filtration: Filter the polymer solution through a 0.2 µm or 0.45 µm syringe filter (e.g., PTFE or PVDF) to remove any particulate matter that could interfere with the GPC columns.
2. Instrumentation and Conditions
-
GPC System: A standard GPC system equipped with a pump, injector, column oven, and a detector (typically a refractive index (RI) detector for universal detection of polymers).
-
Columns: A set of GPC columns suitable for the molecular weight range of the polymers being analyzed. For many styrene copolymers, columns packed with styrene-divinylbenzene (SDVB) are effective.
-
Mobile Phase (Eluent): HPLC-grade THF is a common mobile phase for styrene copolymers. The flow rate is typically set to 1.0 mL/min.
-
Temperature: The column oven and detector are maintained at a constant temperature, often around 35-40°C, to ensure reproducible results.
-
Injection Volume: A typical injection volume is 100 µL.
3. Calibration
-
Standards: A series of narrow-polydispersity polystyrene standards with known molecular weights are used to generate a calibration curve.
-
Procedure: The polystyrene standards are prepared and run under the same conditions as the copolymer samples. A calibration curve of log(Molecular Weight) versus elution volume (or retention time) is constructed.
4. Data Analysis
-
The elution profile of each copolymer sample is recorded.
-
Using the polystyrene calibration curve, the molecular weight distribution of the copolymer is determined.
-
The number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) are calculated from the molecular weight distribution.
GPC Experimental Workflow
The following diagram illustrates the key steps in a typical GPC experiment for the analysis of styrene copolymers.
Caption: Workflow for GPC analysis of styrene copolymers.
References
A Comparative Guide to the Thermal Analysis of Chlorinated Styrenic Copolymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thermal properties of copolymers incorporating chlorinated styrenic monomers, with a focus on interpreting Differential Scanning Calorimetry (DSC) thermograms. Due to a scarcity of publicly available DSC data for copolymers of 4-Chloro-alpha-methylstyrene, this document will use copolymers of the closely related monomer, 4-chloromethyl styrene (CMS), as a primary illustrative example. The principles of DSC interpretation and the influence of copolymer composition on thermal properties are directly applicable to a wide range of styrenic copolymers.
Interpreting the DSC Thermogram of a Copolymer
Differential Scanning Calorimetry is a powerful technique used to investigate the thermal transitions of polymers.[1] A typical DSC thermogram for an amorphous or semi-crystalline copolymer plots heat flow against temperature. The most important feature for amorphous copolymers, like many styrenic systems, is the glass transition temperature (Tg).[2]
The glass transition temperature (Tg) is observed as a step-like change in the baseline of the DSC curve.[3] This transition corresponds to the temperature at which the polymer changes from a rigid, glassy state to a more flexible, rubbery state.[2] The Tg is a critical parameter as it defines the upper service temperature of the material and provides insights into the polymer's chain mobility. For random copolymers, a single Tg is typically observed, indicating a homogeneous mixture of the monomer units.[4] The value of this Tg is dependent on the properties of the constituent homopolymers and the composition of the copolymer.
Comparative Thermal Data of 4-Chloromethyl Styrene (CMS) Copolymers
The glass transition temperature is highly sensitive to the molecular structure of the copolymer. Factors such as the rigidity of the polymer backbone, the size of side groups, and intermolecular interactions all influence the Tg. The following table summarizes the glass transition temperatures for various copolymers of 4-chloromethyl styrene (CMS), demonstrating the effect of different comonomers and subsequent chemical modifications.
| Copolymer System | Comonomer | Mole Fraction of CMS in Copolymer | Glass Transition Temperature (Tg) in °C | Post-Modification | Modified Tg in °C |
| CMS-co-EHA | 2-Ethyl Hexyl Acrylate (EHA) | 0.48 | 35 | Tris(trimethylsilyl)methyl substitution | 75 |
| CMS-co-DCE | 1,1-Dichloroethylene (DCE) | 0.52 | 55 | Tris(trimethylsilyl)methyl substitution | 80 |
| CMS-co-NVP | N-Vinyl-2-Pyrrolidone (NVP) | 0.51 | 130 | Tris(trimethylsilyl)methyl substitution | 145 |
| CMS-co-Styrene | Styrene | Not Specified | 75-95 | Phthalimide substitution | 140-150 |
| CMS-co-Styrene | Styrene | Not Specified | 75-95 | Amine functionalization | 120-130 |
Data sourced from studies on copolymers of 4-chloromethyl styrene, which serve as an analogue for this compound copolymers.[4]
As the data indicates, the incorporation of bulky side groups, such as the tris(trimethylsilyl)methyl or phthalimide groups, leads to a significant increase in the Tg.[4] This is attributed to increased steric hindrance, which restricts the rotational freedom of the polymer chains, thus requiring more thermal energy to transition into a rubbery state.
Experimental Protocols
A standard methodology for conducting DSC analysis on styrenic copolymers is detailed below.
Objective: To determine the glass transition temperature (Tg) of the copolymer samples.
Instrumentation: A heat-flux Differential Scanning Calorimeter (DSC) is typically used.
Sample Preparation:
-
Ensure the copolymer sample is dry to avoid artifacts from the evaporation of water.
-
Accurately weigh 5-10 mg of the polymer sample into a standard aluminum DSC pan.
-
Seal the pan hermetically to ensure good thermal contact and prevent any loss of volatiles.
-
Prepare an empty, hermetically sealed aluminum pan to be used as a reference.
DSC Experimental Conditions:
-
Purge Gas: Use an inert gas, such as nitrogen, with a constant flow rate (e.g., 50 mL/min) to provide a stable and inert atmosphere.
-
Thermal History Erasure: To ensure that the measured thermal properties are intrinsic to the material and not an artifact of its previous processing, a heat-cool-heat cycle is employed.[5]
-
First Heating Scan: Heat the sample from ambient temperature (e.g., 25°C) to a temperature well above the expected Tg (e.g., 180°C) at a controlled rate. A typical heating rate is 10°C/min.[5]
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature well below the Tg (e.g., 0°C).
-
Second Heating Scan: Heat the sample again at the same rate (e.g., 10°C/min) through the transition region. The data from this second heating scan is used for analysis to ensure a consistent thermal history.[5]
-
Data Analysis:
-
The glass transition temperature (Tg) is determined from the second heating scan. It is typically taken as the midpoint of the step transition in the heat flow curve.[2]
Workflow for Copolymer Synthesis and Thermal Analysis
The following diagram outlines the logical workflow from the synthesis of a copolymer to the interpretation of its thermal properties via DSC.
References
A Comparative Analysis of the Thermal Properties of Poly(4-chloro-alpha-methylstyrene) and Polystyrene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the thermal properties of poly(4-chloro-alpha-methylstyrene) and the widely used polymer, polystyrene. The inclusion of an alpha-methyl group and a chloro group on the styrene monomer unit significantly alters the thermal characteristics of the resulting polymer, leading to properties that may be advantageous for specialized applications, including in drug development and material science where higher thermal stability is required.
Quantitative Data Summary
The thermal properties of poly(this compound) and polystyrene are summarized in the table below. These values highlight the significant impact of chemical structure on the material's behavior at elevated temperatures.
| Thermal Property | Poly(this compound) | Polystyrene | Unit |
| Glass Transition Temperature (Tg) | 198[1] | ~100 | °C |
| Melting Temperature (Tm) | 229 (semicrystalline)[1] | Not applicable (amorphous) | °C |
| Thermal Decomposition (Td) | Data not available¹ | Onset ~300 - 325 | °C |
| Thermal Conductivity | Data not available² | ~0.1 - 0.5 | W/(m·K) |
²Specific thermal conductivity data for poly(this compound) is not available. However, plastics are generally thermal insulators.[3] Polystyrene's low thermal conductivity is a key property, particularly for foam applications.
Key Differences and Structural Interpretation
The addition of the alpha-methyl group is the primary reason for the dramatically higher glass transition temperature in poly(this compound) compared to polystyrene. This group severely restricts the rotational freedom of the polymer backbone, meaning significantly more thermal energy is required to induce the segmental motion that characterizes the transition from a glassy to a rubbery state. Poly(α-methylstyrene) itself has a high T~g of around 177°C.[4]
The para-chloro group also contributes to the increased Tg by increasing intermolecular forces (dipole-dipole interactions) between polymer chains. This effect can be seen by comparing polystyrene (Tg 100°C) with poly(4-chlorostyrene), which has a Tg of approximately 110°C.[5] The combination of these two structural modifications in poly(this compound) results in a polymer with a substantially elevated service temperature compared to polystyrene.
Furthermore, unlike the typically amorphous polystyrene, poly(this compound) can exhibit semi-crystalline properties, with a distinct melting temperature of 229°C having been reported after recrystallization.[1] This indicates a higher degree of structural order, which can impact mechanical properties as well as thermal behavior.
Experimental Protocols
The data presented in this guide are typically obtained through standard thermal analysis techniques. The detailed methodologies for these key experiments are provided below.
Differential Scanning Calorimetry (DSC)
Purpose: To determine the glass transition temperature (Tg) and melting temperature (Tm).
Methodology:
-
A small, precisely weighed sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in a DSC cell.
-
The cell is purged with an inert gas, such as nitrogen, to prevent oxidative degradation.
-
The sample is subjected to a controlled temperature program. A typical program involves an initial heating ramp to erase the polymer's prior thermal history, followed by a controlled cooling ramp, and a final heating ramp during which data is collected.
-
The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
The glass transition is observed as a step-like change in the heat flow curve. The T~g is typically calculated as the midpoint of this transition.[4][6]
-
A melting point is observed as an endothermic peak on the heat flow curve.
Thermogravimetric Analysis (TGA)
Purpose: To determine the thermal stability and decomposition temperature (T~d) of the polymer.
Methodology:
-
A small, accurately weighed sample of the polymer is placed in a high-temperature crucible (e.g., platinum or ceramic).
-
The crucible is placed on a sensitive microbalance within a furnace.
-
The furnace is purged with an inert atmosphere (e.g., nitrogen) or a reactive gas (e.g., air), depending on the desired experimental conditions.
-
The temperature is increased at a constant, linear heating rate (e.g., 5-25°C/min).[7]
-
The mass of the sample is continuously monitored as a function of temperature.
-
Thermal decomposition is identified by a loss of mass. The onset temperature of decomposition is a key indicator of the material's thermal stability.
Visualization of Comparison Workflow
The logical process for comparing the thermal properties of these two polymers is outlined in the diagram below.
Caption: Workflow for comparing polymer thermal properties.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. polymersource.ca [polymersource.ca]
- 5. Thermal Transitions of Homopolymers: Glass Transition & Melting Point [sigmaaldrich.com]
- 6. polymersource.ca [polymersource.ca]
- 7. cpsm.kpi.ua [cpsm.kpi.ua]
Chloro-Substituent Accelerates Radical Polymerization of Alpha-Methylstyrene
A comprehensive analysis of experimental data demonstrates that the presence of a chloro-substituent significantly enhances the reactivity of alpha-methylstyrene in radical polymerization. This effect is attributed to the electron-withdrawing nature of the chlorine atom, which influences the stability of the propagating radical intermediate.
This guide provides a comparative analysis of the reactivity of alpha-methylstyrene and its chloro-substituted analogue, p-chloro-alpha-methylstyrene, with a focus on Atom Transfer Radical Polymerization (ATRP). Experimental data, detailed protocols, and mechanistic diagrams are presented to offer a clear understanding of the substituent's influence for researchers, scientists, and drug development professionals.
Comparative Reactivity in Atom Transfer Radical Polymerization (ATRP)
The reactivity of vinyl monomers in radical polymerization is sensitive to the electronic properties of their substituents. In the case of alpha-methylstyrene, the introduction of a chloro-substituent at the para-position of the phenyl ring leads to a notable increase in the rate of polymerization under ATRP conditions.
A key method for quantifying the effect of substituents on reaction rates is the Hammett equation, which relates the rate constant of a reaction to a substituent constant (σ) and a reaction constant (ρ). A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups.
Experimental studies on the ATRP of a series of substituted styrenes have shown a positive correlation between the rate of polymerization and the electron-withdrawing nature of the substituent.[1] For the ATRP of para-substituted styrenes, a Hammett plot yields a ρ value of approximately 1.5.[1] This positive value confirms that electron-withdrawing substituents, such as the chloro group, increase the apparent rate constant of polymerization.
| Monomer | Substituent | Apparent Rate Constant (kpapp)a | Relative Reactivity |
| alpha-Methylstyrene | H | Baseline | 1.0 |
| p-Chloro-alpha-methylstyrene | p-Cl | Increased | > 1.0 b |
| Table 1: Comparison of apparent polymerization rate constants for alpha-methylstyrene and p-chloro-alpha-methylstyrene in ATRP. | |||
| a Qualitative comparison based on the positive ρ value from Hammett studies.[1] | |||
| b The exact value requires a dedicated comparative kinetic study under identical conditions, but the positive ρ value indicates a higher rate constant compared to the unsubstituted monomer. |
The enhanced reactivity of p-chloro-alpha-methylstyrene in ATRP can be attributed to the stabilization of the transition state and the propagating radical by the electron-withdrawing chloro group. This effect facilitates the addition of the monomer to the growing polymer chain.
Experimental Protocols
A detailed experimental protocol for the Atom Transfer Radical Polymerization of substituted styrenes is provided below, based on established methodologies.[1]
Atom Transfer Radical Polymerization (ATRP) of Substituted Styrenes
Materials:
-
Substituted styrene monomer (e.g., alpha-methylstyrene, p-chloro-alpha-methylstyrene), purified by passing through an alumina column to remove inhibitors.
-
Initiator (e.g., 1-phenylethyl bromide, 1-PEBr).
-
Catalyst (e.g., Copper(I) bromide, CuBr), purified.
-
Ligand (e.g., 2,2'-bipyridine, bipy).
-
Solvent (e.g., diphenyl ether), degassed.
-
Anhydrous tetrahydrofuran (THF).
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., argon), add CuBr and the ligand.
-
Introduce the degassed solvent and the purified monomer to the flask via syringe.
-
Add the initiator to the reaction mixture.
-
To obtain a sample at time zero, a small aliquot is withdrawn, and dissolved in THF.
-
The flask is then placed in a thermostatically controlled oil bath set to the desired reaction temperature (e.g., 110 °C).
-
Samples are taken at regular time intervals using a syringe and are immediately dissolved in THF to quench the polymerization.
-
The conversion of the monomer is determined by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
-
The molecular weight and molecular weight distribution of the resulting polymers are determined by gel permeation chromatography (GPC).
Mechanistic Insights and Visualizations
The influence of the chloro-substituent on the reactivity of alpha-methylstyrene can be visualized through the following diagrams.
Caption: Hammett relationship for ATRP of substituted styrenes.
The diagram above illustrates the correlation between the electronic nature of the substituent on the alpha-methylstyrene monomer and its polymerization rate in ATRP. The positive rho (ρ) value signifies that electron-withdrawing groups, such as chlorine, enhance the reaction rate.
Caption: Simplified ATRP mechanism and the effect of a chloro-substituent.
This diagram outlines the key steps in Atom Transfer Radical Polymerization. The presence of a chloro-substituent on the monomer is shown to stabilize the radical transition state, thereby increasing the propagation rate constant (k_p) and accelerating the overall polymerization process.
Cationic Polymerization
Conclusion
The presence of a chloro-substituent on the phenyl ring of alpha-methylstyrene has a pronounced influence on its reactivity, particularly in radical polymerization. The electron-withdrawing nature of the chlorine atom accelerates the rate of Atom Transfer Radical Polymerization, a finding supported by Hammett analysis. This enhanced reactivity, coupled with the ability to undergo controlled polymerization via both radical and cationic mechanisms, makes chloro-substituted alpha-methylstyrene a versatile monomer for the synthesis of well-defined polymers with tailored properties. The provided experimental protocols and mechanistic diagrams offer a foundational understanding for researchers exploring the use of this and other substituted styrenes in polymer synthesis.
References
Benchmarking Mechanical Properties: A Comparative Guide for Poly(4-chloro-alpha-methylstyrene) Composites
Comparative Analysis of Polystyrene Composites
The mechanical properties of polystyrene can be significantly enhanced by incorporating various reinforcing fillers. This section provides a comparative overview of the effects of different fillers on the tensile strength, Young's modulus, flexural strength, and impact strength of polystyrene composites.
Data Presentation
Below are summary tables of quantitative data on the mechanical properties of various polystyrene composites.
Table 1: Tensile Properties of Polystyrene Composites
| Filler Type | Filler Concentration (wt%) | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| Neat Polystyrene | 0 | 32 - 60[1][2] | 1.9 - 3.5[2][3][4] | 1 - 2.5[4] |
| Talcum Powder | 3 | ~55 | - | - |
| Calcium Carbonate | 3 | ~48 | - | - |
| Graphite Powder | 3 | ~42 | - | - |
| Mica Powder | 3 | ~39 | - | - |
| Glass Fibers | 40 | Increased | - | Decreased |
| MDF Residue | 4 | - | ~2.3[5] | Decreased[5] |
| Carbon Nanotubes | 5 | - | Increased by ~50% | Decreased |
| Graphene | 5 | - | Increased by ~50% | Decreased |
| SiO2 | - | - | Increased | - |
| Al2O3 | - | - | Increased | - |
Table 2: Flexural and Impact Properties of Polystyrene Composites
| Filler Type | Filler Concentration (wt%) | Flexural Strength (MPa) | Flexural Modulus (MPa) | Notched Izod Impact Strength (J/m) |
| Neat Polystyrene | 0 | 62 - 80[2] | - | 19 - 45[2] |
| High Impact Polystyrene (HIPS) | - (with Polybutadiene) | - | 1930[6] | 107[6] |
| Talcum Powder | 10 | - | 725 | - |
| MDF Residue | - | - | Increased | - |
Hypothetical Comparison with Poly(4-chloro-alpha-methylstyrene) Composites
The introduction of a chlorine atom to the phenyl ring of the styrene monomer in poly(this compound) would likely lead to several changes in the mechanical properties of its composites compared to those of polystyrene:
-
Increased Stiffness and Modulus: The bulky and electronegative chlorine atom would increase intermolecular forces and chain rigidity, likely resulting in a higher Young's modulus and flexural modulus for the composite.
-
Increased Tensile Strength: The enhanced intermolecular forces could also lead to an increase in tensile strength.
-
Reduced Ductility and Impact Strength: The increased rigidity may lead to a more brittle material, potentially reducing the elongation at break and impact strength. Long-term exposure to certain environments may also cause degradation and embrittlement.[7]
-
Increased Density: The presence of the heavier chlorine atom will increase the overall density of the polymer matrix.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on ASTM standards.
Tensile Testing
-
Standard: ASTM D3039 - Standard Test Method for Tensile Properties of Polymer Matrix Composite Materials.[8][9]
-
Specimen Preparation: Straight-sided, constant-cross-section specimens are prepared with adhesively bonded end tabs for load introduction.[8]
-
Procedure:
-
Condition the specimens at a standard laboratory atmosphere of 23 ± 2°C and 50 ± 5% relative humidity for at least 48 hours prior to testing.
-
Measure the width and thickness of the specimen's cross-section at several points and average the values.
-
Mount the specimen in the grips of a universal testing machine.
-
Attach an extensometer to the specimen to measure strain.
-
Apply a constant rate of crosshead displacement until the specimen fails.
-
Record the maximum load and the corresponding elongation.
-
-
Calculations:
-
Tensile Strength = Maximum Load / Average Cross-Sectional Area
-
Young's Modulus = Stress / Strain in the linear elastic region
-
Elongation at Break = (Final Gage Length - Initial Gage Length) / Initial Gage Length * 100%
-
Flexural Testing
-
Standard: ASTM D790 - Standard Test Methods for Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials.[10]
-
Specimen Preparation: Rectangular specimens of a specified length, width, and thickness are prepared.
-
Procedure:
-
Condition the specimens as per the tensile testing protocol.
-
Set up a three-point bending fixture on a universal testing machine. The support span should be a specified multiple of the specimen depth.
-
Place the specimen on the supports.
-
Apply a load to the center of the specimen at a constant rate of crosshead motion until rupture occurs or the maximum strain is reached.
-
Record the load-deflection curve.
-
-
Calculations:
-
Flexural Strength = (3 * P * L) / (2 * b * d^2)
-
Flexural Modulus = (L^3 * m) / (4 * b * d^3)
-
Where P is the maximum load, L is the support span, b is the width, d is the depth, and m is the slope of the initial linear portion of the load-deflection curve.
-
-
Izod Impact Testing
-
Standard: ASTM D256 - Standard Test Methods for Determining the Izod Pendulum Impact Resistance of Plastics.[5][11]
-
Specimen Preparation: A rectangular bar with a V-notch machined into one side is prepared.[5]
-
Procedure:
-
Condition the specimens as per the tensile testing protocol.
-
Clamp the specimen vertically in the test fixture with the notch facing the direction of the pendulum impact.
-
Release the pendulum, allowing it to strike and fracture the specimen.
-
Record the energy absorbed by the specimen, which is indicated by the height of the pendulum's follow-through swing.
-
-
Calculation:
-
Impact Strength (J/m) = Absorbed Energy (J) / Thickness of the specimen at the notch (m)
-
Visualization
Caption: Workflow for benchmarking mechanical properties with an analogue material.
References
- 1. useon.com [useon.com]
- 2. Polystyrene (PS) :: MakeItFrom.com [makeitfrom.com]
- 3. scielo.br [scielo.br]
- 4. PS Polymer Mechanic|Electric|Physical|Thermal|Properties [engineercalculator.com]
- 5. cpsm.kpi.ua [cpsm.kpi.ua]
- 6. sybridge.com [sybridge.com]
- 7. Degradation of Polymer & Elastomer Exposed to Chlorinated Water—A Review [scirp.org]
- 8. dl.asminternational.org [dl.asminternational.org]
- 9. Mechanical Testing of Composites [addcomposites.com]
- 10. researchgate.net [researchgate.net]
- 11. mohebbaspar.com [mohebbaspar.com]
Safety Operating Guide
Proper Disposal of 4-Chloro-alpha-methylstyrene: A Guide for Laboratory Professionals
For researchers and scientists in the field of drug development, the safe handling and disposal of chemical reagents are paramount. This document provides essential safety and logistical information for the proper disposal of 4-Chloro-alpha-methylstyrene, a halogenated organic compound. Adherence to these procedures is critical to ensure laboratory safety and environmental compliance.
Immediate Safety and Handling
This compound is a combustible liquid that can cause skin, eye, and respiratory irritation.[1][2][3] Inhalation of high concentrations may lead to central nervous system depression.[2] Therefore, it is imperative to handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[2] Personal protective equipment (PPE), including chemical safety goggles, protective gloves, and a lab coat, must be worn at all times to prevent exposure.[2][4]
In the event of a small spill, it should be absorbed with an inert material, such as dry sand or earth, and placed into a designated chemical waste container.[2][5] For larger spills or emergencies, contact your institution's Environmental Health and Safety (EHS) department immediately.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound:
| Property | Value |
| Molecular Formula | C₉H₉Cl[1] |
| Molecular Weight | 152.62 g/mol [1] |
| Density | 1.072 g/cm³ at 20 °C |
| Flash Point | 73 °C (closed cup) |
| Storage Temperature | 2-30°C |
Disposal Protocol for this compound
As a halogenated organic compound, this compound must be disposed of as hazardous waste.[5][6] It should never be disposed of down the drain or allowed to evaporate in a fume hood.[5]
Step-by-Step Disposal Procedure:
-
Waste Segregation: Collect waste this compound separately from non-halogenated organic wastes.[6][7] This is crucial as the disposal of mixed waste streams can be more complex and costly.[7] Halogenated organic wastes are typically collected in designated containers, often labeled with green markings.[6]
-
Container Selection: Use a compatible, properly labeled hazardous waste container. Polyethylene containers are often recommended for halogenated solvents.[5] The container must have a secure, tight-fitting lid and be in good condition.[5][8]
-
Labeling: Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[8] The label must clearly indicate the contents, including the full chemical name ("this compound"), and the approximate concentration and volume.
-
Accumulation in Satellite Accumulation Area (SAA): Store the waste container in a designated Satellite Accumulation Area within the laboratory.[8] The SAA should be a secure area, away from sources of ignition and incompatible materials such as strong acids and oxidizing agents.[2][4][5] Keep the container closed at all times except when adding waste.[8]
-
Request for Pickup: Once the container is nearly full (do not overfill), or if it has been in the SAA for a predetermined amount of time (as per your institution's policy), submit a request for waste pickup to your EHS department.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment. Always consult your institution's specific safety data sheets and disposal guidelines for the most accurate and up-to-date information.
References
- 1. This compound | C9H9Cl | CID 74381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound(1712-70-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. fishersci.com [fishersci.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. bucknell.edu [bucknell.edu]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
